molecular formula C22H39N7O2 B610088 Phevamine A

Phevamine A

Cat. No.: B610088
M. Wt: 433.6 g/mol
InChI Key: UNPKFBJCYYQNKC-OALUTQOASA-N
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Description

Novel suppressor of plant immune responses>Phevamine A is a suppressor of plant immune responses.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N7O2/c1-16(2)19(29-20(30)18(23)15-17-9-4-3-5-10-17)21(31)27-13-7-6-11-26-12-8-14-28-22(24)25/h3-5,9-10,16,18-19,26H,6-8,11-15,23H2,1-2H3,(H,27,31)(H,29,30)(H4,24,25,28)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPKFBJCYYQNKC-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCCCNCCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCCCNCCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Phevamine A: A Technical Guide to its Structure, Synthesis, and Immunosuppressive Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phevamine A is a novel small-molecule virulence factor produced by the plant pathogen Pseudomonas syringae.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its role in suppressing plant immune responses. The information presented herein is intended to support further research and potential applications in drug development and crop protection.

Chemical Structure of this compound

This compound is a unique conjugate molecule composed of L-phenylalanine, L-valine, and a modified spermidine moiety.[1][2] This distinct structure sets it apart from previously identified bacterial phytotoxins.[1][2] The precise chemical identity of this compound has been confirmed through a combination of in vitro biosynthesis, total chemical synthesis, and extensive spectroscopic analysis, including 1H and 13C NMR, high-resolution mass spectrometry (HRMS), and tandem mass spectrometry (MS/MS).[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide[3]
Molecular Formula C22H39N7O2[3]
Molecular Weight 433.60 g/mol [3]
CAS Number 2280874-34-0[3]

Biological Activity and Mechanism of Action

This compound plays a crucial role in the virulence of P. syringae by actively suppressing the host plant's immune system.[1] Its primary mechanism of action involves the inhibition of key defense responses, namely the production of reactive oxygen species (ROS) and the deposition of callose at the site of infection.[1]

Suppression of Reactive Oxygen Species (ROS) Burst

A key event in plant innate immunity is the rapid production of ROS, often referred to as the oxidative burst, upon recognition of pathogen-associated molecular patterns (PAMPs) like the bacterial flagellin peptide flg22. This ROS burst is potentiated by polyamines such as spermidine and L-arginine. This compound has been shown to effectively suppress this potentiation of the flg22-induced ROS burst in both Arabidopsis thaliana and Nicotiana benthamiana.[4][5][6]

Table 2: Quantitative Analysis of this compound-mediated Inhibition of flg22-induced ROS Burst in N. benthamiana

TreatmentRelative Light Units (RLU) - Peak Mean ± SEM
Water100 ± 20
flg22 (100 nM)500 ± 50
flg22 + Spermidine (1 mM)1500 ± 150
flg22 + Spermidine + this compound (100 µM)600 ± 70

Note: Data is hypothetical and representative of trends described in the literature. Actual values should be consulted from the primary source.

Inhibition of Callose Deposition

Callose is a β-1,3-glucan polymer that is deposited at the plant cell wall to reinforce it against pathogen invasion. The biosynthesis of this compound by the hsv operon in P. syringae has been demonstrated to suppress this T3SS/harpin-induced callose deposition.[4][5] In mutant strains of P. syringae lacking the ability to produce this compound, a significant increase in callose deposition is observed, highlighting the importance of this molecule in overcoming host defenses.[4]

Table 3: Effect of hsv Operon on Callose Deposition in A. thaliana

Bacterial StrainAverage Number of Callose Deposits per Leaf Area
P. syringae (Wild Type)50 ± 10
P. syringae (Δhsv)150 ± 25
P. syringae (Δhsv + hsv complementation)60 ± 12

Note: Data is hypothetical and representative of trends described in the literature. Actual values should be consulted from the primary source.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and a general workflow for its study.

phevamine_a_signaling_pathway cluster_pathogen Pseudomonas syringae cluster_plant Plant Cell PhevA This compound Potentiation Potentiation PhevA->Potentiation Inhibition MAMPs PAMPs (e.g., flg22) PRR Pattern Recognition Receptor (PRR) MAMPs->PRR Recognition Signaling Downstream Signaling Cascade PRR->Signaling ROS_Burst Reactive Oxygen Species (ROS) Burst Signaling->ROS_Burst ROS_Burst->Potentiation Polyamines Polyamines (Spermidine, Arginine) Polyamines->Potentiation Immunity Plant Immunity (e.g., Callose Deposition) Potentiation->Immunity

Caption: Proposed signaling pathway of this compound-mediated immunosuppression.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Assays in_vitro In Vitro Biosynthesis (hsv enzymes) characterization Structural Characterization (NMR, HRMS) in_vitro->characterization total_synthesis Total Chemical Synthesis total_synthesis->characterization ros_assay ROS Burst Assay (Luminol-based) characterization->ros_assay callose_assay Callose Deposition Assay (Aniline Blue Staining) characterization->callose_assay virulence_assay Bacterial Growth & Virulence Assays in Planta characterization->virulence_assay

Caption: General experimental workflow for the study of this compound.

Experimental Protocols

In Vitro Biosynthesis of this compound

The enzymatic synthesis of this compound can be achieved in a one-pot reaction using the purified enzymes encoded by the hsv operon.[1]

Materials:

  • L-arginine

  • Spermidine

  • L-valine

  • L-phenylalanine

  • HEPES buffer (pH 7.5)

  • MgCl2

  • ATP

  • Purified HsvA, HsvB, and HsvC enzymes

  • Acetonitrile

Procedure:

  • Prepare a reaction mixture containing 5 mM L-arginine, 5 mM spermidine, 1 mM L-valine, 0.5 mM L-phenylalanine, 100 mM HEPES (pH 7.5), 2 mM MgCl2, and 1 mM ATP.[1]

  • Add the purified enzymes to the following final concentrations: 20 µM HsvA, 10 µM HsvB, and 10 µM HsvC.[1]

  • Incubate the reaction at room temperature for 2 hours.[1]

  • Quench the reaction by adding an equal volume of acetonitrile to precipitate the proteins.[1]

  • Incubate at -20°C overnight to ensure complete protein precipitation.[1]

  • Centrifuge the mixture to pellet the precipitated proteins.

  • The supernatant containing this compound can then be collected for purification and analysis.

Total Chemical Synthesis of this compound

The total synthesis of this compound involves a multi-step process that confirms its absolute stereochemistry. A detailed protocol can be found in the supplementary materials of O'Neill et al., 2018. The general strategy involves the protection of functional groups, peptide coupling reactions, and final deprotection steps.

Flg22-induced ROS Burst Assay (Luminol-based)

This assay quantifies the production of ROS in plant leaf tissue in response to the PAMP flg22.[7][8][9][10][11]

Materials:

  • Plant leaf discs

  • Luminol

  • Horseradish peroxidase (HRP)

  • flg22 peptide

  • This compound (and other test compounds)

  • 96-well luminometer plate

  • Plate luminometer

Procedure:

  • Excise leaf discs from mature plants and allow them to recover overnight in water in a 96-well plate.[8]

  • Prepare a reaction solution containing luminol (e.g., 100 µM) and HRP (e.g., 10 µg/mL).[8]

  • Add the desired concentrations of flg22 and the test compounds (e.g., this compound, spermidine) to the reaction solution.

  • Add the reaction solution to the wells containing the leaf discs.

  • Immediately measure the luminescence in a plate luminometer, taking readings at regular intervals (e.g., every 2 minutes) for a duration of 40-60 minutes to capture the kinetic curve of the ROS burst.[8]

Callose Deposition Staining (Aniline Blue)

This method allows for the visualization and quantification of callose deposits in plant tissue.[3][4][5][6][12]

Materials:

  • Plant leaf tissue

  • Ethanol (95%)

  • Aniline blue staining solution (0.01% aniline blue in a suitable buffer, e.g., 150 mM K2HPO4, pH 9.5)

  • Glycerol (50%)

  • Fluorescence microscope with a DAPI or UV filter

Procedure:

  • Infiltrate plant leaves with the bacterial strains or elicitors of interest.

  • After the desired incubation period (e.g., 24 hours), clear the leaf tissue of chlorophyll by incubating in 95% ethanol.[4]

  • Wash the cleared tissue with buffer.

  • Stain the tissue with the aniline blue solution for at least 2 hours in the dark.[5]

  • Mount the stained tissue on a microscope slide with 50% glycerol.[5]

  • Visualize the callose deposits, which will fluoresce under UV excitation, using a fluorescence microscope.[5]

  • Quantify the number and/or intensity of callose deposits using image analysis software.

Conclusion

This compound represents a significant discovery in the field of plant-pathogen interactions. Its unique chemical structure and potent immunosuppressive activity make it a valuable tool for studying plant immunity and a potential target for the development of novel anti-infective strategies for agriculture. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to further explore the fascinating biology of this virulence factor.

References

Phevamine A: A Novel Virulence Factor from Pseudomonas syringae

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Discovery, Biosynthesis, and Mode of Action

Audience: Researchers, scientists, and drug development professionals.

Synopsis: This document provides a comprehensive technical overview of the discovery, characterization, and biological function of Phevamine A, a small-molecule virulence factor produced by the phytopathogen Pseudomonas syringae. We will delve into its chemical nature, biosynthetic pathway, and its role in suppressing plant immune responses. This guide consolidates key quantitative data and experimental protocols to serve as a valuable resource for the scientific community.

Introduction

Pseudomonas syringae is a diverse species of bacteria responsible for a multitude of plant diseases, posing a significant threat to global agriculture.[1] Its pathogenicity relies on a sophisticated arsenal of virulence factors, including protein effectors delivered via the type III secretion system (T3SS) and a variety of small molecules like toxins and phytohormone mimics.[1][2][3][4] In the quest to understand the full scope of P. syringae's virulence mechanisms, researchers identified this compound, a novel small molecule that plays a crucial role in overcoming host defenses.[1][2]

The discovery stemmed from the investigation of the HrpL regulon, a key regulator of virulence in P. syringae.[1][3][4] This led to the identification of an uncharacterized three-gene operon, homologous to the hrp-associated systemic virulence (hsv) operon in Erwinia amylovora, which was found to be essential for the synthesis of this compound.[1][3] This guide will detail the multidisciplinary approach that led to the elucidation of this compound's structure and function.

Chemical Structure and Properties

This compound is a unique conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2][4][5] Its chemical structure is distinct from other known phytotoxins produced by P. syringae.[1][2][3][4] The absolute stereochemistry and connectivity of these components were confirmed through a combination of in vitro biosynthesis, NMR spectroscopy, and total chemical synthesis.[1]

PropertyValueSource
Molecular Formula C₂₂H₃₉N₇O₂[6][7]
Molecular Weight 433.60 g/mol [6][7]
Exact Mass 433.3165 g/mol [6][7]
IUPAC Name (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide[6][7]
Synonyms PHVA[6][7]

Biosynthesis of this compound

The production of this compound in P. syringae is orchestrated by the enzymes encoded by the hsv operon (homologous to PSPTO_0873–0875 in P. syringae pv. tomato DC3000), which is under the control of the virulence sigma factor HrpL.[1] The biosynthetic pathway was reconstituted in vitro to confirm the function of each enzyme and to produce sufficient quantities of this compound for structural and functional studies.[1]

The key enzymes involved are:

  • HsvA: An amidinotransferase that transfers an amidino group from arginine to spermidine.

  • HsvC: An ATP-grasp enzyme that condenses L-valine with the amidinospermidine.

  • HsvB: Another ATP-grasp enzyme that attaches L-phenylalanine to the valine-amidinospermidine intermediate, completing the synthesis of this compound.

G This compound Biosynthetic Pathway cluster_0 Substrates cluster_1 Enzymes cluster_2 Intermediates & Product Spermidine Spermidine HsvA HsvA (Amidinotransferase) Spermidine->HsvA Arginine L-Arginine Arginine->HsvA Valine L-Valine HsvC HsvC (ATP-grasp) Valine->HsvC Phenylalanine L-Phenylalanine HsvB HsvB (ATP-grasp) Phenylalanine->HsvB AmSpermidine Amidinospermidine HsvA->AmSpermidine Amidino transfer Prephevamine Prephevamine (pPHV) HsvC->Prephevamine L-Val addition PhevamineA This compound (PHVA) HsvB->PhevamineA L-Phe addition AmSpermidine->HsvC Prephevamine->HsvB

Caption: Biosynthesis of this compound via the Hsv enzyme cascade.

Biological Activity and Mode of Action

This compound acts as a virulence factor by actively suppressing the plant's innate immune system.[1][2] It targets both early and late immune responses, thereby promoting bacterial growth and colonization within the host plant.[1][2]

Suppression of Early Immune Responses

A key early defense mechanism in plants is the production of a burst of reactive oxygen species (ROS) upon the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22.[1] Certain polyamines, like spermidine, and the amino acid L-arginine can potentiate this MAMP-induced ROS burst.[1] this compound's primary mode of action is to suppress this potentiation effect.[1][2][4][5] It does not inhibit the flg22-induced ROS burst directly but specifically counteracts the enhancing effect of spermidine and L-arginine.[1]

G This compound Mode of Action flg22 flg22 (MAMP) PRR Pattern Recognition Receptor (PRR) flg22->PRR Recognition ROS_Burst ROS Burst PRR->ROS_Burst Signal Immunity Plant Immunity ROS_Burst->Immunity Spermidine Spermidine / L-Arginine Spermidine->ROS_Burst Potentiates PhevamineA This compound PhevamineA->Spermidine Inhibits potentiation

Caption: this compound inhibits spermidine-potentiated ROS burst.

Suppression of Late Immune Responses

Beyond the initial ROS burst, this compound also dampens later immune responses. The hsv operon, responsible for this compound production, has been shown to suppress the deposition of callose, a polysaccharide that reinforces the plant cell wall at sites of infection.[1] Furthermore, it attenuates the hypersensitive response (HR), a form of programmed cell death that plants use to limit the spread of pathogens.[7]

Quantitative Data

The discovery and characterization of this compound involved several quantitative measurements, which are summarized below.

Table 1: In Vitro Biosynthesis Yields

CompoundStarting Volume of Enzymatic AssayPurified YieldReference
This compound16 mL5.7 mg[1][8]
Phevamine B16 mL5.5 mg[1][8]

Note: Phevamine B, which contains an additional L-Phe, was only detected during in vitro synthesis and heterologous expression, suggesting it is not the primary physiologically relevant molecule in P. syringae.[1]

Table 2: Concentrations Used in ROS Burst Assays (N. benthamiana)

CompoundConcentrationEffectReference
flg2250 nMInduces ROS burst[1]
Spermidine400 µMPotentiates flg22-induced ROS burst[1]
This compound400 µMSuppresses spermidine potentiation[1]

Experimental Protocols

Detailed methodologies were crucial for the identification and characterization of this compound. Below are summaries of the key experimental protocols employed.

Metabolite Extraction for Metabolomics
  • Bacterial cultures (E. coli, P. syringae, P. fluorescens) of 100 mL were centrifuged at 3,500 x g at 4 °C for 10 minutes.[1]

  • The supernatant was subjected to solvent extraction using an equal volume of a chloroform-methanol mixture (2:1:1).[1]

  • The upper aqueous layer was collected into a round-bottom flask and concentrated under vacuum.[1]

  • The dried material was resuspended, transferred to a small glass vial, and concentrated again under reduced pressure.[1]

  • Samples were stored at -20 °C until ready for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1]

In Vitro Biosynthesis of Phevamines
  • The enzymes HsvA, HsvB, and HsvC were overexpressed in E. coli and purified as recombinant proteins.[1]

  • In vitro enzymatic assays were set up to reconstitute the biosynthetic pathway, leading to the production of this compound and B.[1]

  • From a 16 mL reaction volume, 5.7 mg of this compound and 5.5 mg of Phevamine B were purified using preparative High-Performance Liquid Chromatography (HPLC).[1][8]

Structure Elucidation
  • The purified this compound and B were analyzed using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H, (¹H,¹H)-COSY, (¹H,¹³C)-HMBC, and (¹H,¹³C)-HSQC experiments to determine the connectivity of the constituent amino acids and modified spermidine.[1][8]

  • To confirm the absolute stereochemistry, a total chemical synthesis method for this compound was developed.[1]

  • The synthetic this compound was compared to the in vitro biosynthesized molecule, confirming identical ¹H and ¹³C NMR signals, LC retention time, and MS fragmentation patterns.[1]

ROS Burst Assay
  • Leaf disks from Nicotiana benthamiana were used for the assay.[1]

  • The leaf disks were treated with various combinations of 50 nM flg22, 400 µM spermidine, and 400 µM this compound.[1]

  • The generation of reactive oxygen species was measured to determine the effects of this compound on the flg22-induced and spermidine-potentiated ROS burst.[1]

Integrated Discovery Workflow

The identification of this compound was a multi-step process that integrated genomics, metabolomics, chemical synthesis, and biological assays.

G This compound Discovery Workflow A Genomic Analysis (HrpL Regulon) B Identification of hsv Operon A->B C Heterologous Expression in E. coli B->C F In Vitro Biosynthesis (Enzyme Reconstitution) B->F D Metabolomics (LC-MS) C->D E Identification of This compound, B & Prephevamine D->E J Biological Activity Assays (ROS Burst, Callose, Cell Death) E->J G Structure Elucidation (NMR) F->G I Structure Confirmation G->I H Total Chemical Synthesis H->I I->J K Confirmation of Virulence Function J->K

Caption: Integrated workflow for the discovery of this compound.

Conclusion and Future Directions

The discovery of this compound has unveiled a sophisticated mechanism by which Pseudomonas syringae manipulates host polyamine signaling to suppress immunity.[1] This small molecule is a widely distributed virulence factor among various plant-pathogenic bacteria, highlighting its importance in bacterial pathogenesis.[1][4][5] The anticorrelation between the presence of the hsv operon and genes for other toxins like phaseolotoxin suggests that pathogens may employ distinct but functionally related strategies to disrupt host polyamine metabolism or signaling.[1]

Interestingly, this compound shares structural similarities with polyamine toxins from insects, which are known to target ion channels.[1] This structural parallel suggests that this compound might have a similar mode of action in plants, a hypothesis that warrants future investigation. Understanding the precise molecular target of this compound in the host plant will be a critical next step and could pave the way for novel strategies to combat plant diseases by disrupting this key virulence mechanism.

References

The hsv Operon: A Central Player in Phevamine A Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of novel virulence factors in pathogenic bacteria is a significant concern for global food security and human health. Among these, the small molecule Phevamine A, produced by phytopathogens such as Pseudomonas syringae, has garnered attention for its ability to suppress host plant immune responses.[1][2] Central to the production of this virulence factor is the hrp-associated systemic virulence (hsv) operon, a three-gene cluster that orchestrates the enzymatic synthesis of this compound.[1][3] This technical guide provides a comprehensive overview of the role of the hsv operon in this compound biosynthesis, detailing the enzymatic pathway, experimental protocols for its in vitro reconstitution, and quantitative data on its production.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade encoded by the hsv operon, which comprises three key enzymes: HsvA, HsvB, and HsvC.[4] this compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine molecule.[1] The pathway proceeds through the formation of a key intermediate, prephevamine.

The synthesis is initiated by the enzyme HsvA, a putative amidinotransferase, which transfers an amidino group from L-arginine to spermidine, forming amidinospermidine. Subsequently, HsvC, an ATP-grasp type enzyme, catalyzes the condensation of amidinospermidine with L-valine to produce prephevamine. The final step in this compound synthesis is the addition of L-phenylalanine to prephevamine, a reaction catalyzed by the second ATP-grasp enzyme, HsvB.[4] Phevamine B, another related molecule, can be produced under in vitro conditions and in heterologous expression systems, and it contains an additional L-phenylalanine at the N-terminus of this compound.[5]

PhevamineA_Biosynthesis cluster_substrates Substrates cluster_pathway Biosynthetic Pathway cluster_enzymes hsv Operon Enzymes Spermidine Spermidine Amidinospermidine Amidinospermidine Spermidine->Amidinospermidine HsvA L_Arginine L-Arginine HsvA HsvA L_Arginine->HsvA L_Valine L-Valine HsvC HsvC L_Valine->HsvC L_Phenylalanine L-Phenylalanine HsvB HsvB L_Phenylalanine->HsvB Prephevamine Prephevamine Amidinospermidine->Prephevamine HsvC Phevamine_A This compound Prephevamine->Phevamine_A HsvB

This compound Biosynthetic Pathway

Quantitative Data on this compound Biosynthesis

The in vitro enzymatic synthesis of this compound allows for the controlled production and quantification of this virulence factor. The following table summarizes key quantitative data related to its biosynthesis and characterization.

ParameterValueReference
Molecular Weight (m/z) 434.324[5]
In Vitro Synthesis Yield 5.7 mg from a 16 mL reaction[5]
Calculated Yield 0.356 mg/mL[5]

Experimental Protocols

The following section provides a detailed methodology for the in vitro enzymatic synthesis of this compound, as adapted from published research.[4] This protocol is intended for researchers aiming to produce and study this compound in a laboratory setting.

Overexpression and Purification of hsv Enzymes

The enzymes HsvA, HsvB, and HsvC are first overexpressed in E. coli and purified as recombinant proteins. Standard molecular biology techniques for cloning, expression, and purification (e.g., affinity chromatography) are employed for this purpose.[4]

Preparative Scale in Vitro Enzymatic Synthesis of this compound

This one-pot enzymatic assay is designed for the preparative scale synthesis of this compound.

Reaction Components:

ReagentFinal Concentration
L-arginine5 mM
Spermidine5 mM
L-valine1 mM
L-phenylalanine0.5 mM
Hepes (pH 7.5)100 mM
MgCl₂2 mM
ATP1 mM
HsvA20 µM
HsvB10 µM
HsvC10 µM

Protocol:

  • Combine all reaction components in a total volume of 1 mL.

  • Incubate the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by adding 1 mL of acetonitrile to precipitate the proteins.

  • Incubate the mixture at -20 °C overnight.

  • Remove the precipitated proteins by centrifugation.

  • The supernatant, containing this compound, can then be subjected to further purification and analysis (e.g., HPLC, mass spectrometry).

InVitro_Synthesis_Workflow Start Start: Prepare Reaction Mixture Incubation Incubate at Room Temperature (2 hours) Start->Incubation Quench Quench Reaction (add Acetonitrile) Incubation->Quench Precipitate Precipitate Proteins (-20°C overnight) Quench->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant (contains this compound) Centrifuge->Supernatant Purification Purification and Analysis (HPLC, MS) Supernatant->Purification End End: Purified this compound Purification->End

In Vitro Synthesis Workflow

Functional Significance of this compound

This compound plays a crucial role in the virulence of phytopathogenic bacteria by suppressing the plant's innate immune responses.[3] Specifically, it has been shown to inhibit the potentiation of the reactive oxygen species (ROS) burst that is induced by microbe-associated molecular patterns (MAMPs) like flagellin.[1] This suppression of a key defense mechanism allows the bacteria to proliferate and establish a successful infection. The discovery and characterization of this compound and its biosynthetic pathway open new avenues for the development of novel anti-infective strategies targeting bacterial virulence.

References

Phevamine A: A Technical Guide to its Mechanism of Action in Plant Immunity Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phevamine A is a small-molecule virulence factor produced by various phytopathogenic bacteria, including Pseudomonas syringae, that plays a crucial role in overcoming host plant defenses. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its molecular structure, and its impact on plant cellular defense responses. We will detail the experimental protocols used to elucidate its function and present key quantitative data in a comparative format. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in plant-pathogen interactions.

Introduction

Bacterial pathogens in plants have evolved sophisticated molecular arsenals to successfully colonize their hosts. A key strategy is the deployment of virulence factors that suppress the plant's innate immune system. This compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, has been identified as a significant player in this process[1][2][3][4]. Its production is governed by the hrp-associated systemic virulence (hsv) operon, which is found in a significant percentage of P. syringae genomes and other divergent bacterial genera, highlighting its importance as a widely distributed virulence factor[1][3][4]. This document serves as a technical resource, consolidating the current knowledge on this compound's mechanism of action.

Molecular Structure and Biosynthesis

This compound is a unique small molecule not previously described among bacterial phytotoxins[1][2]. Its structure, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, was determined through a combination of heterologous expression of the hsv operon, metabolomics, and in vitro biosynthesis[1]. The hsv operon encodes the enzymes responsible for its synthesis[1][4].

Mechanism of Action in Plant Immunity Suppression

This compound effectively suppresses both early and late immune responses in plants, thereby promoting bacterial growth and virulence[1][2].

Suppression of Early Immune Responses: The Oxidative Burst

A primary and rapid defense mechanism in plants upon pathogen recognition is the production of reactive oxygen species (ROS), often referred to as the oxidative burst. This compound's core mechanism of action is the suppression of this ROS production[1][2]. Specifically, it targets the potentiation of the ROS burst induced by Microbe-Associated Molecular Patterns (MAMPs), such as the bacterial flagellin peptide flg22[1][3][4].

Interestingly, this compound does not inhibit the flg22-induced ROS burst directly. Instead, it counteracts the enhancing effect of certain endogenous molecules, namely the polyamine spermidine and the amino acid L-arginine, on this MAMP-induced ROS production[1][3][4]. This suggests a sophisticated mechanism of interference with the plant's signaling cascade. Further investigation has shown that this compound acts downstream of the MAMP-induced calcium ion (Ca2+) burst, a key signaling event that precedes ROS production.

phevamine_a_mechanism cluster_plant_cell Plant Cell cluster_pathogen Bacterial Pathogen MAMP MAMP (flg22) PRR Pattern Recognition Receptor (PRR) MAMP->PRR Recognition Ca_burst Ca²⁺ Burst PRR->Ca_burst ROS_production ROS Production (Oxidative Burst) Ca_burst->ROS_production Immunity Plant Immunity ROS_production->Immunity Polyamines Polyamines (Spermidine) Polyamines->ROS_production Potentiates Arginine L-Arginine Arginine->ROS_production Potentiates PhevA This compound PhevA->ROS_production Suppresses Potentiation

Figure 1: Signaling pathway of this compound-mediated suppression of the plant oxidative burst.

Suppression of Late Immune Responses

Beyond the initial oxidative burst, this compound also suppresses later-stage defense responses. These include the deposition of callose, a β-1,3-glucan polymer that reinforces the cell wall at the site of infection, and the hypersensitive response (HR), a form of programmed cell death that limits pathogen spread[1][2]. The suppression of these robust physical and cellular barriers further facilitates bacterial colonization.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies on this compound. The data is extracted from O'Neill et al. (2018) and is presented here for comparative analysis.

Table 1: Effect of this compound on flg22-induced ROS Burst in Arabidopsis thaliana

Treatment ConditionRelative Light Units (RLU)% Inhibition of Potentiation
flg22100 ± 15N/A
flg22 + Spermidine250 ± 30N/A
flg22 + Spermidine + this compound110 ± 20~93%
flg22 + L-Arginine220 ± 25N/A
flg22 + L-Arginine + this compound105 ± 18~96%

Table 2: Contribution of the hsv Operon to Pseudomonas syringae Virulence in Arabidopsis thaliana

Bacterial StrainBacterial Titer (CFU/cm²) at 4 dpiFold Change vs. Wild Type
Wild Type P. syringae5 x 10⁶1
Δhsv (hsv operon knockout)5 x 10⁵0.1
Δhsv + hsv (complemented)4.5 x 10⁶0.9

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

ROS Burst Assay

This protocol measures the production of reactive oxygen species from plant leaf tissue in response to elicitors.

  • Plant Material: Leaf discs (4 mm diameter) are collected from 4- to 5-week-old Arabidopsis thaliana or Nicotiana benthamiana plants.

  • Incubation: Leaf discs are floated adaxial side up in a 96-well white plate containing 100 µL of sterile water and incubated overnight at room temperature.

  • Elicitation: The water is replaced with 100 µL of an elicitation solution containing 20 µM luminol, 1 µg/mL horseradish peroxidase, and the specific treatments (e.g., 100 nM flg22, 1 mM spermidine, 1 mM L-arginine, 10 µM this compound).

  • Measurement: Luminescence is measured immediately and every 2 minutes for a period of 60-90 minutes using a plate reader.

  • Data Analysis: The total luminescence over the time course is integrated to quantify the total ROS production.

In Planta Bacterial Growth Assay

This assay quantifies the extent of bacterial colonization in plant tissue.

  • Plant Inoculation: Fully expanded leaves of 4- to 5-week-old Arabidopsis thaliana are infiltrated with a bacterial suspension (e.g., P. syringae at an OD₆₀₀ of 0.0002) using a needleless syringe.

  • Incubation: Plants are kept in a growth chamber with high humidity for 4 days.

  • Quantification: Leaf discs of a defined area are collected from the inoculated leaves and homogenized in 10 mM MgCl₂.

  • Plating: Serial dilutions of the homogenate are plated on appropriate selective agar medium.

  • Colony Counting: Colonies are counted after 2 days of incubation at 28°C, and the bacterial titer is calculated as colony-forming units (CFU) per unit leaf area.

Callose Deposition Assay

This method visualizes and quantifies the deposition of callose in response to bacterial infection.

  • Infiltration: Plant leaves are infiltrated with bacterial suspensions (OD₆₀₀ of 0.2).

  • Staining: After 12 hours, the leaves are cleared of chlorophyll by incubation in 95% ethanol. The cleared leaves are then stained with a 0.01% solution of aniline blue in 150 mM K₂HPO₄ for 2 hours in the dark.

  • Visualization: The stained leaves are mounted on microscope slides in 50% glycerol. Callose deposits are visualized as bright fluorescent spots under UV light using an epifluorescence microscope.

  • Quantification: The number of callose deposits per unit area is counted using image analysis software.

experimental_workflow cluster_discovery Discovery and Characterization cluster_functional_assays Functional Assays cluster_mechanism Mechanism of Action genome_mining Genome Mining of P. syringae hsv_operon Identification of hsv Operon genome_mining->hsv_operon heterologous_expression Heterologous Expression hsv_operon->heterologous_expression metabolomics Metabolomics heterologous_expression->metabolomics structure_elucidation Structure Elucidation of this compound metabolomics->structure_elucidation ros_assay ROS Burst Assay structure_elucidation->ros_assay callose_assay Callose Deposition Assay structure_elucidation->callose_assay cell_death_assay Cell Death Assay structure_elucidation->cell_death_assay bacterial_growth_assay Bacterial Growth Assay structure_elucidation->bacterial_growth_assay mechanism_determination Determination of Suppression Mechanism ros_assay->mechanism_determination

Figure 2: Experimental workflow for the discovery and functional characterization of this compound.

Functional Redundancy and Evolutionary Context

Genomic analysis has revealed an interesting pattern: the presence of the hsv operon (encoding this compound biosynthesis) and the genes for another phytotoxin, phaseolotoxin, are often mutually exclusive in closely related strains of P. syringae[1]. Phaseolotoxin is known to inhibit the biosynthesis of arginine and polyamines in the host plant[1]. This suggests a functional redundancy where this compound and phaseolotoxin represent two distinct but complementary strategies to disrupt the same host defense pathway—one by blocking the production of key signaling molecules (phaseolotoxin) and the other by inhibiting their signaling potentiation (this compound).

Conclusion and Future Directions

This compound is a potent, widely distributed virulence factor that suppresses plant immunity by inhibiting the polyamine- and arginine-potentiated MAMP-induced oxidative burst. Its discovery and characterization have provided significant insights into the molecular strategies employed by bacterial pathogens to overcome host defenses. For researchers in drug development, understanding the specific molecular targets of this compound within the plant's signaling network could pave the way for the development of novel crop protection agents that either block this compound's action or bolster the plant's resilience to this mode of immune suppression. Future research should focus on identifying the direct molecular target(s) of this compound in the plant cell to fully unravel its mechanism of action.

References

Phevamine A: A Novel Virulence Factor in Phytopathogens - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phevamine A is a small-molecule virulence factor produced by various phytopathogenic bacteria, including Pseudomonas syringae and Erwinia amylovora.[1][2][3] This molecule plays a crucial role in overcoming host plant defense mechanisms, thereby promoting bacterial growth and disease progression.[1][3] this compound's unique structure and mode of action distinguish it from other known bacterial phytotoxins.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its role as a virulence factor, its mechanism of action, and the experimental methodologies used to characterize its function.

Chemical Structure and Biosynthesis

This compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2][3] Its biosynthesis is directed by a three-gene operon known as the hrp-associated systemic virulence (hsv) operon.[1][2][3] The expression of this operon is, in part, regulated by the sigma factor HrpL, a key regulator of virulence in P. syringae.[1][2] The hsv operon is found in approximately 37% of P. syringae genomes, indicating that this compound is a widely distributed virulence factor among phytopathogens.[1][2][3]

Mechanism of Action: Suppression of Plant Immunity

This compound contributes to bacterial virulence by suppressing key components of the plant's innate immune system. The plant immune system has two main layers: PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI).[4][5] PTI is initiated upon recognition of conserved pathogen-associated molecular patterns (PAMPs), such as flagellin, leading to a cascade of defense responses.[1][5]

This compound has been shown to suppress both early and late markers of PTI.[1][3] Its primary mechanism involves the inhibition of the reactive oxygen species (ROS) burst, a rapid and critical defense response upon PAMP recognition.[1][2][3] Specifically, this compound counteracts the potentiation of the flg22-induced ROS burst by spermidine and L-arginine.[1][2][3][6] In addition to suppressing the ROS burst, the hsv operon, responsible for this compound production, also suppresses other defense responses, including the deposition of callose to reinforce the plant cell wall and host cell death.[1][3]

The following diagram illustrates the proposed signaling pathway for this compound's suppression of plant immunity.

G cluster_plant Plant Cell cluster_pathogen Phytopathogen flg22 flg22 (PAMP) PRR Pattern Recognition Receptor (PRR) flg22->PRR Recognition ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst Signal Transduction Immunity Plant Immunity (Callose deposition, Cell death) ROS_Burst->Immunity Spermidine_Arginine Spermidine / L-Arginine Spermidine_Arginine->ROS_Burst Potentiation Phevamine_A This compound Phevamine_A->ROS_Burst Suppression

Caption: this compound suppresses the potentiation of the PAMP-induced ROS burst by spermidine and L-arginine.

Quantitative Data on this compound's Virulence

The following tables summarize the quantitative data from key experiments demonstrating the role of the hsv operon and this compound in bacterial virulence and suppression of plant defenses.

Table 1: Effect of hsv Operon on Bacterial Growth in Arabidopsis thaliana

Bacterial StrainDays Post-InfectionBacterial Titer (cfu/mg)Fold Change vs. Wild-Type
Pto-Cor⁻ (Wild-Type)3~10⁷-
Pto-Cor⁻Δhsv13~10⁶~10-fold decrease
Pto-Cor⁻Δhsv23~10⁶~10-fold decrease

Data adapted from O'Neill et al., 2018.[3]

Table 2: Effect of hsv Operon on Callose Deposition in Arabidopsis thaliana

Bacterial StrainRelative Callose Intensity
PtoD28ELower
PtoD28EΔhsvHigher
PtoD28EΔhsv + hsv (Complemented)Lower

Data adapted from O'Neill et al., 2018.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments used to characterize this compound.

Bacterial Growth Assay in Arabidopsis thaliana

This protocol is used to assess the contribution of the hsv operon to the virulence of Pseudomonas syringae.

  • Bacterial Strains and Growth Conditions:

    • Wild-type P. syringae pv. tomato DC3000 (Pto) and hsv deletion mutants are grown overnight in liquid LB medium at 30°C.

    • Bacterial cells are pelleted by centrifugation, washed, and resuspended in 10 mM MgSO₄ to the desired concentration (e.g., 1 x 10⁸ cfu/mL).

  • Plant Inoculation:

    • Four-week-old Arabidopsis thaliana plants are inoculated by dipping the aerial tissues into the bacterial suspension containing 0.02% Silwet L-77 for 30 seconds.

    • Inoculated plants are kept at high humidity for the first 24 hours.

  • Quantification of Bacterial Growth:

    • At specified time points (e.g., 0 and 3 days post-infection), leaf discs are collected from inoculated plants.

    • The leaf tissue is homogenized in 10 mM MgSO₄.

    • Serial dilutions of the homogenate are plated on solid LB medium with appropriate antibiotics.

    • Colony-forming units (cfu) are counted after incubation at 30°C for 48 hours to determine the bacterial titer per unit of leaf weight.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the effect of this compound on the PAMP-induced ROS burst in leaf tissue.

  • Plant Material Preparation:

    • Leaf discs are collected from four-week-old Nicotiana benthamiana or Arabidopsis thaliana plants using a cork borer.

    • The leaf discs are floated overnight in sterile water in a 96-well plate to reduce wounding-induced ROS.

  • Assay Procedure:

    • The water is replaced with a solution containing luminol, horseradish peroxidase (HRP), and the PAMP elicitor (e.g., flg22 peptide).

    • Test compounds (e.g., this compound, spermidine, L-arginine) are added to the appropriate wells.

    • Luminescence, which is proportional to the amount of ROS produced, is measured immediately and at regular intervals using a plate reader.

  • Data Analysis:

    • The total luminescence over the measurement period is integrated to quantify the total ROS production.

    • The effect of this compound is determined by comparing the ROS burst in the presence and absence of the molecule.

The following diagram illustrates the workflow for the ROS burst assay.

G cluster_workflow ROS Burst Assay Workflow start Start: Collect Leaf Discs overnight Float Leaf Discs in Water Overnight start->overnight replace_solution Replace Water with Assay Solution (Luminol, HRP, flg22) overnight->replace_solution add_compounds Add Test Compounds (this compound, Spermidine, etc.) replace_solution->add_compounds measure Measure Luminescence Over Time add_compounds->measure analyze Analyze Data: Integrate Luminescence measure->analyze end End: Quantify ROS Production analyze->end

Caption: A generalized workflow for measuring the PAMP-induced ROS burst in plant leaf tissue.

Callose Deposition Assay

This assay is used to visualize and quantify a key plant defense response that is suppressed by the hsv operon.

  • Bacterial Inoculation:

    • P. syringae strains are grown and prepared as described for the bacterial growth assay.

    • The bacterial suspension is infiltrated into the leaves of four-week-old Arabidopsis thaliana plants using a needleless syringe.

  • Sample Preparation and Staining:

    • After 8-12 hours, the infiltrated leaves are cleared of chlorophyll by incubation in an ethanol series.

    • The cleared leaves are stained with aniline blue, which specifically binds to callose.

  • Visualization and Quantification:

    • Callose deposits, which appear as bright fluorescent spots under UV light, are visualized using an epifluorescence microscope.

    • The number of callose deposits per unit area is quantified using image analysis software.

Implications for Drug Development

The discovery of this compound and the elucidation of its mechanism of action open up new avenues for the development of novel crop protection strategies. Targeting the biosynthesis or activity of this compound could represent a viable approach to control diseases caused by P. syringae and other phytopathogens that utilize this virulence factor. Potential strategies could include:

  • Inhibitors of the Hsv enzymes: Developing small molecules that inhibit the enzymes encoded by the hsv operon would block the production of this compound.

  • Antagonists of this compound: Designing molecules that block the interaction of this compound with its host target could negate its immunosuppressive effects.

  • Breeding for resistance: Screening for plant varieties that are insensitive to this compound could lead to the development of crops with enhanced resistance to pathogens that produce this molecule.

Conclusion

This compound is a significant virulence factor that enhances the pathogenicity of a wide range of bacterial phytopathogens by suppressing the host's innate immunity.[1][2][3] A thorough understanding of its biosynthesis, mechanism of action, and the experimental techniques used to study it is essential for researchers and scientists working in plant pathology and for professionals involved in the development of new anti-infective agents for agriculture. Further research into the host targets of this compound will be critical for a complete understanding of its function and for the development of effective control strategies.

References

Phevamine A: A Novel Suppressor of Plant Innate Immunity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Biological Activity and Mechanism of Action in Host Plant Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phevamine A is a small molecule virulence factor produced by various plant pathogenic bacteria, including Pseudomonas syringae.[1] This technical guide provides a comprehensive overview of the biological activity of this compound on host plant cells, with a focus on its role in suppressing plant innate immunity. This compound has been shown to inhibit both early and late immune responses, including the generation of reactive oxygen species (ROS) and the deposition of callose, a key component of cell wall reinforcement.[2][3] The mechanism of action involves the suppression of the potentiation of microbe-associated molecular pattern (MAMP)-induced ROS bursts by polyamines and L-arginine.[2][4] This guide details the experimental protocols used to elucidate these findings, presents quantitative data in a structured format, and provides visualizations of the key signaling pathways and experimental workflows.

Introduction

Plants possess a sophisticated innate immune system to defend against invading pathogens. This system relies on the recognition of MAMPs by pattern recognition receptors (PRRs) on the plant cell surface, which triggers a cascade of downstream signaling events collectively known as pattern-triggered immunity (PTI).[5] Key PTI responses include the rapid production of ROS (the "oxidative burst"), the activation of mitogen-activated protein kinase (MAPK) cascades, transcriptional reprogramming, and the reinforcement of the cell wall through the deposition of callose.[2][6]

Bacterial pathogens have evolved a variety of strategies to overcome PTI, including the secretion of effector proteins and the production of small molecule virulence factors.[3][4] this compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, has been identified as a widely distributed virulence factor that plays a crucial role in suppressing plant immune responses.[1][4]

Biological Activity of this compound

This compound has been demonstrated to suppress both early and late markers of plant immunity, thereby promoting bacterial growth and virulence in host plants.[1][2]

Suppression of Early Immune Responses: The Oxidative Burst

One of the earliest responses in PTI is the production of ROS. This compound has been shown to suppress the potentiation of the MAMP-induced ROS burst that is mediated by polyamines such as spermidine and the amino acid L-arginine.[2][4] However, this compound does not directly inhibit the MAMP-induced ROS burst itself.[2]

Suppression of Late Immune Responses: Callose Deposition

Callose deposition is a critical late response in PTI that reinforces the plant cell wall at the site of infection, forming a physical barrier to pathogen ingress.[2][6] The hsv (hrp-associated systemic virulence) operon, which is responsible for the biosynthesis of this compound, has been shown to suppress callose deposition induced by bacterial components.[2][7]

Promotion of Bacterial Virulence

By suppressing host immune responses, this compound contributes to the overall virulence of pathogenic bacteria. Deletion of the hsv operon in a coronatine-deficient mutant of Pseudomonas syringae pv. tomato DC3000 resulted in reduced bacterial growth in Arabidopsis thaliana seedlings.[2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from studies on the biological activity of this compound.

Table 1: Effect of this compound on flg22-Induced ROS Burst in Nicotiana benthamiana

TreatmentPeak Luminescence (Relative Light Units)
flg22 (50 nM)~1500
flg22 (50 nM) + Spermidine (400 µM)~6000
flg22 (50 nM) + Spermidine (400 µM) + this compound (400 µM)~2000
This compound (400 µM)No significant change

Data adapted from O'Neill et al., 2018.[2]

Table 2: Effect of the hsv Operon on Bacterial Growth in Arabidopsis thaliana

Bacterial StrainBacterial Titer (log cfu/mg leaf tissue) at 3 dpi
Pto DC3118 (Pto-Cor⁻)~6.5
Pto-Cor⁻Δhsv1~5.5
Pto-Cor⁻Δhsv2~5.5

Data adapted from O'Neill et al., 2018.[2]

Table 3: Effect of the hsv Operon on Callose Deposition in Arabidopsis thaliana

Infiltrated StrainRelative Callose Intensity (deposits per field)
PtoD28E~100
PtoD28EΔhsv~250
PtoD28EΔhsv + hsv complementation~120

Data adapted from O'Neill et al., 2018.[2]

Signaling Pathway of this compound Action

This compound is proposed to act downstream of the initial MAMP recognition and the subsequent calcium influx into the cytosol. It specifically targets the potentiation of the ROS burst by polyamines and L-arginine.

PhevamineA_Signaling_Pathway MAMP MAMP (e.g., flg22) PRR PRR (e.g., FLS2) MAMP->PRR Recognition Ca_burst Ca²⁺ Burst PRR->Ca_burst Activation RBOHD RBOHD (NADPH Oxidase) Ca_burst->RBOHD Activation ROS_burst ROS Burst RBOHD->ROS_burst Production PTI PTI Responses (e.g., Callose Deposition) ROS_burst->PTI Induction Polyamines Polyamines (e.g., Spermidine) & L-Arginine Polyamines->RBOHD Potentiation PhevamineA This compound PhevamineA->Polyamines Inhibition

Caption: Proposed signaling pathway for this compound-mediated suppression of plant immunity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the production of ROS in plant leaf tissue upon elicitation with a MAMP.

  • Plant Material: Leaf discs (4 mm diameter) are collected from 4- to 5-week-old Nicotiana benthamiana or Arabidopsis thaliana plants.

  • Incubation: Leaf discs are floated adaxial side up in a 96-well white plate containing 200 µL of sterile water and incubated overnight at room temperature.

  • Elicitation: The water is replaced with 100 µL of an elicitation solution containing 20 µg/mL horseradish peroxidase, 100 µM L-012 (a luminol-based chemiluminescent probe), and the desired concentrations of MAMP (e.g., 50 nM flg22), polyamines (e.g., 400 µM spermidine), and this compound (e.g., 400 µM).

  • Measurement: Luminescence is measured immediately and at 2-minute intervals for at least 60 minutes using a plate reader.

Callose Deposition Assay

This protocol visualizes and quantifies callose deposition in plant leaves.[2][7]

  • Infiltration: Leaves of 3- to 5-week-old Arabidopsis thaliana plants are infiltrated with bacterial suspensions (OD₆₀₀ = 0.2) in 10 mM MgCl₂.

  • Sample Collection: Leaf discs are collected approximately 20 hours post-infiltration.

  • Clearing and Dehydration: The tissue is cleared of chlorophyll and dehydrated by incubating in 96% ethanol overnight at 37°C.[2][7]

  • Staining: Cleared leaves are washed with distilled water and then stained with 0.01% aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 4 hours at room temperature.[2]

  • Visualization and Quantification: Callose deposits are visualized using fluorescence microscopy with a UV filter. The number of callose deposits per field of view is quantified using image analysis software.

Callose_Deposition_Workflow Infiltration Infiltrate Arabidopsis leaves with bacterial suspension Incubation Incubate for 20 hours Infiltration->Incubation Harvesting Harvest leaf discs Incubation->Harvesting Clearing Clear chlorophyll with ethanol Harvesting->Clearing Staining Stain with Aniline Blue Clearing->Staining Microscopy Visualize callose deposits via fluorescence microscopy Staining->Microscopy Quantification Quantify deposits per field Microscopy->Quantification

Caption: Experimental workflow for the callose deposition assay.

Bacterial Growth Assay in Planta

This protocol quantifies the growth of bacterial pathogens within plant tissue.[2]

  • Inoculation: Four-week-old Arabidopsis thaliana plants are spray-inoculated with a bacterial suspension (OD₆₀₀ = 0.2) containing 0.02% Silwet L-77.

  • Incubation: Plants are kept at high humidity for 3 days.

  • Sample Collection: Leaf discs are collected at 0 and 3 days post-inoculation (dpi).

  • Bacterial Extraction: Leaf discs are weighed and then homogenized in 10 mM MgCl₂.

  • Plating and Incubation: Serial dilutions of the homogenate are plated on appropriate selective media. Plates are incubated at 28°C for 2 days.

  • Quantification: Bacterial colonies are counted, and the colony-forming units (cfu) per milligram of leaf tissue are calculated.

Conclusion and Future Directions

This compound represents a significant virulence factor employed by bacterial phytopathogens to suppress host immunity. Its ability to interfere with polyamine- and arginine-potentiated ROS production highlights a sophisticated mechanism of host manipulation. Understanding the precise molecular targets of this compound will be a key area for future research. The structural similarity of this compound to certain polyamine toxins that target ion channels suggests that it may have a related mechanism of action.[7] Further investigation into the host proteins that interact with this compound could lead to the development of novel strategies to enhance plant disease resistance, and may also provide insights into the role of polyamines in plant defense signaling. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to combat plant diseases.

References

Phevamine A's Interaction with Spermidine and L-arginine Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phevamine A, a small molecule virulence factor produced by various phytopathogenic bacteria, has emerged as a significant modulator of plant immune responses. Its mechanism of action involves the suppression of the potentiation of microbe-associated molecular pattern (MAMP)-induced reactive oxygen species (ROS) burst by both spermidine and L-arginine. This technical guide provides an in-depth overview of the known interactions of this compound with the spermidine and L-arginine metabolic pathways. It consolidates quantitative data on enzyme inhibition, details key experimental methodologies, and presents signaling pathway and workflow diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development. The evidence strongly points to this compound directly targeting arginine decarboxylase (ADC), a key enzyme in the polyamine biosynthesis pathway derived from L-arginine.

Introduction

Bacterial pathogens have evolved sophisticated strategies to overcome host defenses. One such strategy is the production of small molecule virulence factors that interfere with host cellular processes. This compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, is produced by phytopathogens like Pseudomonas syringae[1][2][3]. It plays a crucial role in promoting bacterial growth and virulence by suppressing plant immune responses, particularly the rapid production of reactive oxygen species (ROS), a hallmark of pattern-triggered immunity (PTI)[4][5].

Spermidine and L-arginine are key metabolites in various physiological processes, including plant defense. They have been shown to potentiate the ROS burst triggered by MAMPs such as the bacterial flagellin epitope flg22[4][5]. This compound exerts its virulence function by counteracting this potentiation[3][4][5]. Understanding the molecular basis of this interaction is critical for developing novel strategies to combat plant diseases and may offer insights into analogous pathways in other biological systems.

Molecular Interaction with the L-arginine and Spermidine Pathways

Current research indicates a direct interaction between this compound and a key enzyme in the L-arginine-dependent polyamine biosynthesis pathway.

Inhibition of Arginine Decarboxylase (ADC)

The primary known molecular target of this compound is arginine decarboxylase (ADC), the first enzyme in the pathway converting L-arginine to polyamines[2]. Studies on purified tomato arginine decarboxylase (SlADC1) have demonstrated that this compound acts as a competitive inhibitor of this enzyme[2]. This inhibition curtails the production of agmatine, the precursor for putrescine and subsequently spermidine and spermine.

Suppression of Spermidine- and L-arginine-Potentiated ROS Burst

While the direct inhibition of ADC explains the interference with the L-arginine pathway, the mechanism by which this compound suppresses the spermidine-potentiated ROS burst is less clear. This compound is a modified spermidine molecule itself, suggesting a potential for competitive antagonism at a yet-unidentified binding site or receptor involved in the spermidine-mediated potentiation of ROS production[4]. It is important to note that this compound does not directly suppress the flg22-induced ROS burst itself, but specifically targets the enhancement of this response by spermidine and L-arginine[4][5].

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymatic activity of arginine decarboxylase and the inhibitory effect of this compound.

Table 1: Steady-State Kinetic Parameters of Tomato Arginine Decarboxylase (SlADC1) [2]

ParameterValue
KM for L-arginine0.6 ± 0.1 mM
kcat16.3 ± 0.5 s-1
kcat/KM3.0 ± 0.4 x 104 M-1s-1

Table 2: Inhibition of SlADC1 by this compound [2]

InhibitorInhibition TypeConcentration for noticeable reduction in activity
This compoundCompetitiveHigh micromolar (µM) concentrations

Table 3: Concentrations used in ROS Burst Potentiation Assays [4]

CompoundConcentration RangePlant Species
flg2210 nM - 50 nMNicotiana benthamiana, Arabidopsis thaliana
Spermidine300 µM - 400 µMNicotiana benthamiana, Arabidopsis thaliana
L-arginineNot specifiedNicotiana benthamiana, Arabidopsis thaliana
This compound300 µM - 400 µMNicotiana benthamiana, Arabidopsis thaliana

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

L_arginine_spermidine_pathway L_arginine L-Arginine ADC Arginine Decarboxylase (ADC) L_arginine->ADC ODC Ornithine Decarboxylase (ODC) L_arginine->ODC Agmatine Agmatine Putrescine Putrescine Agmatine->Putrescine SPDS Spermidine Synthase (SPDS) Putrescine->SPDS Spermidine Spermidine Ornithine Ornithine Ornithine->Putrescine Phevamine_A This compound Phevamine_A->ADC ADC->Agmatine ODC->Ornithine SPDS->Spermidine

Caption: L-arginine and Spermidine Biosynthesis Pathway and this compound Inhibition.

ROS_burst_potentiation flg22 flg22 (MAMP) FLS2 FLS2 Receptor flg22->FLS2 Signaling_Cascade Signaling Cascade FLS2->Signaling_Cascade ROS_Burst ROS Burst Signaling_Cascade->ROS_Burst Spermidine Spermidine Potentiation Potentiation Spermidine->Potentiation L_arginine L-Arginine L_arginine->Potentiation Phevamine_A This compound Phevamine_A->Potentiation Suppression Potentiation->ROS_Burst +

Caption: this compound suppresses spermidine and L-arginine potentiation of ROS burst.

ROS_assay_workflow start Start: Plant Leaf Discs incubation Overnight incubation in water (recovery from wounding) start->incubation treatment Treatment with: - flg22 - Spermidine / L-arginine - this compound incubation->treatment reagents Addition of Luminol and Horseradish Peroxidase (HRP) treatment->reagents measurement Measure luminescence over time (plate reader) reagents->measurement analysis Data Analysis: - Calculate total photon count - Compare treatments measurement->analysis

Caption: Experimental workflow for luminol-based ROS burst assay.

Experimental Protocols

MAMP-Induced Reactive Oxygen Species (ROS) Burst Assay in Plant Leaf Discs

This protocol is adapted from established methods for measuring MAMP-triggered ROS burst in Arabidopsis thaliana and Nicotiana benthamiana leaf discs using a luminol-based assay[6][7][8][9].

Materials:

  • Fully expanded leaves from 4-5 week-old plants.

  • 4 mm biopsy punch.

  • 96-well white luminometer plates.

  • Sterile distilled water.

  • Luminol (e.g., L-012).

  • Horseradish peroxidase (HRP).

  • flg22 peptide stock solution.

  • Spermidine, L-arginine, and this compound stock solutions.

  • Microplate luminometer.

Procedure:

  • Leaf Disc Preparation: Using a 4 mm biopsy punch, carefully excise leaf discs, avoiding the midvein. Place one disc per well into a 96-well white luminometer plate containing 100-150 µL of sterile distilled water[6][7].

  • Recovery: Cover the plate and incubate at room temperature overnight to allow the leaf discs to recover from the wounding stress[6][8].

  • Elicitation: The following day, carefully remove the water from each well.

  • Treatment Application: Prepare the treatment solutions. For a typical experiment, this will include a control (e.g., water or buffer), flg22 alone, flg22 with spermidine or L-arginine, and flg22 with spermidine/L-arginine and this compound.

  • Assay Solution: Prepare the final assay solution containing luminol (e.g., 100 µM) and HRP (e.g., 10-20 µg/mL) in sterile water or an appropriate buffer (e.g., 20mM MOPS, pH 7.5)[6][10]. Add the respective treatments to this assay solution.

  • Measurement: Add 100 µL of the final assay solution containing the elicitors and other compounds to each well. Immediately place the plate in a microplate luminometer and measure luminescence over a period of 40-90 minutes, taking readings at 1-2 minute intervals[6][8].

  • Data Analysis: The data is typically represented as relative light units (RLU) over time. The total ROS production can be quantified by calculating the area under the curve.

Arginine Decarboxylase (ADC) Inhibition Assay

This protocol is based on the characterization of tomato ADC (SlADC1) inhibition by this compound[2].

Materials:

  • Purified recombinant ADC enzyme.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 2.5 mM MgSO4 and pyridoxal 5'-phosphate cofactor).

  • L-arginine stock solution.

  • This compound stock solutions at various concentrations.

  • Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Enzyme Reaction: In a microcentrifuge tube, combine the purified ADC enzyme with the assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no inhibitor.

  • Substrate Addition: Initiate the reaction by adding a known concentration of L-arginine.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an acid).

  • Product Quantification: Analyze the reaction mixture using LC-MS to quantify the amount of agmatine produced.

  • Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. For competitive inhibition, the data can be analyzed using Lineweaver-Burk plots to determine the inhibition constant (Ki).

Conclusion and Future Directions

This compound is a potent virulence factor that effectively suppresses plant innate immunity by interfering with the spermidine and L-arginine-potentiated ROS burst. The direct competitive inhibition of arginine decarboxylase provides a clear mechanism for its interaction with the L-arginine pathway. However, the precise molecular target and mechanism by which this compound antagonizes the spermidine-mediated potentiation of the ROS burst remain to be fully elucidated.

Future research should focus on:

  • Identifying the plant cellular component(s) that bind spermidine to potentiate the ROS burst.

  • Investigating whether this compound directly competes with spermidine for binding to this component.

  • Exploring the potential inhibitory effects of this compound on other enzymes in the polyamine and L-arginine metabolic pathways.

  • Leveraging the understanding of this compound's mechanism to design novel inhibitors of bacterial virulence or to develop strategies for enhancing plant disease resistance.

This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the intricate interplay between this compound and these crucial metabolic pathways, ultimately contributing to the development of innovative solutions in agriculture and beyond.

References

The Evolutionary Gambit: Phevamine A as a Key Virulence Factor in Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the perpetual arms race between bacterial pathogens and their hosts, the evolution of sophisticated molecular weaponry is paramount for successful infection. This whitepaper delves into the evolutionary significance and molecular underpinnings of Phevamine A, a small-molecule virulence factor deployed by a range of plant-pathogenic bacteria, most notably Pseudomonas syringae. We will explore its biosynthesis, mechanism of action in suppressing host immunity, and the experimental evidence that substantiates its role as a crucial determinant of pathogenicity. This guide provides detailed experimental protocols, quantitative data summaries, and visual diagrams of the key molecular pathways, offering a comprehensive resource for researchers in bacteriology, plant pathology, and drug development.

Introduction: The Evolutionary Context of Bacterial Virulence

Bacterial pathogens have evolved a diverse arsenal of virulence factors to overcome host defenses and establish infection.[1] These factors often include small-molecule toxins and phytohormone mimics that manipulate host cellular processes to the pathogen's advantage.[1][2] The evolution of these molecules is driven by the strong selective pressure exerted by the host's immune system. The presence of virulence factors like this compound in a significant portion of pathogenic bacterial genomes highlights their evolutionary importance for the pathogen's survival and propagation.[1][3]

This compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, is a product of the hrp-associated systemic virulence (hsv) operon.[1][2][3] This operon is under the control of the virulence-associated sigma factor HrpL, firmly linking this compound production to the broader pathogenic program of the bacterium.[4][5] The widespread distribution of the hsv operon across different bacterial genera, including Pseudomonas, Erwinia, and Pantoea, suggests that this compound is a conserved and evolutionarily successful tool for host manipulation.[2][3] Notably, its genomic distribution is often mutually exclusive with that of another toxin, phaseolotoxin, suggesting a degree of functional redundancy and convergent evolution in targeting host immunity.[3]

Data Presentation: Quantifying the Impact of this compound

The following tables summarize the key quantitative and qualitative findings from studies on this compound, providing a clear overview of its effects on bacterial virulence and host immunity.

Table 1: Effect of the hsv Operon on Bacterial Growth in Arabidopsis thaliana

Bacterial StrainRelevant GenotypeMean Bacterial Titer (log CFU/cm²) at 3 dpiObservation
Pto DC3118Wild-type (coronatine-deficient)HigherEstablishes successful infection.
Pto DC3118 Δhsv1hsv operon deletion mutantSignificantly LowerReduced ability to proliferate in the host, indicating the hsv operon is required for full virulence.[6]
Pto DC3118 Δhsv2hsv operon deletion mutantSignificantly LowerConfirms the role of the hsv operon in promoting bacterial growth within the host.[6]

Table 2: Suppression of Plant Immune Responses by the hsv Operon and this compound

Immune Response MarkerExperimental SystemTreatment/Bacterial StrainResult
Callose DepositionA. thaliana leavesPtoD28EBasal level of callose deposition.
PtoD28EΔhsvHigher callose deposition compared to the parent strain, indicating the hsv operon suppresses this defense response.[6]
PtoD28EΔhsv + hsvComplementation with the hsv operon restores the suppression of callose deposition.[6]
Reactive Oxygen Species (ROS) BurstN. benthamiana leaf disks50 nM flg22 + 400 µM SpermidinePotentiated ROS burst.
50 nM flg22 + 400 µM Spermidine + 400 µM this compoundSuppression of the spermidine-potentiated ROS burst, demonstrating this compound's inhibitory effect on this early immune response.[1]

Molecular Mechanisms and Signaling Pathways

Biosynthesis of this compound

This compound is synthesized by the enzymatic machinery encoded by the three-gene hsv operon. The pathway involves the condensation of L-phenylalanine, L-valine, and a modified spermidine molecule.

PhevamineA_Biosynthesis cluster_precursors Precursors cluster_hsv_operon hsv Operon Enzymes L_Phe L-Phenylalanine HsvC HsvC (ATP-grasp enzyme) L_Phe->HsvC L_Val L-Valine HsvB HsvB (ATP-grasp enzyme) L_Val->HsvB Spermidine Spermidine HsvA HsvA (Amidinotransferase) Spermidine->HsvA Prephevamine Prephevamine HsvA->Prephevamine Amidinates Spermidine HsvB->Prephevamine Adds L-Valine PhevamineA This compound HsvC->PhevamineA Adds L-Phenylalanine Prephevamine->HsvC

Caption: Biosynthetic pathway of this compound.

Suppression of Host Immune Signaling

This compound's primary role in virulence is the suppression of the host's innate immunity. A key early event in plant immunity is the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22, which triggers a rapid burst of reactive oxygen species (ROS).[3] Certain host-derived molecules, like spermidine and L-arginine, can potentiate, or amplify, this MAMP-induced ROS burst. This compound acts by specifically counteracting this potentiation, thereby dampening the overall immune response.[1][3]

PhevamineA_Signaling cluster_pathogen Bacterial Pathogen cluster_plant_cell Plant Cell PhevA This compound ROS_Burst ROS Burst PhevA->ROS_Burst Suppression of Potentiation flg22 flg22 (MAMP) FLS2 FLS2 Receptor flg22->FLS2 Recognition FLS2->ROS_Burst Immunity Plant Immunity ROS_Burst->Immunity Spermidine Spermidine / L-Arginine Spermidine->ROS_Burst Potentiation

Caption: this compound's mechanism of immune suppression.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the function of this compound.

In Vitro Biosynthesis of this compound

This protocol allows for the production and purification of this compound for structural and functional studies.

  • Reaction Setup: In a 1 mL reaction volume, combine the following components:

    • 5 mM L-arginine

    • 5 mM spermidine

    • 1 mM L-valine

    • 0.5 mM L-phenylalanine

    • 100 mM HEPES buffer (pH 7.5)

    • 2 mM MgCl₂

    • 1 mM ATP

    • 20 µM purified HsvA protein

    • 10 µM purified HsvB protein

    • 10 µM purified HsvC protein

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours.

  • Quenching: Stop the reaction by adding 1 mL of acetonitrile and incubate at -20°C overnight to precipitate the proteins.

  • Purification: Remove the precipitated proteins by centrifugation. The supernatant containing this compound can then be purified using chromatographic techniques.

Bacterial Growth Assay in Arabidopsis thaliana

This assay quantifies the contribution of the hsv operon to bacterial proliferation in a host plant.

  • Bacterial Culture: Grow Pseudomonas syringae strains (e.g., Pto DC3118 and its Δhsv mutants) in a suitable liquid medium to the desired optical density.

  • Inoculation: Inoculate 4-5 week-old A. thaliana plants by dip inoculation into a bacterial suspension (OD₆₀₀ = 0.2) containing 0.02% Silwet L-77.

  • Incubation: Keep the inoculated plants in a high-humidity environment for 3 days.

  • Quantification: At 3 days post-infection, collect leaf discs of a known area. Homogenize the tissue in 10 mM MgCl₂.

  • Plating and Counting: Serially dilute the homogenate and plate on appropriate selective media. Incubate until colonies are visible and count the colony-forming units (CFU) to determine the bacterial titer per unit of leaf area.

Callose Deposition Assay

This method visualizes and quantifies a key plant defense response.

  • Infiltration: Infiltrate leaves of 3-5 week-old A. thaliana plants with Pseudomonas strains at an OD₆₀₀ of 0.2 in 10 mM MgCl₂.

  • Incubation: Collect the infiltrated leaves after approximately 20 hours.

  • Clearing: Destain the leaves by incubating in 96% ethanol overnight at 37°C to remove chlorophyll.

  • Staining: Wash the cleared leaves with distilled water and then stain with 0.01% aniline blue in 150 mM K₂HPO₄ (pH 9.5).

  • Visualization and Quantification: Visualize the callose deposits using fluorescence microscopy. The number and size of the deposits can be quantified using image analysis software.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the early immune response of plant tissue to MAMPs.

  • Tissue Preparation: Prepare leaf discs from 4-6 week-old Nicotiana benthamiana or A. thaliana plants and float them in water overnight in a 96-well plate.

  • Assay Solution: Replace the water with an assay solution containing a luminol derivative (e.g., L-012) and horseradish peroxidase.

  • Treatment Application: Add the treatments to the wells. For example:

    • Control: Water

    • MAMP stimulation: 50 nM flg22

    • Potentiation: 50 nM flg22 + 400 µM spermidine

    • Suppression: 50 nM flg22 + 400 µM spermidine + 400 µM this compound

  • Measurement: Immediately measure the luminescence generated by the ROS burst over time using a plate reader. The data is typically plotted as relative light units (RLU) versus time.

Conclusion and Future Directions

This compound represents a significant evolutionary innovation for bacterial pathogens, providing a potent mechanism to disable a key component of the plant's early immune response. Its widespread distribution underscores its importance in the fitness of these pathogens. The elucidation of its structure, biosynthetic pathway, and mechanism of action provides a valuable framework for understanding the molecular intricacies of host-pathogen interactions.

For drug development professionals, the enzymes in the this compound biosynthetic pathway, such as HsvA, HsvB, and HsvC, represent potential targets for novel anti-infective agents. Inhibiting the production of this compound could render pathogens more susceptible to the host's natural defenses, offering a promising strategy to combat plant diseases. Future research should focus on high-throughput screening for inhibitors of these enzymes and further exploring the downstream effects of this compound on host cellular signaling. Understanding the full extent of this compound's influence on host physiology will be critical in developing durable resistance strategies and novel therapeutic interventions.

References

Initial Characterization of Phevamine A: A Technical Guide to Its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational understanding of the physicochemical properties of Phevamine A, a virulence factor produced by the plant pathogen Pseudomonas syringae. This compound has been identified as a suppressor of plant immune responses, making its characterization crucial for the development of novel plant protection strategies and as a potential tool in drug discovery.[1][2][3] This document summarizes the known properties of this compound and outlines standard experimental protocols for its further characterization.

Core Physicochemical Properties

This compound is a complex natural product, a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[2][3][4][5] While extensive experimental data on its physicochemical properties are not yet publicly available, the following information has been compiled from existing literature and computational predictions.

PropertyValueSource
Chemical Formula C22H39N7O2[6][7][8]
Molecular Weight 433.60 g/mol [7][8]
CAS Number 2280874-34-0[6][7][8]
Computed LogP -0.5[8]
Storage Conditions Short-term: 0°C; Long-term: -20°C (desiccated)[6][7]

Experimental Protocols for Further Characterization

To facilitate a more comprehensive understanding of this compound's behavior in various environments, the following standard experimental protocols are recommended for the determination of key physicochemical parameters.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure accurate measurement.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.

  • Replicate Analysis: The measurement should be repeated at least twice to ensure reproducibility.

Solubility Assessment

Determining the solubility of this compound in various solvents is essential for its formulation in biological assays and for understanding its potential for absorption and distribution in biological systems.

Protocol: Thermodynamic Solubility Shake-Flask Method

  • Solvent Selection: A range of pharmaceutically and biologically relevant solvents should be tested, including water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, the samples are centrifuged or filtered to remove undissolved solid.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The resulting concentration is the solubility of this compound in that solvent.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with multiple amine groups, determining the pKa values is crucial for understanding its ionization state at different pH values, which influences its solubility, permeability, and interaction with biological targets.

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent.

  • Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of this curve. For polyprotic molecules, multiple inflection points may be observed.

Stability Profile

Assessing the stability of this compound under various conditions is critical for determining its shelf-life and for designing appropriate storage and handling procedures.

Protocol: HPLC-Based Stability Assay

  • Stress Conditions: Solutions of this compound are prepared in different buffers (e.g., pH 3, 7, and 9) and subjected to various stress conditions, including elevated temperature (e.g., 40°C, 60°C), and exposure to light (photostability).

  • Time Points: Aliquots of the stressed samples are collected at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly).

  • Analysis: The concentration of the remaining this compound in each aliquot is quantified by a stability-indicating HPLC method. The appearance of any degradation products should also be monitored.

  • Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration. This data can be used to determine the degradation kinetics and predict the shelf-life of the compound under different conditions.

Biological Activity and Signaling Pathway

This compound acts as a virulence factor by suppressing the plant's innate immune response. Specifically, it has been shown to inhibit the potentiation of the reactive oxygen species (ROS) burst that is triggered by the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22.[1][2][4]

PhevamineA_Signaling_Pathway cluster_plant_cell Plant Cell MAMP MAMP (flg22) PRR Pattern Recognition Receptor (PRR) MAMP->PRR Recognition ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst Signal Transduction Immune_Response Plant Immune Response ROS_Burst->Immune_Response Activation PhevamineA This compound PhevamineA->ROS_Burst Suppression

Caption: this compound suppresses the plant immune response by inhibiting the MAMP-triggered ROS burst.

Experimental Workflow for Biological Activity Assessment

The following workflow outlines the key steps to assess the biological activity of this compound in suppressing the plant immune response.

PhevamineA_Bioactivity_Workflow cluster_workflow Biological Activity Assessment Workflow Plant_Material Prepare Plant Material (e.g., leaf discs) Treatment Treat with MAMP (flg22) +/- this compound Plant_Material->Treatment Incubation Incubate under controlled conditions Treatment->Incubation ROS_Measurement Measure ROS Production (e.g., luminol-based assay) Incubation->ROS_Measurement Data_Analysis Analyze and Compare ROS Levels ROS_Measurement->Data_Analysis Conclusion Determine Inhibitory Effect of this compound Data_Analysis->Conclusion

Caption: Workflow for assessing the inhibitory effect of this compound on the MAMP-induced ROS burst.

References

Foundational Studies on the Phevamine A Biosynthetic Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research surrounding the Phevamine A biosynthetic gene cluster. This compound is a small-molecule virulence factor produced by various phytopathogenic bacteria, including Pseudomonas syringae. It plays a crucial role in suppressing plant immune responses, thereby promoting bacterial growth and pathogenesis. This document outlines the genetic basis of this compound biosynthesis, details the enzymatic pathway, presents key quantitative data from foundational studies, and provides comprehensive experimental protocols for replication and further investigation.

The this compound Biosynthetic Gene Cluster (hsv Operon)

The biosynthesis of this compound is orchestrated by the hrp-associated systemic virulence (hsv) operon. In the model organism Pseudomonas syringae pv. tomato DC3000 (Pto), this operon is regulated by the sigma factor HrpL, a key regulator of virulence. The hsv operon consists of three core genes: hsvA, hsvB, and hsvC, which encode the enzymes responsible for the synthesis of this compound and related molecules.[1]

The hsv gene cluster is notably prevalent in the genomes of plant pathogens. Genomic analysis has revealed its presence in approximately 37% of P. syringae genomes, indicating its significance as a widely distributed virulence factor.[1][2][3] Interestingly, the presence of the hsv operon often shows an anticorrelation with the biosynthetic gene clusters of other phytotoxins, such as phaseolotoxin, suggesting distinct evolutionary strategies for host manipulation among different bacterial strains.[4]

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step enzymatic process that involves the condensation of L-phenylalanine, L-valine, and a modified spermidine molecule.[1][2][4] The enzymes encoded by the hsv operon catalyze the key reactions in this pathway.

The core enzymatic steps are as follows:

  • Amidinotransfer: HsvA, an amidinotransferase, catalyzes the transfer of an amidino group from L-arginine to spermidine, forming amidinospermidine.[4]

  • Peptide Bond Formation: HsvB and HsvC, both belonging to the ATP-grasp superfamily of enzymes, are responsible for the ATP-dependent ligation of the amino acid and modified polyamine precursors.[4] While the exact order of condensation is a subject of ongoing research, these enzymes facilitate the formation of amide linkages between L-phenylalanine, L-valine, and amidinospermidine to assemble the final this compound molecule.[4]

The in vitro reconstitution of this pathway has been successfully achieved, confirming the functions of the HsvA, HsvB, and HsvC enzymes in the biosynthesis of this compound and the related molecule, Phevamine B.[4]

This compound Biosynthetic Pathway Diagram

PhevamineA_Biosynthesis sub_arg L-Arginine enz_hsvA HsvA (Amidinotransferase) sub_arg->enz_hsvA sub_spd Spermidine sub_spd->enz_hsvA sub_phe L-Phenylalanine enz_hsvBC HsvB / HsvC (ATP-Grasp Ligases) sub_phe->enz_hsvBC sub_val L-Valine sub_val->enz_hsvBC int_aspd Amidinospermidine enz_hsvA->int_aspd Amidinotransfer prod_pheA This compound enz_hsvBC->prod_pheA Amide Bond Formation int_aspd->enz_hsvBC

Caption: The enzymatic pathway for the biosynthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from foundational studies on this compound biosynthesis.

ParameterValueSource Organism / SystemReference
In Vitro Biosynthesis Yield
This compound5.7 mg (from 16 mL reaction)In vitro enzymatic assay[4]
Phevamine B5.5 mg (from 16 mL reaction)In vitro enzymatic assay[4]
Genomic Distribution
hsv operon in P. syringaePresent in ~37% of genomes (107 out of 292)Pseudomonas syringae[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational literature on the this compound biosynthetic gene cluster.

Metabolite Extraction for Metabolomics

This protocol is adapted from studies identifying this compound from bacterial cultures.[4]

  • Cell Culture and Harvest: Grow E. coli, P. syringae, or P. fluorescens cultures (100 mL) to the desired cell density. Pellet the cells by centrifugation at 3,500 x g for 10 minutes at 4°C.

  • Solvent Extraction: Decant the supernatant and perform a solvent extraction using an equal volume of a chloroform-methanol mixture (2:1:1 v/v/v).

  • Phase Separation and Concentration: Separate the upper aqueous layer into a round-bottom flask. Concentrate the aqueous phase under vacuum to dryness.

  • Resuspension and Storage: Resuspend the dried material in a suitable solvent, transfer to a small glass vial, and concentrate again under reduced pressure. Store the dried extract at -20°C until ready for mass spectrometry analysis.

In Vitro Biosynthesis of Phevamines

This protocol outlines the in vitro reconstitution of the this compound biosynthetic pathway.[4]

  • Protein Expression and Purification: Overexpress HsvA, HsvB, and HsvC as recombinant proteins in E. coli. Purify the proteins using standard chromatography techniques.

  • Enzymatic Reaction Setup: For a 16 mL reaction, combine the following components in a suitable buffer:

    • L-arginine

    • Spermidine

    • L-phenylalanine

    • L-valine

    • Purified HsvA, HsvB, and HsvC enzymes

    • ATP

  • Incubation: Incubate the reaction mixture under optimal conditions (temperature, pH) for a sufficient duration to allow for product formation.

  • Product Purification: Purify this compound and Phevamine B from the reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).

LC-MS Analysis of Phevamines

This protocol describes the analytical method for detecting and characterizing Phevamines.

  • Instrumentation: Utilize an Agilent 6520 accurate-mass Q-TOF LC/MS system or a similar high-resolution mass spectrometer.

  • Chromatographic Separation:

    • Preparative HPLC: Use a Phenomenex Luna 10 µm C18(2) column on a Varian Prostar instrument equipped with a PDA detector for initial purification.

    • Analytical HPLC: For further purification and analysis, use a Phenomenex Kinetex 5 µm C18 column (100 Å, 150 mm x 4.60 mm) on a Shimadzu HPLC system with an SPD-M20A PDA detector.

  • Mass Spectrometry: Acquire mass spectra in positive ion mode to detect the protonated molecules of this compound (m/z 434.324) and other related compounds.

  • Data Analysis: Analyze the extracted ion chromatograms and fragmentation patterns to identify and quantify the phevamines.

Logical Relationships and Experimental Workflow

The identification and characterization of the this compound biosynthetic gene cluster involved a multi-faceted approach, integrating genomics, metabolomics, and in vitro biochemistry.

Experimental Workflow for this compound Discovery

PhevamineA_Workflow genomics Genomic Analysis (HrpL Regulon) heterologous Heterologous Expression of hsv operon in E. coli genomics->heterologous metabolomics Metabolomics (LC-MS Analysis) heterologous->metabolomics structure Structural Elucidation (NMR, MS/MS) metabolomics->structure Identified this compound invitro In Vitro Biosynthesis with Purified Enzymes invitro->structure Confirmed Structure bioactivity Biological Activity Assays (ROS Burst Inhibition) structure->bioactivity Tested Purified Compound

References

Unveiling the Distribution of the hsv Operon in Bacterial Genomes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the hsv Operon's Prevalence, Function, and Associated Signaling Pathways in Plant-Pathogenic Bacteria

The hsv (hypersensitive response and virulence) operon is a genetic locus increasingly recognized for its significant role in the virulence of several plant-pathogenic bacteria. This technical guide provides a comprehensive overview of the distribution of the hsv operon, its function in suppressing host-plant defense mechanisms, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development with an interest in bacterial pathogenesis and novel antimicrobial strategies.

Distribution of the hsv Operon

The hsv operon has been identified in a range of plant-pathogenic bacteria, most notably within the genera Pseudomonas, Erwinia, and Pantoea. Its distribution is not uniform and appears to be specific to certain species and pathovars known for their ability to cause disease in plants.

A significant study analyzing 292 strains of Pseudomonas syringae revealed that the hsv operon is present in approximately 37% of these strains[1]. This makes it one of the most widely distributed gene clusters among the virulence-associated loci analyzed in this species[1]. While its presence in Erwinia and Pantoea is confirmed, specific quantitative data on the prevalence within these genera is still an active area of research.

Bacterial Genus/SpeciesNumber of Strains AnalyzedPercentage Harboring hsv OperonReference
Pseudomonas syringae292~37%[1]
Erwinia spp.-Presence Confirmed[1]
Pantoea spp.-Presence Confirmed[1]

Table 1: Distribution of the hsv Operon in Selected Plant-Pathogenic Bacteria. The table summarizes the known distribution of the hsv operon. Further research is needed to quantify its prevalence in Erwinia and Pantoea.

Function of the hsv Operon in Virulence

The primary function of the hsv operon is the suppression of the plant's innate immune system, specifically the defense responses mediated by the Type III Secretion System (T3SS). The T3SS is a needle-like apparatus used by many Gram-negative bacteria to inject effector proteins directly into the host plant cell, which can trigger a defense response. The hsv operon counteracts these defenses, allowing the pathogen to successfully colonize the host.

Experimental evidence has demonstrated that the hsv operon is required for full virulence[1]. Its expression is sufficient to suppress key plant defense responses, including:

  • Callose Deposition: Callose is a polysaccharide that plants deposit at the site of infection to reinforce the cell wall and prevent further pathogen ingress. The hsv operon has been shown to suppress this callose deposition[1].

  • T3SS-Mediated Cell Death: Plants can initiate programmed cell death at the infection site to limit the spread of the pathogen. The hsv operon is capable of inhibiting this T3SS-induced cell death in plant tissues[1].

Signaling Pathway and Experimental Workflows

The hsv operon's mechanism of action involves the modulation of the host's PAMP-triggered immunity (PTI). The following diagrams illustrate the conceptual signaling pathway and a general experimental workflow for studying the hsv operon.

hsv_signaling_pathway cluster_pathogen Bacterial Pathogen cluster_plant Plant Cell T3SS T3SS PAMP_receptor PAMP Receptor T3SS->PAMP_receptor T3SS Effectors hsv_operon hsv_operon PTI_signaling PTI Signaling Cascade hsv_operon->PTI_signaling Suppression PAMP_receptor->PTI_signaling Callose_deposition Callose Deposition PTI_signaling->Callose_deposition Cell_death Programmed Cell Death PTI_signaling->Cell_death

hsv Operon-Mediated Suppression of Plant Immunity

experimental_workflow Genome_Screening 1. Bioinformatic Screening of Bacterial Genomes for hsv operon Mutant_Construction 2. Construction of hsv knockout (Δhsv) and complementation strains Genome_Screening->Mutant_Construction Virulence_Assay 3. Plant Inoculation and Virulence Assays Mutant_Construction->Virulence_Assay Callose_Assay 4. Callose Deposition Assay Virulence_Assay->Callose_Assay Cell_Death_Assay 5. T3SS-Mediated Cell Death Assay Virulence_Assay->Cell_Death_Assay Data_Analysis 6. Data Analysis and Interpretation Callose_Assay->Data_Analysis Cell_Death_Assay->Data_Analysis

Experimental Workflow for hsv Operon Functional Analysis

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the hsv operon.

Protocol for Screening Bacterial Genomes for the hsv Operon

This protocol outlines a bioinformatics approach to identify the hsv operon in bacterial genome sequences.

Materials:

  • Assembled bacterial genome sequence(s) in FASTA format.

  • Gene prediction software (e.g., Prodigal, Glimmer).

  • BLAST+ suite.

  • Reference protein sequences of the genes within the hsv operon (obtainable from a known hsv-positive strain).

  • A tool for visualizing genome context (e.g., Artemis, Geneious).

Methodology:

  • Gene Prediction: If not already annotated, predict the open reading frames (ORFs) in your bacterial genome sequence using a gene prediction tool.

  • BLAST Search:

    • Create a local BLAST database of the predicted proteins from your genome of interest.

    • Perform a tBLASTn search using the reference hsv operon protein sequences as queries against your assembled genome sequence. This will identify homologous regions at the nucleotide level.

    • Alternatively, perform a BLASTp search using the reference hsv operon protein sequences as queries against the predicted proteome of your target genome.

  • Analysis of Hits:

    • Examine the BLAST output for significant hits (low E-value, high bit score and percent identity).

    • For each significant hit, record the location (contig and coordinates) in the target genome.

  • Synteny Analysis:

    • Visualize the genomic region surrounding the identified hits using a genome browser.

    • Determine if the identified homologous genes are clustered together in a manner consistent with the organization of the known hsv operon (i.e., check for synteny). The genes should be located in close proximity and typically on the same strand.

  • Confirmation: The presence of a syntenous cluster of genes homologous to the known hsv operon genes provides strong evidence for its presence in the queried genome.

Protocol for Construction of an hsv Operon Knockout Mutant

This protocol describes the generation of a targeted gene deletion mutant of the hsv operon using homologous recombination.

Materials:

  • Pseudomonas syringae strain containing the hsv operon.

  • Suicide vector (e.g., pK18mobsacB).

  • E. coli cloning and helper strains.

  • Restriction enzymes, T4 DNA ligase.

  • Primers for amplifying flanking regions of the hsv operon.

  • PCR reagents.

  • Antibiotics and sucrose for selection.

Methodology:

  • Design and Amplify Flanking Regions:

    • Design primers to amplify ~500-1000 bp regions immediately upstream and downstream of the hsv operon.

    • Incorporate unique restriction sites into the primers for cloning into the suicide vector.

    • Perform PCR to amplify the upstream and downstream flanking regions from the wild-type genomic DNA.

  • Construct the Knockout Vector:

    • Digest the amplified flanking regions and the suicide vector with the chosen restriction enzymes.

    • Ligate the upstream and downstream fragments into the digested suicide vector. This creates a construct where the flanking regions are adjacent, with the hsv operon sequence removed.

    • Transform the ligation product into an appropriate E. coli cloning strain and select for transformants.

    • Verify the correct insertion of the flanking regions by restriction digest and sequencing.

  • Conjugation and Selection of Single Crossovers:

    • Transform the verified knockout vector into an E. coli helper strain capable of conjugation.

    • Perform a biparental or triparental mating with the target P. syringae strain.

    • Select for P. syringae cells that have integrated the suicide vector into their genome via a single homologous recombination event. This is typically done by plating on a medium containing an antibiotic for which the suicide vector carries a resistance gene and an antibiotic to which the E. coli donor is sensitive.

  • Selection of Double Crossovers (Knockout Mutants):

    • Culture the single-crossover mutants in a non-selective medium to allow for a second recombination event to occur.

    • Plate the culture on a medium containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity. Cells that have undergone a second recombination event to excise the vector backbone will be able to grow.

  • Verification of the Knockout:

    • Screen sucrose-resistant colonies by PCR using primers that flank the hsv operon region. The PCR product from a successful knockout mutant will be smaller than the wild-type product.

    • Further confirm the deletion by Southern blotting or sequencing of the PCR product.

Protocol for Callose Deposition Assay

This protocol is used to visualize and quantify callose deposition in plant leaves following bacterial inoculation.

Materials:

  • Arabidopsis thaliana or Nicotiana benthamiana plants.

  • Bacterial suspensions of wild-type, Δhsv, and complemented strains.

  • Syringe for infiltration.

  • Ethanol (95%).

  • Aniline blue solution (0.01% in 150 mM K2HPO4).

  • Glycerol (50%).

  • Fluorescence microscope with a UV filter.

Methodology:

  • Plant Inoculation: Infiltrate plant leaves with bacterial suspensions (OD600 = 0.001-0.01 in 10 mM MgCl2) using a needleless syringe. Use MgCl2 as a mock control.

  • Incubation: Keep the inoculated plants in a growth chamber for 12-24 hours.

  • Sample Collection and Clearing:

    • Excise the infiltrated leaf areas.

    • Clear the chlorophyll by incubating the leaf discs in 95% ethanol until the tissue is colorless.

  • Staining:

    • Rehydrate the cleared leaf discs in 50% ethanol for 30 minutes, followed by sterile water for 30 minutes.

    • Stain the leaf discs with aniline blue solution in the dark for 1-2 hours.

  • Microscopy:

    • Mount the stained leaf discs in 50% glycerol on a microscope slide.

    • Visualize callose deposits as bright fluorescent spots under UV light using a fluorescence microscope.

  • Quantification: Capture images and quantify the number and/or intensity of callose deposits using image analysis software (e.g., ImageJ).

Protocol for T3SS-Mediated Cell Death Assay

This assay assesses the ability of the hsv operon to suppress programmed cell death in plant tissue.

Materials:

  • Nicotiana benthamiana plants.

  • Bacterial suspensions of a strain expressing a T3SS and the hsv operon, and appropriate controls.

  • Syringe for infiltration.

Methodology:

  • Bacterial Culture Preparation: Grow bacterial strains to the desired optical density and resuspend in infiltration buffer (e.g., 10 mM MgCl2).

  • Plant Infiltration: Infiltrate different dilutions of the bacterial suspensions into the leaves of 4-6 week old N. benthamiana plants.

  • Observation: Observe the infiltrated areas for the development of necrotic lesions (cell death) over a period of 24-72 hours.

  • Documentation: Photograph the leaves at different time points to document the extent of cell death. The suppression of cell death by strains expressing the hsv operon, compared to a control strain with a functional T3SS but lacking the operon, indicates the operon's inhibitory function.

Conclusion

The hsv operon represents a significant virulence factor in several important plant-pathogenic bacteria. Its widespread distribution in Pseudomonas syringae and its presence in other key pathogens highlight its importance in plant disease. The ability of the hsv operon to suppress fundamental plant defense responses makes it a compelling target for the development of novel anti-virulence compounds. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate the distribution, function, and regulatory mechanisms of this intriguing operon. Further research into the precise molecular interactions between the hsv operon products and the plant's immune signaling components will be crucial for a complete understanding of its role in pathogenesis.

References

Methodological & Application

Protocol for the In Vitro Biosynthesis of Phevamine A

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Phevamine A is a small molecule virulence factor produced by several plant pathogenic bacteria, including Pseudomonas syringae. It plays a crucial role in suppressing plant immune responses, thereby promoting bacterial growth and virulence.[1][2][3] The in vitro biosynthesis of this compound provides a reliable method for producing this molecule for research purposes, such as studying its mode of action, developing potential inhibitors of its biosynthesis, and investigating its role in plant-pathogen interactions.

This protocol details the enzymatic synthesis of this compound from its primary precursors using the three enzymes encoded by the hsv (hrp-associated systemic virulence) operon: HsvA, HsvB, and HsvC.[1] HsvA is an amidinotransferase, while HsvB and HsvC are ATP-grasp enzymes.[1] The synthesis involves a one-pot reaction that is efficient and yields sufficient quantities of this compound for downstream applications, including structural elucidation and biological assays.[1][4]

Quantitative Data Summary

The following table summarizes the components and conditions for the preparative scale in vitro enzymatic synthesis of this compound.

ComponentFinal Concentration
L-arginine5 mM
Spermidine5 mM
L-valine1 mM
L-phenylalanine0.5 mM
HEPES (pH 7.5)100 mM
MgCl₂2 mM
ATP1 mM
HsvA20 µM
HsvB10 µM
HsvC10 µM
Reaction Volume 1 mL
Incubation Time 2 hours
Temperature Room Temperature
Yield ~5.7 mg from 16 mL reaction [4]

Experimental Protocols

Overexpression and Purification of HsvA, HsvB, and HsvC Enzymes

The enzymes HsvA, HsvB, and HsvC must be overexpressed in a suitable host, such as E. coli, and purified to homogeneity. This protocol assumes the availability of expression vectors containing the respective genes.

Materials:

  • E. coli expression strains (e.g., BL21(DE3)) transformed with HsvA, HsvB, and HsvC expression plasmids.

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Ni-NTA affinity chromatography resin.

  • Wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • SDS-PAGE analysis reagents.

Protocol:

  • Inoculate a starter culture of each transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against dialysis buffer to remove imidazole and for buffer exchange.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the purified enzymes at -80°C in aliquots.

In Vitro Biosynthesis of this compound

This one-pot enzymatic reaction synthesizes this compound from its precursors.

Materials:

  • Purified HsvA, HsvB, and HsvC enzymes.

  • L-arginine stock solution.

  • Spermidine stock solution.

  • L-valine stock solution.

  • L-phenylalanine stock solution.

  • HEPES buffer (1 M, pH 7.5).

  • MgCl₂ stock solution.

  • ATP stock solution.

  • Nuclease-free water.

  • Acetonitrile.

Protocol:

  • In a 1.5 mL microcentrifuge tube, combine the following components to the final concentrations listed in the quantitative data table in a total reaction volume of 1 mL: HEPES, MgCl₂, ATP, L-arginine, spermidine, L-valine, and L-phenylalanine.[1]

  • Add the purified enzymes HsvA (20 µM), HsvB (10 µM), and HsvC (10 µM) to the reaction mixture.[1]

  • Incubate the reaction at room temperature for 2 hours.[1]

  • Quench the reaction by adding an equal volume (1 mL) of acetonitrile to precipitate the proteins.[1]

  • Incubate the mixture at -20°C overnight to ensure complete protein precipitation.[1]

  • Remove the precipitated proteins by centrifugation.

  • The supernatant now contains the synthesized this compound and can be used for purification and analysis.

Purification and Analysis of this compound

Materials:

  • Supernatant from the biosynthesis reaction.

  • Solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18).

  • Appropriate solvents for chromatography (e.g., water, acetonitrile, formic acid).

  • Liquid chromatography-mass spectrometry (LC-MS) system for analysis.

Protocol:

  • Purification:

    • The supernatant can be concentrated under vacuum.

    • Purify this compound from the reaction mixture using reversed-phase HPLC.

    • Monitor the elution profile by UV absorbance and collect fractions corresponding to the this compound peak.

  • Analysis:

    • Confirm the presence and purity of this compound in the collected fractions by LC-MS analysis. This compound has an expected m/z of 434.324.

    • Further structural confirmation can be achieved using tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Visualizations

PhevamineA_Biosynthesis_Pathway cluster_products Products & Intermediates L_Arginine L-Arginine Amidinosp Amidinospermidine Spermidine Spermidine Spermidine->Amidinosp HsvA L_Valine L-Valine Prephevamine Prephevamine L_Phenylalanine L-Phenylalanine Phevamine_A This compound HsvA HsvA HsvA->Amidinosp HsvC HsvC HsvC->Prephevamine HsvB HsvB HsvB->Phevamine_A Amidinosp->Prephevamine Prephevamine->Phevamine_A HsvB

Caption: Biosynthetic pathway of this compound.

In_Vitro_Biosynthesis_Workflow Start Start: Purified Enzymes & Substrates Reaction_Setup 1. One-Pot Reaction Setup (Substrates + Enzymes + Buffers) Start->Reaction_Setup Incubation 2. Incubation (Room Temperature, 2 hours) Reaction_Setup->Incubation Quenching 3. Reaction Quenching (Acetonitrile Addition) Incubation->Quenching Precipitation 4. Protein Precipitation (-20°C, Overnight) Quenching->Precipitation Centrifugation 5. Centrifugation (Pellet Proteins) Precipitation->Centrifugation Supernatant_Collection 6. Supernatant Collection (Contains this compound) Centrifugation->Supernatant_Collection Purification 7. Purification (HPLC) Supernatant_Collection->Purification Analysis 8. Analysis (LC-MS, NMR) Purification->Analysis End End: Purified this compound Analysis->End

Caption: Experimental workflow for in vitro biosynthesis of this compound.

References

Application Notes and Protocols for the Isolation and Purification of Phevamine A from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phevamine A is a small-molecule virulence factor produced by the phytopathogen Pseudomonas syringae. Structurally, it is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2] this compound has been shown to suppress plant immune responses, making it a molecule of interest for research into host-pathogen interactions and potential applications in drug development.[3] However, the high polarity of this compound presents a significant challenge for its isolation and purification from bacterial cultures.[2][3]

These application notes provide two detailed protocols for obtaining purified this compound:

  • Direct Extraction from Pseudomonas syringae Culture: A challenging method that yields low quantities of the target compound.

  • In Vitro Biosynthesis and Purification: A more effective method that utilizes the recombinant enzymes of the hsv (hrp-associated systemic virulence) operon to synthesize this compound, yielding significantly higher quantities.[3]

Data Presentation

The following table summarizes the reported yield of this compound from the in vitro biosynthetic method. Yields from direct bacterial extraction are generally low and not consistently quantified in the literature, which necessitated the development of the in vitro approach.

MethodStarting VolumePurified this compound YieldReference
In Vitro Enzymatic Assay16 mL5.7 mg[3]

Experimental Protocols

Method 1: Direct Extraction and Purification of this compound from Pseudomonas syringae Culture

This method is challenging due to the high polarity of this compound and its low abundance in bacterial cultures.

1. Culture and Harvest of Pseudomonas syringae

  • Materials:

    • Pseudomonas syringae strain known to produce this compound

    • King's B (KB) medium

    • Shaking incubator

    • High-speed centrifuge and sterile centrifuge bottles

  • Protocol:

    • Inoculate a starter culture of P. syringae in 50 mL of KB medium and grow overnight at 28°C with shaking (200 rpm).

    • Use the starter culture to inoculate a larger volume (e.g., 1 L) of KB medium.

    • Incubate at 28°C with shaking for 48-72 hours.

    • Harvest the bacterial cells by centrifugation at 8,000 x g for 20 minutes at 4°C.

    • Decant and collect the supernatant, as this compound is an extracellular metabolite.

2. Extraction of Polar Metabolites

  • Materials:

    • Collected supernatant

    • Methanol (pre-chilled to -20°C)

    • Chloroform

    • Sterile water

    • Rotary evaporator

    • Lyophilizer

  • Protocol:

    • To the collected supernatant, add an equal volume of cold methanol to precipitate proteins.

    • Incubate the mixture at -20°C overnight.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the polar metabolites.

    • Perform a liquid-liquid extraction by adding chloroform and water in a 1:1:1 ratio (supernatant:chloroform:water).

    • Vortex vigorously and centrifuge at 3,000 x g for 15 minutes to separate the phases.

    • Collect the upper aqueous phase, which contains the highly polar this compound.

    • Concentrate the aqueous phase using a rotary evaporator at a temperature below 40°C.

    • Freeze-dry the concentrated extract to obtain a crude powder.

3. Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Materials:

    • HILIC column (e.g., Amide or Silica-based)

    • HPLC system

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Fraction collector

  • Protocol:

    • Reconstitute the lyophilized crude extract in a small volume of the initial mobile phase conditions (e.g., 95% acetonitrile, 5% water, 0.1% formic acid).

    • Centrifuge to remove any insoluble material.

    • Inject the supernatant onto the HILIC column equilibrated with the initial mobile phase conditions.

    • Elute with a gradient of increasing water concentration (e.g., from 5% to 50% Mobile Phase A over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) or using a mass spectrometer.

    • Collect fractions corresponding to the expected elution time of this compound.

    • Analyze the fractions for the presence of this compound using LC-MS.

    • Pool the pure fractions and lyophilize to obtain purified this compound.

Method 2: In Vitro Biosynthesis and Purification of this compound

This is the recommended method for obtaining higher quantities of this compound.

1. Overexpression and Purification of HsvA, HsvB, and HsvC Enzymes

  • Materials:

    • E. coli expression strain (e.g., BL21(DE3))

    • Expression vectors containing the genes for HsvA, HsvB, and HsvC (e.g., with a His-tag)

    • LB medium with appropriate antibiotics

    • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

    • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

    • Sonicator

    • Ni-NTA affinity chromatography column

    • Wash buffer (e.g., lysis buffer with 20 mM imidazole)

    • Elution buffer (e.g., lysis buffer with 250 mM imidazole)

    • Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Protocol:

    • Transform the E. coli expression strain with the expression vectors for each of the Hsv enzymes.

    • Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate at a lower temperature (e.g., 18-25°C) overnight.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged proteins with elution buffer.

    • Dialyze the purified enzymes against a suitable storage buffer.

    • Confirm the purity of the enzymes by SDS-PAGE.

2. In Vitro Enzymatic Synthesis of this compound

  • Materials:

    • Purified HsvA, HsvB, and HsvC enzymes

    • L-arginine

    • Spermidine

    • L-valine

    • L-phenylalanine

    • HEPES buffer (1 M, pH 7.5)

    • MgCl₂

    • ATP

    • Acetonitrile (ice-cold)

  • Protocol:

    • Set up the one-pot enzymatic reaction in a total volume of, for example, 1 mL. The final concentrations of the components should be:

      • 5 mM L-arginine

      • 5 mM spermidine

      • 1 mM L-valine

      • 0.5 mM L-phenylalanine

      • 100 mM HEPES (pH 7.5)

      • 2 mM MgCl₂

      • 1 mM ATP

      • 20 µM HsvA

      • 10 µM HsvB

      • 10 µM HsvC[2]

    • Incubate the reaction at room temperature for 2 hours.[2]

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the enzymes.[2]

    • Incubate at -20°C overnight.[2]

    • Remove the precipitated proteins by centrifugation at 13,000 x g for 10 minutes.

    • Collect the supernatant containing the synthesized this compound.

3. Purification of In Vitro Synthesized this compound

  • Materials:

    • Supernatant from the enzymatic reaction

    • C18 solid-phase extraction (SPE) cartridge

    • Methanol

    • Water

    • HILIC or Ion-Exchange Chromatography system (as described in Method 1, Step 3)

  • Protocol:

    • Concentrate the supernatant from the enzymatic reaction under vacuum to remove the acetonitrile.

    • Perform a solid-phase extraction to desalt and partially purify the sample.

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the sample onto the cartridge.

      • Wash with water to remove salts and very polar impurities.

      • Elute this compound with a step gradient of methanol in water (e.g., 20%, 50%, 80% methanol).

    • Analyze the fractions by LC-MS to identify those containing this compound.

    • Pool the this compound-containing fractions and concentrate.

    • Perform a final purification step using HILIC (as described in Method 1, Step 3) or ion-exchange chromatography. For ion-exchange, a cation exchange resin would be appropriate given the amine groups in this compound.

    • Pool the pure fractions and lyophilize to obtain purified this compound.

Visualizations

This compound Biosynthetic Pathway

Phevamine_A_Biosynthesis L_Arg L-Arginine HsvA HsvA (Amidinotransferase) L_Arg->HsvA Spermidine Spermidine Spermidine->HsvA L_Val L-Valine HsvB HsvB (ATP-grasp) L_Val->HsvB L_Phe L-Phenylalanine HsvC HsvC (ATP-grasp) L_Phe->HsvC Am_Spermidine Amidino-spermidine Am_Spermidine->HsvB Prephevamine Prephevamine Prephevamine->HsvC Phevamine_A This compound HsvA->Am_Spermidine HsvB->Prephevamine HsvC->Phevamine_A

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation and Purification

Phevamine_A_Workflow cluster_extraction Method 1: Direct Extraction cluster_invitro Method 2: In Vitro Biosynthesis cluster_purification Purification Culture P. syringae Culture Harvest Harvest Supernatant Culture->Harvest Extraction Polar Metabolite Extraction Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (Desalting) Crude_Extract->SPE Enzyme_Prod Recombinant Enzyme Production (HsvA, B, C) Enz_Reaction Enzymatic Synthesis Enzyme_Prod->Enz_Reaction Reaction_Mix Reaction Mixture Enz_Reaction->Reaction_Mix Reaction_Mix->SPE HILIC HILIC/Ion-Exchange Chromatography SPE->HILIC Pure_PhevA Purified this compound HILIC->Pure_PhevA

Caption: Workflow for this compound isolation.

References

Application Note & Protocol: Detection of Phevamine A in Plant Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phevamine A is a small-molecule virulence factor produced by plant pathogenic bacteria, such as Pseudomonas syringae. It plays a role in suppressing plant immune responses, making it a molecule of significant interest in plant pathology and for the development of novel disease control strategies.[1][2] This application note provides a detailed protocol for the sensitive and selective detection of this compound in plant tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended for researchers, scientists, and professionals in drug development and related fields.

LC-MS/MS Instrumentation and Parameters

The following parameters are based on published data and optimized for quantitative analysis.[3] The analysis was performed using an Agilent 6520 accurate-mass quadrupole-time of flight (Q-TOF) LC/MS system.[3]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Phenomenex Kinetex 5-µm C18 (100 Å, 150 mm × 4.60 mm)[3]
Mobile Phase A Water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Gradient 2% B for 2 min, ramp to 45% B over 17 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Table 2: Mass Spectrometry Parameters (Q-TOF)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 434.324[4]
Collision Energy 30 V[4]
Acquisition Time 970.9 ms/s [4]
Isolation Width 4 m/z[4]

Experimental Protocols

Plant Tissue Sample Preparation

The following protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, optimized for the extraction of this compound from plant tissue.

Materials:

  • Plant tissue (e.g., leaves, stems)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater)

  • 50 mL centrifuge tubes

  • Extraction Solvent: Acetonitrile with 1% formic acid

  • QuEChERS salts: 4 g MgSO₄, 1 g NaCl

  • Dispersive SPE (d-SPE) tubes containing: 150 mg PSA (primary secondary amine), 900 mg MgSO₄

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Protocol:

  • Sample Collection and Homogenization:

    • Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[5]

    • Weigh approximately 2 g of the frozen tissue and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Transfer 1 g of the homogenized plant powder to a 50 mL centrifuge tube.

    • Add 10 mL of pre-chilled extraction solvent (acetonitrile with 1% formic acid).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add the QuEChERS salts (4 g MgSO₄, 1 g NaCl) to the tube.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates and to ensure proper partitioning.

    • Centrifuge at 5000 x g for 5 minutes at 4 °C.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Carefully transfer 6 mL of the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.

    • Vortex for 30 seconds to disperse the sorbent.

    • Centrifuge at 5000 x g for 5 minutes at 4 °C.

  • Final Sample Preparation:

    • Take 1 mL of the cleaned supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.

    • The sample is now ready for LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the experimental workflow for the detection of this compound in plant tissue.

PhevamineA_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis plant_tissue Plant Tissue Collection flash_freeze Flash Freezing (Liquid N2) plant_tissue->flash_freeze homogenize Homogenization flash_freeze->homogenize add_solvent Add Acetonitrile w/ 1% Formic Acid homogenize->add_solvent add_salts Add MgSO4 & NaCl add_solvent->add_salts centrifuge1 Centrifugation add_salts->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add to d-SPE Tube (PSA/MgSO4) transfer_supernatant->add_dspe centrifuge2 Centrifugation add_dspe->centrifuge2 filter_sample Filter (0.22 µm) centrifuge2->filter_sample lcms_analysis LC-MS/MS Analysis filter_sample->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

References

Application Notes and Protocols for a ROS Burst Assay to Determine Phevamine A Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Oxygen Species (ROS) are critical signaling molecules in a variety of biological processes, including immune responses. A rapid, transient production of ROS, known as an oxidative or ROS burst, is a hallmark of the innate immune response in both plants and animals. In plants, this response can be triggered by the recognition of pathogen-associated molecular patterns (PAMPs), such as the bacterial flagellin peptide flg22.

Phevamine A, a small molecule virulence factor produced by the plant pathogen Pseudomonas syringae, has been identified as a suppressor of plant immune responses[1][2]. Its mechanism of action involves the inhibition of the potentiation of the flg22-induced ROS burst that occurs in the presence of polyamines like spermidine and L-arginine[1][2][3]. This makes the development of a robust assay to test the activity of this compound and its analogs a critical step in understanding its function and for the potential development of novel agrochemicals or therapeutics.

These application notes provide a detailed protocol for a luminol-based chemiluminescence assay to quantify the effect of this compound on the spermidine/L-arginine-potentiated, flg22-induced ROS burst in plant leaf tissue.

Signaling Pathway of this compound in Suppressing the Potentiated ROS Burst

The following diagram illustrates the proposed signaling pathway for this compound's activity. Recognition of the bacterial PAMP, flg22, by its receptor FLS2 initiates a signaling cascade that leads to the activation of the NADPH oxidase RBOHD, resulting in a basal ROS burst. Polyamines such as spermidine and L-arginine can potentiate this ROS burst through a currently uncharacterized mechanism. This compound is hypothesized to interfere with this potentiation step, thereby reducing the overall ROS production and suppressing the plant's immune response.

G cluster_0 Plant Cell cluster_1 External Factors flg22 flg22 (PAMP) FLS2 FLS2 Receptor flg22->FLS2 Recognition RBOHD RBOHD (NADPH Oxidase) FLS2->RBOHD Activation Potentiation Potentiation Potentiation->RBOHD ROS_Burst ROS Burst RBOHD->ROS_Burst O₂⁻ → H₂O₂ Polyamines Spermidine/ L-arginine Polyamines->Potentiation Enhances Phevamine_A This compound Phevamine_A->Potentiation Inhibits

Caption: this compound signaling pathway in the suppression of the potentiated ROS burst.

Experimental Workflow

The following diagram outlines the key steps of the experimental workflow for the ROS burst assay. The process begins with the preparation of plant leaf discs, followed by an overnight incubation to reduce wound-induced ROS. The leaf discs are then treated with the assay solution containing luminol, horseradish peroxidase (HRP), and the specific elicitors and inhibitors. Finally, the chemiluminescence is measured over time using a plate reader.

G A 1. Prepare Plant Leaf Discs B 2. Overnight Incubation in Water A->B D 4. Add Assay Solution to Leaf Discs B->D C 3. Prepare Assay Solutions (Luminol, HRP, Elicitors, This compound) C->D E 5. Measure Chemiluminescence (Plate Reader) D->E F 6. Data Analysis E->F

Caption: Experimental workflow for the this compound ROS burst assay.

Experimental Protocols

Materials and Reagents
  • Plant Material: Nicotiana benthamiana or Arabidopsis thaliana plants (4-6 weeks old)

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • flg22 peptide: Stock solution in water (e.g., 100 µM)

  • Spermidine: Stock solution in water (e.g., 100 mM)

  • L-arginine: Stock solution in water (e.g., 100 mM)

  • Luminol (Sodium Salt): Stock solution in DMSO (e.g., 10 mM)

  • Horseradish Peroxidase (HRP): Stock solution in water (e.g., 1 mg/mL)

  • DMSO (Dimethyl sulfoxide)

  • Sterile deionized water

  • 96-well white, flat-bottom plates

  • Biopsy punch (4 mm diameter)

  • Forceps

  • Luminometer or plate reader with chemiluminescence detection capabilities

Protocol: Luminol-Based ROS Burst Assay
  • Preparation of Leaf Discs:

    • Using a 4 mm biopsy punch, carefully cut leaf discs from the leaves of healthy, well-watered plants. Avoid the midvein.

    • Transfer one leaf disc into each well of a 96-well white plate containing 100 µL of sterile deionized water.

    • Incubate the plate in the dark at room temperature overnight to allow the wound-induced ROS to subside.

  • Preparation of Assay Solutions (on the day of the experiment):

    • Prepare a fresh "Luminol/HRP Mix" by diluting the stock solutions in sterile deionized water to a final concentration of 100 µM luminol and 10 µg/mL HRP. Protect this solution from light.

    • Prepare the treatment solutions by adding the appropriate volumes of flg22, spermidine/L-arginine, and this compound stock solutions to the "Luminol/HRP Mix". Ensure the final concentration of DMSO is consistent across all treatments and does not exceed 0.1%.

    Example Treatment Groups:

    • Control: Luminol/HRP Mix

    • flg22: Luminol/HRP Mix + 100 nM flg22

    • flg22 + Spermidine: Luminol/HRP Mix + 100 nM flg22 + 400 µM Spermidine

    • flg22 + Spermidine + this compound: Luminol/HRP Mix + 100 nM flg22 + 400 µM Spermidine + varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM)

    • This compound alone: Luminol/HRP Mix + varying concentrations of this compound

  • Initiation of the Assay and Measurement:

    • Carefully remove the water from each well of the 96-well plate containing the leaf discs.

    • Immediately add 100 µL of the appropriate assay solution to each well.

    • Place the plate in the luminometer and start measuring chemiluminescence immediately.

    • Record measurements every 1-2 minutes for a total of 60-90 minutes.

Data Analysis
  • The output from the luminometer will be in Relative Light Units (RLU).

  • For each treatment, calculate the mean RLU at each time point from the technical replicates.

  • Plot the mean RLU versus time for each treatment to visualize the kinetics of the ROS burst.

  • To quantify the total ROS production, calculate the area under the curve (AUC) for each treatment over the entire time course.

  • Normalize the data by subtracting the AUC of the control (Luminol/HRP Mix only) from the AUC of all other treatments.

  • To determine the inhibitory effect of this compound, calculate the percentage of inhibition of the potentiated ROS burst for each concentration of this compound.

Data Presentation

The following tables provide an example of how to structure the quantitative data obtained from the ROS burst assay.

Table 1: Total ROS Production (Area Under the Curve - AUC) for Different Treatments

TreatmentMean AUC (RLU*min)Standard Deviation
Control5,000500
flg22 (100 nM)50,0004,500
flg22 (100 nM) + Spermidine (400 µM)150,00012,000
This compound (100 µM)6,000700

Table 2: Dose-Dependent Inhibition of the Potentiated ROS Burst by this compound

This compound Concentration (µM)TreatmentMean AUC (RLU*min)Standard Deviation% Inhibition of Potentiation
0flg22 + Spermidine150,00012,0000%
1flg22 + Spermidine + this compound120,00010,00030%
10flg22 + Spermidine + this compound80,0007,50070%
100flg22 + Spermidine + this compound55,0005,00095%

Note: The percentage of inhibition of potentiation is calculated as: [1 - (AUC_treatment - AUC_flg22) / (AUC_potentiated - AUC_flg22)] * 100.

Conclusion

This set of application notes and protocols provides a comprehensive guide for designing and executing a ROS burst assay to test the activity of this compound. The detailed methodologies, diagrams, and data presentation structures are intended to facilitate reproducible and high-quality research in the fields of plant pathology, chemical biology, and drug discovery. The adaptability of this assay allows for the screening of this compound analogs and other potential inhibitors of the plant immune response.

References

Application of Phevamine A in Arabidopsis thaliana infection models.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phevamine A is a small-molecule virulence factor produced by the plant pathogen Pseudomonas syringae. It plays a crucial role in suppressing the immune responses of the model plant Arabidopsis thaliana. This document provides detailed application notes and protocols for utilizing this compound in Arabidopsis thaliana infection models to study plant-pathogen interactions and the mechanisms of plant immunity. This compound acts by inhibiting early and late immune responses, including the generation of reactive oxygen species (ROS) and the deposition of callose, which are key defense mechanisms in plants.[1][2] Its specific mode of action involves the suppression of the potentiation of microbe-associated molecular pattern (MAMP)-induced ROS bursts by spermidine and L-arginine.[2][3]

Data Summary

The following tables summarize the quantitative data on the effects of this compound in Arabidopsis thaliana infection models.

Table 1: Effect of this compound on Pseudomonas syringae pv. tomato DC3000 (Pto-Cor-) Growth in Arabidopsis thaliana

TreatmentBacterial Titer (log cfu/mg) at 3 dpiFold Change vs. Pto-Cor-
Pto-Cor-~6.5-
Pto-Cor- Δhsv~5.5~10-fold decrease

Note: The hsv operon is responsible for this compound biosynthesis. Data is estimated from graphical representations in O'Neill et al., 2018.

Table 2: Effect of this compound on flg22-induced ROS Burst in Arabidopsis thaliana Leaf Discs

TreatmentPeak ROS Production (Relative Light Units)% Inhibition by this compound
flg22 (10 nM) + Spermidine (300 µM)High-
flg22 (10 nM) + Spermidine (300 µM) + this compound (300 µM)LowSignificant
flg22 (10 nM) + Spermidine (300 µM) + Prephevamine (300 µM)HighNo significant inhibition

Note: this compound specifically suppresses the spermidine-potentiated ROS burst. Data is qualitative based on graphical representations in O'Neill et al., 2018.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for its application.

phevamine_a_signaling_pathway cluster_plant_cell Arabidopsis Cell MAMP flg22 (MAMP) FLS2 FLS2 Receptor MAMP->FLS2 binds Ca_burst Ca²⁺ Burst FLS2->Ca_burst triggers ROS_burst ROS Burst (Immune Response) Ca_burst->ROS_burst leads to Spermidine Spermidine / L-arginine Spermidine->ROS_burst potentiates Phevamine_A This compound Phevamine_A->ROS_burst suppresses

This compound suppresses the MAMP-induced ROS burst.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis grow_plants Grow Arabidopsis thaliana infection_assay Infection Assay grow_plants->infection_assay ros_assay ROS Burst Assay grow_plants->ros_assay callose_staining Callose Staining grow_plants->callose_staining prepare_pathogen Culture Pseudomonas syringae prepare_pathogen->infection_assay prepare_reagents Prepare this compound and other reagents prepare_reagents->infection_assay prepare_reagents->ros_assay prepare_reagents->callose_staining bacterial_count Quantify Bacterial Growth infection_assay->bacterial_count measure_ros Measure Luminescence ros_assay->measure_ros quantify_callose Microscopy and Image Analysis callose_staining->quantify_callose

General experimental workflow for this compound application.

Experimental Protocols

Pseudomonas syringae Infection Assay

This protocol details how to assess the effect of this compound on bacterial growth in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae pv. tomato DC3000 (Pto-Cor-) and Δhsv mutant strains

  • King's B medium with appropriate antibiotics

  • 10 mM MgCl₂

  • Syringes (1 mL, needleless)

  • Leaf puncher (4 mm diameter)

  • Sterile water

  • Petri dishes with King's B agar and appropriate antibiotics

Procedure:

  • Bacterial Culture: Streak Pto-Cor- and Δhsv strains on King's B agar with antibiotics and incubate at 28°C for 2 days. Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

  • Inoculum Preparation: Pellet the bacterial culture by centrifugation, wash twice with sterile 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an OD₆₀₀ of 0.002.

  • Plant Infiltration: Infiltrate the bacterial suspension into the abaxial side of fully expanded Arabidopsis leaves using a needleless syringe.

  • Bacterial Titer Quantification (Day 0): Immediately after infiltration, collect two leaf discs from the infiltrated area using a 4 mm leaf puncher. Homogenize the leaf discs in 200 µL of sterile 10 mM MgCl₂, perform serial dilutions, and plate on King's B agar with antibiotics.

  • Bacterial Titer Quantification (Day 3): Three days post-infiltration, collect two leaf discs from the infiltrated area and quantify the bacterial titer as described in the previous step.

  • Data Analysis: Count the colony-forming units (CFU) and calculate the bacterial titer per unit of leaf area or weight. Compare the growth of the Δhsv mutant to the wild-type Pto-Cor- strain.

Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the effect of this compound on the MAMP-induced ROS burst in Arabidopsis leaf discs.[4]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • This compound, Prephevamine

  • flg22 peptide

  • Spermidine

  • Luminol

  • Horseradish peroxidase (HRP)

  • 96-well white microplate

  • Leaf puncher (4 mm diameter)

  • Luminometer

Procedure:

  • Leaf Disc Preparation: Collect 4 mm leaf discs from fully expanded leaves and float them on sterile water in a 96-well white microplate overnight in the dark to reduce wounding effects.

  • Assay Solution Preparation: Prepare an assay solution containing 100 µM luminol and 20 µg/mL HRP in sterile water.

  • Treatment Application: Replace the water in the wells with the assay solution containing the desired treatments:

    • Control (assay solution only)

    • flg22 (10 nM)

    • flg22 (10 nM) + Spermidine (300 µM)

    • flg22 (10 nM) + Spermidine (300 µM) + this compound (300 µM)

    • flg22 (10 nM) + Spermidine (300 µM) + Prephevamine (300 µM)

  • Luminescence Measurement: Immediately place the microplate in a luminometer and measure luminescence every 2 minutes for at least 60 minutes.

  • Data Analysis: Plot the relative light units (RLU) over time to visualize the ROS burst. Compare the peak luminescence between different treatments.

Callose Deposition Staining

This protocol is for visualizing and quantifying callose deposition in Arabidopsis leaves in response to bacterial infection.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas syringae strains

  • 10 mM MgCl₂

  • Ethanol (95%)

  • Aniline blue staining solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)

  • Fluorescence microscope with a UV filter

Procedure:

  • Plant Infiltration: Infiltrate leaves with Pseudomonas syringae strains at an OD₆₀₀ of 0.2 in 10 mM MgCl₂.

  • Sample Collection: After 12-16 hours, collect the infiltrated leaves.

  • Chlorophyll Removal: Destain the leaves by incubating them in 95% ethanol overnight at room temperature.

  • Staining: Rehydrate the leaves in sterile water and then stain with the aniline blue solution for 2-4 hours in the dark.

  • Visualization: Mount the stained leaves on a microscope slide in 50% glycerol and observe under a fluorescence microscope with a UV filter. Callose deposits will appear as bright fluorescent spots.

  • Quantification: Capture images and use image analysis software (e.g., ImageJ) to count the number of callose deposits per unit area. Compare the extent of callose deposition between treatments.

References

Application Notes and Protocols for Phevamine A in Nicotiana benthamiana Transient Expression Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Phevamine A

This compound is a small molecule virulence factor originally identified from the plant pathogen Pseudomonas syringae.[1][2] Composed of L-phenylalanine, L-valine, and a modified spermidine, it plays a crucial role in suppressing host plant immune responses, thereby promoting bacterial growth and infection.[2][3] Its unique mode of action distinguishes it from other known bacterial phytotoxins.[1] In the context of molecular biology and drug development, this compound serves as a valuable tool for dissecting plant immune signaling pathways and for screening potential therapeutic compounds that may modulate these pathways.

Mechanism of Action

This compound's primary mechanism involves the suppression of key plant defense responses. It specifically targets the potentiation of the reactive oxygen species (ROS) burst that is triggered by the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22.[1][2] This potentiation is mediated by polyamines like spermidine and L-arginine.[1] this compound inhibits this enhancement of the ROS burst, a critical early event in plant innate immunity.[4] Notably, it appears to act downstream of the initial calcium ion (Ca2+) influx that follows MAMP perception. This targeted suppression of a specific branch of the plant immune response makes this compound a precise tool for studying signaling cascades.

Application in Nicotiana benthamiana Transient Expression Assays

Nicotiana benthamiana is a widely used model organism for plant molecular biology due to its susceptibility to a broad range of plant pathogens and its amenability to Agrobacterium-mediated transient gene expression.[5] This system allows for the rapid, high-throughput analysis of gene function in planta.

The application of this compound in N. benthamiana transient expression assays enables researchers to:

  • Investigate the role of specific proteins in plant immunity: By transiently overexpressing a protein of interest (e.g., a receptor kinase, a signaling component, or a transcription factor) and then treating with this compound, researchers can determine if the protein's function is related to the this compound-sensitive pathway.

  • Screen for inhibitors or enhancers of this compound activity: This is particularly relevant for drug development, where novel compounds can be tested for their ability to counteract the immunosuppressive effects of this compound, potentially leading to new crop protection agents.

  • Elucidate the signaling network downstream of MAMP perception: this compound can be used to dissect the signaling components that are dependent on the spermidine/arginine-potentiated ROS burst.

Experimental Protocols

Protocol 1: Transient Expression of a Protein of Interest in N. benthamiana

This protocol describes the Agrobacterium-mediated transient expression of a gene of interest (GOI) in N. benthamiana leaves.

Materials:

  • Nicotiana benthamiana plants (4-6 weeks old)

  • Agrobacterium tumefaciens (e.g., strain GV3101) carrying a binary vector with the GOI

  • Agrobacterium tumefaciens carrying a p19 silencing suppressor construct[6]

  • LB medium with appropriate antibiotics (e.g., rifampicin, gentamicin, and the selection antibiotic for the binary vector)

  • Infiltration buffer: 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone[7]

  • Needleless syringes (1 mL)

Procedure:

  • Agrobacterium Culture:

    • Two days prior to infiltration, streak out the Agrobacterium strains carrying the GOI and p19 on separate LB agar plates with appropriate antibiotics. Incubate at 28°C.

    • The day before infiltration, inoculate a single colony of each strain into 5 mL of liquid LB medium with antibiotics. Grow overnight at 28°C with shaking (220 rpm).[8]

  • Preparation of Infiltration Suspension:

    • Centrifuge the overnight cultures at 4,000 x g for 10 minutes to pellet the bacteria.

    • Discard the supernatant and resuspend the bacterial pellets in infiltration buffer.

    • Measure the optical density at 600 nm (OD₆₀₀) and adjust the density of each bacterial suspension to a final OD₆₀₀ of 0.8.

    • Mix the GOI and p19 suspensions in a 1:1 ratio.

    • Incubate the final mixture at room temperature for 2-3 hours in the dark to induce virulence gene expression.[6]

  • Infiltration:

    • Using a 1 mL needleless syringe, carefully infiltrate the Agrobacterium suspension into the abaxial (underside) of the leaves of 4-6 week old N. benthamiana plants.

    • Infiltrate at least three leaves per plant and three plants per construct for biological replicates. Mark the infiltrated areas.

    • Return the plants to their growth conditions (e.g., 16h light/8h dark cycle at 24°C).

  • Protein Expression:

    • Allow 2-3 days for the transient expression of the GOI. The optimal time may need to be determined empirically.

Protocol 2: this compound Treatment and ROS Burst Assay

This protocol measures the effect of this compound on the flg22-induced ROS burst in N. benthamiana leaves transiently expressing the GOI.

Materials:

  • N. benthamiana leaves from Protocol 1

  • This compound stock solution (e.g., 40 mM in DMSO)

  • flg22 peptide stock solution (e.g., 1 mM in water)

  • Spermidine stock solution (e.g., 400 mM in water)

  • Luminol stock solution

  • Horseradish peroxidase (HRP) stock solution

  • Assay buffer: 20 mM HEPES pH 7.5, 100 mM NaCl

  • 96-well white microplate

  • Luminometer

Procedure:

  • Preparation of Leaf Discs:

    • Two to three days post-infiltration, excise leaf discs (e.g., 4 mm diameter) from the infiltrated areas using a cork borer.

    • Float the leaf discs abaxial side up in sterile water overnight in a 96-well plate to reduce wounding effects.

  • This compound Treatment:

    • Prepare the treatment solutions in assay buffer. For example:

      • Control: Assay buffer

      • flg22: 50 nM flg22, 400 µM spermidine[4]

      • flg22 + this compound: 50 nM flg22, 400 µM spermidine, 400 µM this compound[4]

    • Replace the water in the wells with the respective treatment solutions containing luminol and HRP.

  • ROS Measurement:

    • Immediately place the 96-well plate in a luminometer.

    • Measure luminescence (relative light units, RLU) every 1-2 minutes for a period of 30-60 minutes.

Data Presentation

Table 1: Effect of this compound on flg22-Induced ROS Burst in N. benthamiana Leaves

Treatment ConditionPeak Luminescence (RLU)Time to Peak (minutes)Total Luminescence (RLU over 60 min)
Mock (Buffer)500 ± 50N/A25,000 ± 3,000
flg22 (50 nM) + Spermidine (400 µM)15,000 ± 1,20015 ± 2450,000 ± 35,000
flg22 (50 nM) + Spermidine (400 µM) + this compound (400 µM)2,500 ± 30018 ± 390,000 ± 10,000

Data are presented as mean ± standard deviation from three biological replicates. This is example data for illustrative purposes.

Mandatory Visualizations

PhevamineA_Signaling_Pathway cluster_perception MAMP Perception cluster_signaling Downstream Signaling cluster_modulation Modulation MAMP MAMP (e.g., flg22) Receptor Pattern Recognition Receptor (PRR) MAMP->Receptor Ca_Influx Ca2+ Influx Receptor->Ca_Influx ROS_Burst Potentiated ROS Burst Ca_Influx->ROS_Burst Immune_Response Immune Response ROS_Burst->Immune_Response PhevamineA This compound PhevamineA->ROS_Burst inhibits Polyamine Spermidine/ L-Arginine Polyamine->ROS_Burst potentiates

Caption: this compound signaling pathway in plant cells.

Experimental_Workflow cluster_prep Preparation cluster_expression Transient Expression cluster_assay Assay Agro_Culture 1. Agrobacterium Culture (GOI + p19) Infiltration_Mix 2. Prepare Infiltration Suspension Agro_Culture->Infiltration_Mix Infiltration 3. Leaf Infiltration of N. benthamiana Infiltration_Mix->Infiltration Incubation 4. Plant Incubation (2-3 days) Infiltration->Incubation Leaf_Discs 5. Excise Leaf Discs Incubation->Leaf_Discs Treatment 6. Apply this compound & flg22 Leaf_Discs->Treatment ROS_Assay 7. ROS Burst Assay (Luminometry) Treatment->ROS_Assay

Caption: Workflow for this compound assay in N. benthamiana.

References

Application Note: Quantitative PCR (qPCR) Analysis of Herpes Simplex Virus (HSV) Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Herpes Simplex Virus (HSV), a prevalent human pathogen, exhibits a biphasic life cycle characterized by lytic and latent phases. The lytic cycle involves a temporally regulated cascade of gene expression, essential for producing new virus particles, while the latent phase is distinguished by restricted viral gene expression in neurons.[1][2] This regulated gene expression makes HSV an important target for antiviral drug development. The lytic gene expression cascade is sequentially organized into three main classes: Immediate-Early (α), Early (β), and Late (γ) genes.[1][3] Quantitative PCR (qPCR) is a highly sensitive and specific technique used to measure the abundance of viral transcripts, providing critical insights into the kinetics of viral gene expression, the mechanisms of antiviral compounds, and the switch between lytic and latent states.[1][4]

Principle of the Assay This protocol details the use of two-step reverse transcription quantitative PCR (RT-qPCR) to analyze HSV gene expression. Total RNA is first extracted from HSV-infected cells. This RNA is then reverse-transcribed into complementary DNA (cDNA). Finally, the cDNA is used as a template for qPCR, where the amplification of specific viral gene targets is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system. The quantification cycle (Cq) value, which is the cycle number at which the fluorescence signal crosses a set threshold, is inversely proportional to the amount of target nucleic acid in the sample. By normalizing the expression of target genes to a stably expressed reference (housekeeping) gene, the relative expression levels of HSV genes can be accurately determined.

Key Experimental Workflow

qPCR_Experimental_Workflow cluster_prep Sample Preparation cluster_nucleic_acid Nucleic Acid Processing cluster_rt_qpcr RT-qPCR cluster_analysis Data Analysis A Cell Culture & Seeding B HSV Infection (e.g., Mock vs. HSV-1) A->B C Total RNA Extraction B->C D DNase I Treatment (Remove gDNA) C->D E RNA Quantification & Quality Control D->E F Reverse Transcription (cDNA Synthesis) E->F G qPCR Amplification F->G H Generate Cq Values G->H I Relative Quantification (e.g., ΔΔCt Method) H->I J Statistical Analysis & Visualization I->J HSV_Lytic_Cascade cluster_IE Immediate-Early (α) Genes cluster_E Early (β) Genes cluster_L Late (γ) Genes VP16 VP16 (Virion Protein) + Host Factors IE_Genes Expression of α-genes (e.g., ICP0, ICP4, ICP27) Function: Regulate viral and host gene expression VP16->IE_Genes Activates E_Genes Expression of β-genes (e.g., UL30-DNA Pol, UL42) Function: Viral DNA Replication IE_Genes->E_Genes Activates L_Genes Expression of γ-genes (e.g., gC, VP5) Function: Virion structural components E_Genes->L_Genes Activates Viral_DNA Viral DNA in Nucleus E_Genes->Viral_DNA Replicates Progeny Progeny Virions L_Genes->Progeny Assembles into Viral_DNA->L_Genes Required for high-level expression DeltaDeltaCt_Logic cluster_cq Step 1: Obtain Raw Data cluster_delta Step 2: Normalize to Reference Gene cluster_deltadelta Step 3: Normalize to Calibrator Sample cluster_fold Step 4: Calculate Fold Change Cq_GOI Cq of Gene of Interest (GOI) (e.g., HSV-1 ICP4) DeltaCt Calculate ΔCt ΔCt = Cq(GOI) - Cq(Ref) Cq_GOI->DeltaCt Cq_Ref Cq of Reference Gene (e.g., 18S rRNA) Cq_Ref->DeltaCt DeltaDeltaCt Calculate ΔΔCt ΔΔCt = ΔCt(Test Sample) - ΔCt(Calibrator) DeltaCt->DeltaDeltaCt FoldChange Relative Expression = 2-ΔΔCt DeltaDeltaCt->FoldChange

References

Application Notes and Protocols for Creating Knockout Mutants of the Phevamine A Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phevamine A is a small-molecule virulence factor produced by various phytopathogens, including Pseudomonas syringae.[1][2][3] It plays a role in suppressing plant immune responses, making its biosynthetic pathway a target for developing novel anti-infective strategies.[2] The biosynthesis of this compound is encoded by the hrp-associated systemic virulence (hsv) operon, which comprises three essential genes.[3][4] Creating targeted knockout mutants for these genes is a critical step in functionally characterizing the pathway, elucidating the role of each enzyme, and assessing the impact on bacterial virulence.

These application notes provide detailed protocols for generating knockout mutants in the this compound biosynthetic pathway using two primary methods: homologous recombination and CRISPR/Cas9-mediated genome editing. While the protocols are based on established methods in bacteria like Streptomyces, they provide a robust framework adaptable to Pseudomonas syringae and other this compound-producing organisms.

This compound Biosynthetic Pathway

The biosynthesis of this compound involves the conjugation of L-phenylalanine, L-valine, and a modified spermidine molecule.[1] This process is catalyzed by the enzymes encoded by the hsv operon (HsvA, HsvB, and HsvC). The proposed pathway begins with the activation of the amino acid precursors, followed by their sequential ligation to the polyamine scaffold.

PhevamineA_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes (hsv Operon) cluster_products Products Phe L-Phenylalanine HsvA HsvA Phe->HsvA Val L-Valine Val->HsvA Spd Spermidine HsvB HsvB Spd->HsvB Intermediate Prephevamine HsvA->Intermediate Ligation HsvB->Intermediate Modification HsvC HsvC PhevamineA This compound HsvC->PhevamineA Final Assembly Intermediate->HsvC

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocols

Two primary strategies for generating gene knockouts are detailed below. The choice of method depends on the genetic tractability of the host organism and the desired precision of the edit.

Protocol 1: Gene Deletion via Double Crossover Homologous Recombination

This conventional method relies on the cell's natural DNA repair machinery to exchange a target gene with a selectable marker cassette carried on a suicide vector.[5]

Workflow for Homologous Recombination

Homologous_Recombination_Workflow A 1. Design & Amplify Upstream & Downstream Homology Arms (~2kb each) C 3. Assemble Knockout Cassette (Upstream Arm + Marker + Downstream Arm) into Suicide Vector A->C B 2. Amplify Selectable Marker (e.g., antibiotic resistance gene) B->C D 4. Transform Donor E. coli (e.g., ET12567/pUZ8002) C->D E 5. Intergeneric Conjugation with this compound Producer D->E F 6. Select for Single Crossover Exconjugants (Vector Integration) E->F G 7. Counter-selection to Isolate Double Crossover Mutants (Gene Replacement) F->G H 8. Verify Knockout via PCR and Sequencing G->H

Caption: Workflow for creating knockout mutants via homologous recombination.

Detailed Methodology:

  • Constructing the Knockout Plasmid:

    • Amplify ~2 kb regions flanking the target gene (hsvA, hsvB, or hsvC) from the wild-type genomic DNA. These are the upstream and downstream homology arms.

    • Amplify a selectable marker cassette (e.g., an apramycin resistance gene).

    • Using Gibson assembly or traditional restriction-ligation cloning, assemble the homology arms and the resistance cassette into a suicide vector that cannot replicate in the target host (e.g., pKC1139).[6] The final construct should have the arrangement: Upstream Arm - Resistance Cassette - Downstream Arm.

    • Transform the final plasmid into a suitable E. coli strain for conjugation (e.g., ET12567/pUZ8002).[6]

  • Intergeneric Conjugation:

    • Grow the E. coli donor strain and the recipient this compound-producing strain to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable conjugation medium (e.g., MS agar). Incubate to allow plasmid transfer.[6]

    • Overlay the plates with antibiotics to select against the E. coli donor and select for recipient cells that have integrated the plasmid (exconjugants).

  • Selection and Verification of Mutants:

    • Single Crossover Selection: Select exconjugants on media containing the antibiotic corresponding to the resistance cassette. Colonies that grow have integrated the entire plasmid into their chromosome via a single homologous recombination event.

    • Double Crossover Selection: Screen the single-crossover colonies for loss of the vector backbone marker (if applicable) to identify double-crossover events, where the target gene is cleanly replaced by the resistance cassette.

    • Verification: Confirm the gene deletion in putative double-crossover mutants using PCR with primers flanking the target gene. The PCR product from the mutant should be larger (if a resistance cassette was inserted) or smaller than the wild-type product. Sequence the PCR product to confirm the precise deletion.

Protocol 2: Gene Deletion via CRISPR/Cas9 Genome Editing

CRISPR/Cas9 offers a highly efficient and precise method for genome editing.[7][8] It uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, creating a double-strand break (DSB) that is then repaired by the cell, often using a provided homology-directed repair (HDR) template.[8]

Workflow for CRISPR/Cas9-Mediated Knockout

CRISPR_Workflow A 1. Design gRNA Targeting the Gene of Interest (e.g., hsvA, hsvB, or hsvC) C 3. Clone gRNA and Repair Template into CRISPR/Cas9 Editing Vector (e.g., pCRISPomyces-2) A->C B 2. Design & Synthesize Homology Repair Template (Flanking regions of target gene) B->C D 4. Transform Donor E. coli C->D E 5. Conjugate into This compound Producer D->E F 6. Select Exconjugants (e.g., with Apramycin) E->F G 7. Screen Colonies for Gene Deletion via PCR F->G H 8. Sequence PCR Product to Confirm Deletion G->H I 9. (Optional) Cure Plasmid by Growing at Non-permissive Temperature H->I

Caption: Workflow for creating knockout mutants using CRISPR/Cas9.

Detailed Methodology:

  • Design and Plasmid Construction:

    • gRNA Design: Design a 20-bp gRNA sequence targeting the coding region of the gene to be deleted. The target site must be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).[9]

    • Repair Template Design: Create a repair template consisting of the upstream and downstream homology arms (~1-2 kb each) of the target gene, ligated together. This template will be used for homology-directed repair after the Cas9-induced DSB.

    • Plasmid Assembly: Clone the gRNA and the repair template into a CRISPR/Cas9 editing plasmid (e.g., pCRISPomyces-2 or an equivalent vector optimized for your host).[8][10] These plasmids typically contain the Cas9 nuclease, the gRNA expression cassette, and cloning sites for the repair template.

  • Transformation and Selection:

    • Transform the final CRISPR construct into a suitable E. coli conjugation donor strain.

    • Perform intergeneric conjugation to transfer the plasmid into the this compound-producing host.

    • Select for exconjugants on agar plates containing an appropriate antibiotic (e.g., apramycin).[10] The CRISPR/Cas9 system is lethal to cells that retain the wild-type target sequence, as Cas9 will repeatedly cleave the chromosome. Therefore, a high percentage of surviving colonies should contain the desired deletion.[8]

  • Verification of Mutants:

    • Screen colonies by PCR using primers that flank the deleted region. The wild-type strain will yield a larger PCR product than the knockout mutant.

    • Confirm the precise deletion by Sanger sequencing the PCR product from the mutant strain.

    • If the CRISPR plasmid is temperature-sensitive, it can be cured from the verified mutant by incubating the strain at a non-permissive temperature.[9]

Data Presentation: Expected Outcomes

The generation of knockout mutants allows for the quantitative assessment of each gene's contribution to this compound biosynthesis and its function in virulence. The results can be summarized as follows.

StrainGenotypeExpected this compound Production (% of Wild-Type)Expected Phenotype (e.g., Virulence on Host Plant)
Wild-TypehsvA⁺, hsvB⁺, hsvC⁺100%Full virulence
ΔhsvAΔhsvA::apr, hsvB⁺, hsvC⁺0%Attenuated virulence
ΔhsvBhsvA⁺, ΔhsvB::apr, hsvC⁺0%Attenuated virulence
ΔhsvChsvA⁺, hsvB⁺, ΔhsvC::apr0%Attenuated virulence

Note: The abolition of this compound production in a Δhsv mutant has been experimentally observed.[1] The specific impact on virulence may vary depending on the host organism and infection model.

Conclusion

The protocols outlined provide a comprehensive guide for researchers to generate targeted knockout mutants in the this compound biosynthetic pathway. Both homologous recombination and CRISPR/Cas9 are powerful techniques that enable the precise dissection of biosynthetic gene function. Successful implementation of these methods will facilitate a deeper understanding of this compound's role in microbial pathogenesis and may aid in the development of novel therapeutics targeting bacterial virulence.

References

Measuring the Inhibitory Effect of Phevamine A on Plant Immune Responses via Callose Deposition Staining

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Phevamine A is a small molecule virulence factor produced by several plant pathogenic bacteria, including Pseudomonas syringae.[1][2][3][4] It plays a crucial role in suppressing plant defense mechanisms, thereby promoting bacterial growth and virulence within the host plant.[1] One of the key late markers of plant immune responses that this compound effectively suppresses is the deposition of callose, a β-1,3-glucan polymer, at the sites of pathogen challenge.[1][5] This application note provides a detailed protocol for staining and quantifying callose deposition in plant tissues to assess the immunosuppressive effects of this compound.

Principle

Pattern-Triggered Immunity (PTI) is the first line of defense in plants, initiated upon recognition of Pathogen-Associated Molecular Patterns (PAMPs), such as the bacterial flagellin peptide flg22.[6][7] A hallmark of PTI is the reinforcement of the plant cell wall through the deposition of callose, which acts as a physical barrier to restrict pathogen invasion.[6][7][8][9] this compound has been shown to suppress this PAMP-induced callose deposition.[1][5] By treating plant tissues with an elicitor of callose deposition (e.g., a non-pathogenic bacterial strain or a purified PAMP like flg22) in the presence and absence of this compound, the inhibitory effect of this compound can be quantified. Callose is visualized by staining with aniline blue, a fluorochrome that complexes with β-1,3-glucans, and observing the fluorescence under a UV microscope.[6][7][10][11]

Applications

  • Screening for novel plant immune-suppressing compounds: The protocol can be adapted to screen for other small molecules that inhibit callose deposition.

  • Investigating the mechanism of action of virulence factors: This method is suitable for studying how different bacterial effectors or virulence factors interfere with plant defense responses.[12]

  • Characterizing plant immune signaling pathways: By analyzing callose deposition in different plant mutant backgrounds, the genetic components of the immune signaling pathway targeted by this compound can be elucidated.[9][13]

  • Assessing plant susceptibility to pathogens: The degree of callose suppression by this compound can be correlated with the level of plant susceptibility to pathogens that produce this virulence factor.

Experimental Protocols

Protocol 1: Elicitation of Callose Deposition in Arabidopsis thaliana Leaves

This protocol describes the elicitation of callose deposition in Arabidopsis thaliana leaves using a bacterial strain.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • Pseudomonas fluorescens (Pf0-1) or other non-pathogenic bacterial strain

  • This compound

  • Syringes (1 mL, needleless)

  • Murashige and Skoog (MS) medium or water

  • Growth chamber

Procedure:

  • Grow Arabidopsis thaliana plants under short-day conditions (e.g., 10 hours light / 14 hours dark) at approximately 22°C for 4-5 weeks.

  • The day before infiltration, water the plants to ensure they are well-hydrated, which facilitates infiltration.

  • Prepare bacterial suspensions of Pf0-1 in sterile water or 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2.

  • Prepare the treatment solutions:

    • Control: Bacterial suspension mixed with a solvent control for this compound.

    • This compound Treatment: Bacterial suspension mixed with the desired concentration of this compound.

  • Infiltrate the fully expanded leaves of the Arabidopsis plants with the prepared solutions using a 1 mL needleless syringe. Gently press the syringe against the abaxial side of the leaf and slowly inject the solution until a small water-soaked area is visible.

  • Return the plants to the growth chamber for 12-24 hours to allow for callose deposition to occur.

Protocol 2: Aniline Blue Staining of Callose

This protocol details the staining procedure to visualize callose deposits.

Materials:

  • Infiltrated plant leaves from Protocol 1

  • 95% Ethanol

  • Aniline blue staining solution (0.01% (w/v) aniline blue in 67 mM K₂HPO₄, pH 12, or in PBS buffer, pH 7.4)[6][14]

  • Microscope slides and coverslips

  • Fluorescence microscope with a DAPI or UV filter set (Excitation ~370 nm, Emission ~509 nm)[10]

  • Glycerol (50%) for mounting

Procedure:

  • Excise the infiltrated leaf areas using a cork borer or a scalpel.

  • Clear the chlorophyll from the leaf discs by incubating them in 95% ethanol. Change the ethanol several times until the tissue is translucent. This may take several hours to overnight.[6]

  • Rehydrate the cleared leaf discs by passing them through a decreasing ethanol series (e.g., 70%, 50%, 30% ethanol, and finally water), with 5-10 minute incubations at each step.

  • Incubate the leaf discs in the aniline blue staining solution for at least 2 hours at room temperature in the dark (wrap the container in aluminum foil as aniline blue is light-sensitive).[6][10]

  • Mount the stained leaf discs on a microscope slide with a drop of 50% glycerol.

  • Observe the samples under a fluorescence microscope using a DAPI or UV filter. Callose deposits will appear as bright, fluorescent spots.

Protocol 3: Quantification of Callose Deposition

This protocol describes how to quantify the visualized callose deposits.

Materials:

  • Microscope images from Protocol 2

  • Image analysis software (e.g., Fiji/ImageJ with the Trainable Weka Segmentation plugin or other particle analysis tools)[6][7][15]

Procedure:

  • Capture images of the stained leaf tissue at a consistent magnification.

  • Use image analysis software to quantify the number of callose deposits per unit area (e.g., per mm²).[15]

  • Alternatively, the total area of callose deposits or the fluorescence intensity can be measured.

  • For each treatment condition, analyze multiple images from several biological replicates to ensure statistical significance.

  • Compare the quantitative data from the this compound-treated samples to the control samples to determine the extent of callose suppression.

Data Presentation

Table 1: Effect of this compound on Pseudomonas-induced Callose Deposition in Arabidopsis thaliana

TreatmentBacterial StrainCallose Deposits (number/mm²)Percent Inhibition
ControlPtoD28EΔhsv150 ± 20-
This compoundPtoD28E75 ± 1550%
ControlPf0-1 + T3SS120 ± 18-
This compoundPf0-1 + T3SS + hsv60 ± 1050%

Note: The data presented in this table are representative and based on findings that the hsv operon, responsible for this compound synthesis, suppresses callose deposition.[5] Actual values will vary depending on experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plant 1. Grow Arabidopsis (4-5 weeks) bacteria 2. Prepare Bacterial Suspension (e.g., Pf0-1) treatment 3. Prepare Treatment Solutions (+/- this compound) infiltrate 4. Infiltrate Leaves treatment->infiltrate incubate 5. Incubate (12-24 hours) infiltrate->incubate clear 6. Clear Chlorophyll (95% Ethanol) incubate->clear stain 7. Stain with Aniline Blue clear->stain image 8. Fluorescence Microscopy stain->image quantify 9. Quantify Callose Deposits (Image Analysis) image->quantify

Caption: Experimental workflow for measuring this compound effects on callose deposition.

signaling_pathway cluster_cell Plant Cell cluster_potentiation Potentiation PAMP PAMP (e.g., flg22) PRR Pattern Recognition Receptor (PRR) PAMP->PRR Recognition ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst Signaling Downstream Signaling ROS_Burst->Signaling Callose_Synthase Callose Synthase (e.g., PMR4) Signaling->Callose_Synthase Activation Callose Callose Deposition Callose_Synthase->Callose Synthesis Spermidine Spermidine / Arginine Spermidine->ROS_Burst Potentiates PhevamineA This compound PhevamineA->ROS_Burst Inhibits Potentiation

Caption: this compound signaling pathway interference in plant immunity.

References

Application Notes and Protocols for Testing Phevamine A on MAMP-Induced Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phevamine A is a small-molecule virulence factor produced by the plant pathogen Pseudomonas syringae. It plays a crucial role in suppressing plant immune responses, thereby promoting bacterial growth and virulence.[1][2][3] This document provides detailed application notes and experimental protocols to investigate the inhibitory effects of this compound on Microbe-Associated Molecular Pattern (MAMP)-induced immunity in the model plant Arabidopsis thaliana.

MAMP-triggered immunity (MTI) is the first line of inducible defense in plants, activated upon recognition of conserved microbial molecules, such as the bacterial flagellin peptide flg22.[4][5] This recognition triggers a signaling cascade leading to various defense responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and deposition of callose to reinforce the cell wall.[1][2] this compound has been shown to suppress these early and late immune markers, making it a significant target for studying plant-pathogen interactions and for the development of novel disease control strategies.[1][2][3] Specifically, this compound has been demonstrated to inhibit the potentiation of MAMP-induced ROS bursts by polyamines like spermidine and L-arginine.[1][3]

These protocols will enable researchers to quantitatively assess the impact of this compound on key MTI responses.

MAMP Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical MAMP signaling pathway in Arabidopsis upon perception of flg22 and the putative point of intervention by this compound.

MAMP_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_apoplast Apoplast cluster_cell_wall Cell Wall flg22 flg22 (MAMP) FLS2 FLS2 (PRR) flg22->FLS2 BAK1 BAK1 (Co-receptor) FLS2->BAK1 Forms complex BIK1 BIK1 BAK1->BIK1 Phosphorylates RBOHD RBOHD (NADPH Oxidase) BIK1->RBOHD Phosphorylates MAPKKK MAPKKK BIK1->MAPKKK Activates ROS ROS Burst RBOHD->ROS Produces MAPKK MAPKK MAPKKK->MAPKK -> MAPK MAPK (MPK3/6) MAPKK->MAPK -> WRKYs WRKY TFs MAPK->WRKYs Activates Defense_Genes Defense Gene Expression WRKYs->Defense_Genes Induces Callose Callose Deposition Defense_Genes->Callose Leads to PhevamineA This compound Polyamines Spermidine/ L-arginine PhevamineA->Polyamines Inhibits potentiation Polyamines->ROS Potentiates

Caption: MAMP signaling pathway and this compound's inhibitory action.

Experimental Workflow

The following diagram outlines the general experimental workflow for testing the effect of this compound on MAMP-induced immunity.

Experimental_Workflow cluster_assays Downstream Assays Plant_Growth 1. Grow Arabidopsis thaliana (4-5 weeks) Leaf_Disc_Prep 2. Prepare Leaf Discs Plant_Growth->Leaf_Disc_Prep Overnight_Incubation 3. Overnight Incubation in Water Leaf_Disc_Prep->Overnight_Incubation Treatment 4. Treatment with this compound and/or flg22 Overnight_Incubation->Treatment ROS_Assay A. ROS Burst Assay Treatment->ROS_Assay MAPK_Assay B. MAPK Phosphorylation Assay Treatment->MAPK_Assay Callose_Assay C. Callose Deposition Assay Treatment->Callose_Assay Data_Analysis 5. Data Analysis and Interpretation ROS_Assay->Data_Analysis MAPK_Assay->Data_Analysis Callose_Assay->Data_Analysis

Caption: General experimental workflow for assessing this compound's activity.

Quantitative Data Summary

The following tables summarize expected quantitative results from experiments testing the effect of this compound on MAMP-induced immunity.

Table 1: Effect of this compound on flg22-Induced ROS Burst

TreatmentPeak Luminescence (Relative Luminescence Units)Fold Change vs. flg22 + Spermidine
Mock (Water)100 ± 20-
flg22 (100 nM)5000 ± 500-
flg22 (100 nM) + Spermidine (400 µM)15000 ± 15001.0
This compound (400 µM)110 ± 25-
flg22 (100 nM) + this compound (400 µM)4800 ± 450-
flg22 (100 nM) + Spermidine (400 µM) + this compound (400 µM)6000 ± 6000.4

Data are presented as mean ± standard deviation and are hypothetical based on published findings.[2]

Table 2: Effect of this compound on flg22-Induced MAPK Phosphorylation

TreatmentPhospho-MPK3/6 Level (Relative Densitometry Units)Fold Change vs. flg22
Mock (Water)0.1 ± 0.05-
flg22 (1 µM) for 15 min1.0 ± 0.11.0
This compound (400 µM) for 15 min0.1 ± 0.04-
flg22 (1 µM) + this compound (400 µM) for 15 min0.5 ± 0.080.5

Data are presented as mean ± standard deviation and represent expected outcomes based on this compound's known function as an immune suppressor.

Table 3: Effect of this compound on flg22-Induced Callose Deposition

TreatmentNumber of Callose Deposits per mm²Fold Change vs. flg22
Mock (Water)5 ± 2-
flg22 (1 µM)150 ± 201.0
This compound (400 µM)6 ± 3-
flg22 (1 µM) + this compound (400 µM)70 ± 150.47

Data are presented as mean ± standard deviation and are hypothetical based on published findings.[2]

Experimental Protocols

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Col-0).

  • Growth Medium: Potting soil mix.

  • Growth Conditions: Grow plants in a controlled environment chamber under a short-day photoperiod (e.g., 10 hours light / 14 hours dark) at approximately 22°C.

  • Plant Age: Use leaves from 4- to 5-week-old, healthy, well-watered plants for all assays.

Protocol: MAMP-Induced ROS Burst Assay

This protocol is adapted from luminol-based assays for detecting H₂O₂ production.[6][7][8][9]

Materials:

  • 4- to 5-week-old Arabidopsis thaliana plants

  • Biopsy punch (4 mm diameter)

  • 96-well white luminometer plate

  • Luminol (stock solution: 10 mM in DMSO)

  • Horseradish peroxidase (HRP) (stock solution: 1 mg/mL in water)

  • flg22 peptide (stock solution: 100 µM in water)

  • This compound (stock solution in appropriate solvent, e.g., water or DMSO)

  • Spermidine (stock solution in water)

  • Sterile distilled water

  • Plate-reading luminometer

Procedure:

  • Leaf Disc Preparation: Using the biopsy punch, carefully excise leaf discs from the leaves of 4- to 5-week-old Arabidopsis plants, avoiding the midvein.[8][10]

  • Overnight Incubation: Place one leaf disc into each well of a 96-well white plate containing 100 µL of sterile distilled water. Incubate the plate at room temperature overnight in the dark to reduce wounding-induced ROS.[8][10]

  • Preparation of Elicitation Solution: On the day of the experiment, carefully remove the water from each well. Prepare the elicitation solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of flg22 (e.g., 100 nM).[8][9] For testing this compound, prepare solutions with flg22 and varying concentrations of this compound, with and without spermidine (e.g., 400 µM). Include appropriate mock controls (water or solvent).

  • Measurement: Add 100 µL of the appropriate elicitation solution to each well. Immediately place the plate in a luminometer and measure luminescence over a period of 40-60 minutes, taking readings every 1-2 minutes.[8][10]

  • Data Analysis: The total photon count over the measurement period can be integrated to quantify the total ROS production. Peak luminescence values are also commonly reported.

Protocol: MAPK Phosphorylation Assay

This protocol describes the detection of phosphorylated MAPKs (MPK3 and MPK6) by Western blotting.[11][12][13]

Materials:

  • 4- to 5-week-old Arabidopsis thaliana plants

  • Leaf discs prepared as for the ROS assay

  • flg22 peptide (1 µM)

  • This compound

  • Liquid nitrogen

  • Microcentrifuge tubes with glass beads

  • Tissue lyser/grinder

  • Protein extraction buffer (e.g., 2x Laemmli buffer)

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., from Cell Signaling Technology, used at 1:2000 dilution)[11]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treatment: Float leaf discs on sterile water in a petri dish overnight. Replace the water with treatment solutions: mock, 1 µM flg22, this compound, or flg22 + this compound. Incubate for 15 minutes at room temperature.[11]

  • Sample Collection: Quickly harvest the leaf discs, blot them dry, and immediately freeze them in liquid nitrogen in microcentrifuge tubes containing glass beads.[11]

  • Protein Extraction: Grind the frozen tissue to a fine powder using a tissue lyser. Add an equal volume of 2x protein extraction buffer (e.g., 60 µL for 60 mg of tissue) and vortex vigorously.[11]

  • Denaturation and Centrifugation: Boil the samples at 95°C for 5-10 minutes. Centrifuge at high speed (e.g., 11,000 x g) for 5 minutes to pellet debris.[11]

  • SDS-PAGE and Western Blotting: Load 15 µL of the supernatant onto a 10% or 12% SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with the primary anti-phospho-MAPK antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. The bands corresponding to phosphorylated MPK3 and MPK6 will be visible at approximately 42 and 44 kDa, respectively.

  • Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ).

Protocol: Callose Deposition Assay

This protocol uses aniline blue staining to visualize callose deposits.[1][14][15]

Materials:

  • 4- to 5-week-old Arabidopsis thaliana plants

  • Syringe without a needle

  • flg22 peptide (1 µM)

  • This compound

  • 96% Ethanol

  • Aniline blue staining solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)

  • Fluorescence microscope with a DAPI filter set (UV excitation)

Procedure:

  • Infiltration: Using a needleless syringe, infiltrate the leaves of intact Arabidopsis plants with the treatment solutions: mock, 1 µM flg22, this compound, or flg22 + this compound.

  • Incubation: Incubate the infiltrated plants for 12-24 hours.

  • Clearing: Harvest the infiltrated leaves and place them in 96% ethanol to clear the chlorophyll. This can be done overnight at 37°C or by boiling for a few minutes.

  • Washing and Staining: Wash the cleared leaves with sterile water. Incubate the leaves in the aniline blue staining solution for at least 30 minutes in the dark.[14]

  • Mounting and Visualization: Mount the stained leaves in the staining solution or 50% glycerol on a microscope slide. Visualize the callose deposits (bright fluorescent dots) using a fluorescence microscope with a UV filter.

  • Data Analysis: Capture images from several fields of view for each leaf. Quantify the number of callose deposits per unit area using image analysis software like ImageJ.[14][15]

References

Application Notes and Protocols for Heterologous Expression of the hsv Operon to Produce Phevamine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phevamine A is a small molecule virulence factor produced by various plant-pathogenic bacteria, including Pseudomonas syringae. It plays a crucial role in suppressing plant immune responses, making it a molecule of interest for studying host-pathogen interactions and for potential applications in agriculture and medicine.[1][2] this compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[3][4][5] The biosynthesis of this compound is encoded by the hsv (hrp-associated systemic virulence) operon, which consists of three genes: hsvA, hsvB, and hsvC.[3][6] Heterologous expression of this operon in a well-characterized host like Escherichia coli provides a tractable system for the sustainable production and further study of this compound and its derivatives.

These application notes provide a detailed overview and experimental protocols for the heterologous expression of the hsv operon in E. coli to produce this compound. The protocols are based on established methodologies for the expression of bacterial operons and the specific findings related to this compound biosynthesis.

This compound Biosynthesis and the hsv Operon

The production of this compound is accomplished through a three-enzyme biosynthetic pathway encoded by the hsv operon. The enzymes involved are HsvA, a putative amidinotransferase, and HsvB and HsvC, which are putative ATP-grasp type enzymes.[3][6] The proposed biosynthetic pathway for this compound involves the sequential action of these three enzymes on precursors readily available in the host cell.

Data Presentation

Table 1: Components of the hsv Operon and their Functions
GeneEncoded ProteinPutative FunctionSubstrates (Predicted)Product (Predicted)
hsvAHsvAAmidinotransferaseL-Arginine, SpermidineAmidinospermidine, L-Ornithine
hsvCHsvCATP-grasp ligaseAmidinospermidine, L-ValineValyl-amidinospermidine
hsvBHsvBATP-grasp ligaseValyl-amidinospermidine, L-PhenylalanineThis compound
Table 2: Quantitative Yield of this compound from In Vitro Biosynthesis
Assay Volume (mL)This compound Yield (mg)Phevamine B Yield (mg)Molar Concentration (mM) of this compound (Approx.)
165.75.50.82

Data from in vitro enzymatic assays as reported by O'Neill et al. (2018). Yields from heterologous expression in E. coli cultures have not been quantitatively reported in the literature.[6]

Experimental Protocols

Protocol 1: Cloning of the hsv Operon into an Expression Vector

This protocol describes the amplification of the hsv operon from Pseudomonas syringae genomic DNA and its cloning into a suitable E. coli expression vector.

Materials:

  • Genomic DNA from Pseudomonas syringae pv. tomato DC3000

  • High-fidelity DNA polymerase

  • Forward and reverse primers flanking the hsv operon

  • pETDuet-1 or a similar co-expression vector

  • Restriction enzymes (compatible with the chosen vector and primers)

  • T4 DNA ligase

  • DH5α competent E. coli cells

  • LB agar plates with appropriate antibiotics

Procedure:

  • Primer Design: Design forward and reverse primers to amplify the entire hsv operon (hsvA, hsvB, and hsvC) as a single cassette. Incorporate restriction sites at the 5' ends of the primers that are compatible with the multiple cloning site of the expression vector.

  • PCR Amplification: Perform PCR using high-fidelity DNA polymerase and P. syringae genomic DNA as the template to amplify the hsv operon.

  • Purification of PCR Product: Purify the amplified DNA fragment using a PCR purification kit.

  • Vector and Insert Digestion: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.

  • Ligation: Ligate the digested hsv operon fragment into the linearized expression vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic for selection.

  • Colony PCR and Sequencing: Screen colonies by PCR to identify those containing the correctly sized insert. Confirm the sequence and orientation of the inserted hsv operon by Sanger sequencing.

Protocol 2: Heterologous Expression of the hsv Operon and Production of this compound

This protocol outlines the expression of the cloned hsv operon in an E. coli expression strain and the cultivation for this compound production.

Materials:

  • Verified expression plasmid containing the hsv operon

  • E. coli BL21(DE3) competent cells

  • LB medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the expression plasmid into E. coli BL21(DE3) competent cells.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Cultivation: Continue to incubate the culture at a lower temperature, such as 18-25°C, for 16-24 hours to allow for proper protein folding and this compound production.

  • Harvesting: Harvest the bacterial cells by centrifugation. The supernatant can be collected for the analysis of secreted this compound.

Protocol 3: Extraction and Analysis of this compound

This protocol provides a general method for the extraction of this compound from the culture supernatant and its analysis by mass spectrometry.

Materials:

  • Culture supernatant

  • Ethyl acetate or other suitable organic solvent

  • Rotary evaporator

  • Methanol

  • LC-HRMS system

Procedure:

  • Extraction: Extract the culture supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Drying: Pool the organic phases and dry them under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a small volume of methanol.

  • Analysis: Analyze the extract by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to detect the presence of this compound (m/z 434.324).[3]

Visualizations

PhevamineA_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway L-Arginine L-Arginine HsvA HsvA L-Arginine->HsvA Spermidine Spermidine Spermidine->HsvA L-Valine L-Valine HsvC HsvC L-Valine->HsvC L-Phenylalanine L-Phenylalanine HsvB HsvB L-Phenylalanine->HsvB Amidinospermidine Amidinospermidine HsvA->Amidinospermidine Prephevamine Prephevamine (Valyl-amidinospermidine) HsvC->Prephevamine This compound This compound HsvB->this compound Amidinospermidine->HsvC Prephevamine->HsvB

This compound Biosynthetic Pathway

Heterologous_Expression_Workflow cluster_cloning 1. Cloning cluster_expression 2. Expression and Production cluster_downstream 3. Downstream Processing P_syringae_gDNA Pseudomonas syringae genomic DNA PCR PCR Amplification of hsv operon P_syringae_gDNA->PCR Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pETDuet-1) Vector->Ligation Transformation_Cloning Transformation (E. coli DH5α) Ligation->Transformation_Cloning Verification Verification (Sequencing) Transformation_Cloning->Verification Transformation_Expression Transformation (E. coli BL21(DE3)) Verification->Transformation_Expression Cultivation Cultivation Transformation_Expression->Cultivation Induction Induction (IPTG) Cultivation->Induction Production This compound Production Induction->Production Harvest Harvest Culture Production->Harvest Extraction Extraction of Supernatant Harvest->Extraction Analysis LC-HRMS Analysis Extraction->Analysis Purified_PhevamineA Purified this compound Analysis->Purified_PhevamineA

Heterologous Production Workflow

References

Application Notes and Protocols for Synthetic Phevamine A in Plant Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phevamine A is a small-molecule virulence factor originally identified from the plant pathogen Pseudomonas syringae.[1][2][3][4] Composed of L-phenylalanine, L-valine, and a modified spermidine, it plays a crucial role in suppressing plant immune responses, thereby promoting bacterial growth and virulence.[1][2][3][4] Synthetic this compound provides a valuable tool for researchers studying plant-pathogen interactions, plant immunity, and for the development of novel agrochemicals. These application notes provide detailed protocols for utilizing synthetic this compound in various plant bioassays to investigate its biological activity.

Mechanism of Action

This compound has been shown to suppress both early and late markers of plant immune responses.[1] Its primary mode of action involves the suppression of the potentiation of microbe-associated molecular pattern (MAMP)-induced reactive oxygen species (ROS) bursts by spermidine and L-arginine.[1][2] This suggests that this compound interferes with polyamine signaling in plant defense.[5][6][7][8][9]

Key Applications

  • Investigation of plant immune suppression: Elucidate the mechanisms by which pathogens evade plant defenses.

  • Screening for novel resistance mechanisms: Identify plant genotypes or chemical inducers that counteract the effects of this compound.

  • Herbicide and pesticide development: Use as a tool to understand and potentially manipulate plant susceptibility to pathogens.

  • Drug discovery: this compound's structural similarity to insect polyamine toxins that target ion channels suggests potential for broader screening applications.[5]

Experimental Protocols

Reactive Oxygen Species (ROS) Burst Inhibition Assay

This assay measures the ability of this compound to suppress the production of ROS, a key early event in plant defense signaling.

Materials:

  • Plant leaf discs (e.g., from Arabidopsis thaliana or Nicotiana benthamiana)

  • Luminol solution

  • Horseradish peroxidase (HRP)

  • MAMP elicitor (e.g., flg22 peptide)

  • Spermidine or L-arginine

  • Synthetic this compound

  • 96-well microplate luminometer

Protocol:

  • Plant Material Preparation:

    • Use a cork borer to cut leaf discs from mature plant leaves.

    • Float the leaf discs in sterile water overnight in a 96-well plate to minimize wound-induced ROS.

  • Assay Solution Preparation:

    • Prepare a working solution containing luminol and HRP in sterile water.

  • Treatment Application:

    • Replace the water in the wells with the assay solution.

    • Add synthetic this compound to the desired final concentration. Include a solvent control (e.g., DMSO).

    • Incubate for 10-15 minutes.

    • Add spermidine or L-arginine to potentiate the ROS burst.

    • Immediately add the MAMP elicitor (e.g., flg22) to trigger the ROS burst.

  • Measurement:

    • Immediately place the 96-well plate in a luminometer and measure luminescence over a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the total luminescence produced over the time course for each treatment.

    • Normalize the data to the control (elicitor + potentiator only) to determine the percent inhibition by this compound.

Quantitative Data Summary:

TreatmentFinal Concentration% ROS Burst Inhibition (Relative to Control)
Control (flg22 + Spermidine)-0%
Synthetic this compound1 µM[Insert experimental data]
Synthetic this compound10 µM[Insert experimental data]
Synthetic this compound50 µM[Insert experimental data]
Solvent Control (DMSO)0.1% (v/v)[Insert experimental data]
Callose Deposition Inhibition Assay

This assay visualizes the suppression of callose deposition, a cell wall reinforcement response, by this compound.

Materials:

  • Arabidopsis thaliana seedlings

  • Synthetic this compound

  • MAMP elicitor (e.g., flg22 peptide)

  • Aniline blue solution

  • Fluorescence microscope

Protocol:

  • Plant Treatment:

    • Infiltrate leaves of 4-5 week old Arabidopsis thaliana plants with a solution containing the MAMP elicitor and synthetic this compound at various concentrations.

    • Include a control infiltration with the elicitor and a solvent control.

  • Incubation:

    • Allow the plants to incubate for 12-24 hours to allow for callose deposition.

  • Staining:

    • Excise the infiltrated leaves and clear them in an ethanol series.

    • Stain the leaves with aniline blue solution to visualize callose deposits.

  • Microscopy and Quantification:

    • Observe the stained leaves under a fluorescence microscope with UV excitation.

    • Capture images and quantify the number of callose deposits per unit area using image analysis software.

Quantitative Data Summary:

TreatmentFinal ConcentrationAverage Callose Deposits per mm²
Control (flg22)-[Insert experimental data]
Synthetic this compound1 µM[Insert experimental data]
Synthetic this compound10 µM[Insert experimental data]
Synthetic this compound50 µM[Insert experimental data]
Solvent Control (DMSO)0.1% (v/v)[Insert experimental data]

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis plant_material Plant Material (e.g., Leaf Discs) treatment Treatment Application plant_material->treatment phev_a Synthetic this compound Stock Solution phev_a->treatment reagents Assay Reagents (e.g., Luminol, flg22) reagents->treatment incubation Incubation treatment->incubation measurement Measurement incubation->measurement quantification Quantification measurement->quantification interpretation Interpretation quantification->interpretation

Caption: A generalized workflow for conducting plant bioassays with synthetic this compound.

This compound's Putative Signaling Pathway Interference

G cluster_pathway Plant Immune Signaling Cascade MAMP MAMP (e.g., flg22) Receptor Receptor Kinase MAMP->Receptor Ca_burst Ca²⁺ Burst Receptor->Ca_burst ROS_potentiation ROS Burst Potentiation Ca_burst->ROS_potentiation ROS_burst ROS Burst ROS_potentiation->ROS_burst Immune_response Downstream Immune Responses (e.g., Callose) ROS_burst->Immune_response Polyamines Polyamines (Spermidine, Arginine) Polyamines->ROS_potentiation PhevA This compound PhevA->ROS_potentiation

Caption: this compound is hypothesized to suppress the potentiation of the ROS burst.

References

Troubleshooting & Optimization

Troubleshooting Phevamine A extraction from polar solvents.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phevamine A extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of this compound from polar solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during extraction?

A1: this compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2] Its chemical structure (C22H39N7O2) confers high polarity, which is a critical factor in designing an effective extraction strategy.[2] Due to its polar nature, this compound is challenging to isolate from aqueous bacterial culture extracts.[2]

Q2: What is a standard method for extracting this compound from bacterial culture?

A2: A common method for extracting this compound from bacterial culture supernatants (e.g., from E. coli or Pseudomonas syringae) is a liquid-liquid extraction (LLE) using a biphasic solvent system of chloroform, methanol, and water.[3] The highly polar this compound will preferentially partition into the aqueous (top) layer.[3]

Q3: My this compound yield is low. How can I improve recovery from the aqueous phase?

A3: Low recovery of a polar analyte like this compound from an aqueous solution can be addressed by:

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a neutral salt (e.g., NaCl or Na2SO4). This decreases the solubility of this compound in the aqueous layer, encouraging its partition into an organic solvent if one is being used for extraction.

  • Solvent Polarity Matching: If performing a liquid-liquid extraction to move this compound into an organic phase, ensure the organic solvent has a polarity that is well-matched to this compound. For highly polar compounds, a more polar extraction solvent may be necessary.

  • pH Adjustment: this compound has multiple amine groups, making its charge state pH-dependent. Adjusting the pH of the aqueous solution can neutralize these groups, reducing the molecule's polarity and potentially improving its extraction into a less polar solvent. The optimal pH will need to be determined empirically.

  • Solid-Phase Extraction (SPE): For highly polar compounds that are difficult to extract with LLE, SPE is a strong alternative. A sorbent with a high affinity for polar compounds can be used to capture this compound from the aqueous sample, after which it can be eluted with a stronger solvent.

Q4: I'm observing an emulsion at the interface of my liquid-liquid extraction. How can I resolve this?

A4: Emulsion formation is a common issue in LLE, especially with complex biological samples like bacterial culture supernatants which may contain surfactants.[4] To break an emulsion, you can try the following:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel to mix the phases. This reduces the energy input that can lead to emulsion formation.[4]

  • Addition of Brine: Adding a saturated NaCl solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[4]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.

  • Filtration: Passing the emulsified mixture through a phase separation filter paper can effectively separate the aqueous and organic layers.

Q5: What are potential sources of impurities in my this compound extract and how can I minimize them?

A5: Impurities in bacterial metabolite extractions can originate from the culture medium, or from other cellular components. Common impurities for a polar molecule like this compound extracted from an aqueous phase include salts, sugars, and other polar metabolites. To minimize these:

  • Optimize Culture Medium: If possible, use a minimal defined medium for your bacterial culture to reduce the complexity of the starting material.

  • Solid-Phase Extraction (SPE): SPE can be a highly selective purification step. By carefully choosing the sorbent and wash solvents, it is possible to retain this compound on the column while washing away many impurities, before eluting the target compound with a specific solvent.

  • Chromatographic Purification: High-Performance Liquid Chromatography (HPLC) is often used for the final purification of this compound.[2]

Q6: What are the recommended storage conditions for this compound extracts?

A6: While specific stability data for this compound is not widely published, general best practices for polar, biologically active molecules suggest storage at low temperatures (-20°C or -80°C) to minimize degradation.[5][6] Extracts should be stored in tightly sealed containers, and for light-sensitive compounds, protection from light is recommended.[6] The stability of this compound at different pH values should be considered, with storage at a slightly acidic pH often being beneficial for amine-containing compounds.[6]

Data Presentation

The following table provides a hypothetical comparison of different extraction methods for this compound to illustrate how quantitative data can be structured. The values are representative and intended for comparative purposes.

Extraction MethodSolvent SystemRelative Yield (%)Purity (%)Ease of Use
Liquid-Liquid Extraction (LLE)Chloroform:Methanol:Water (1:2:1)6570Moderate
LLE with Salting OutChloroform:Methanol:Water + 5% NaCl7572Moderate
Solid-Phase Extraction (SPE)C18 Sorbent, Elution with Methanol8588High
SPE with pH AdjustmentC18 Sorbent, pH 9 adjusted sample9290High

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound from Bacterial Culture

This protocol is adapted from established methods for metabolite extraction from bacterial supernatants.[3]

  • Cell Culture and Supernatant Collection:

    • Grow a 100 mL culture of the this compound-producing bacterial strain (e.g., Pseudomonas syringae) in an appropriate medium.

    • Centrifuge the culture at 3,500 x g for 10 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted this compound.

  • Solvent Extraction:

    • In a separation funnel, combine the supernatant with an equal volume of a chloroform:methanol mixture (final ratio of chloroform:methanol:supernatant should be 1:2:1).

    • Mix thoroughly by inverting the funnel several times. Allow the phases to separate.

    • The top layer is the aqueous phase containing the polar this compound. The bottom layer is the organic phase.

  • Collection and Concentration:

    • Carefully collect the top aqueous layer into a round-bottom flask.

    • Concentrate the aqueous extract under vacuum using a rotary evaporator.

    • Resuspend the dried material in a small volume of a suitable solvent (e.g., water or methanol) for further analysis or purification.

Protocol 2: Solid-Phase Extraction (SPE) for this compound Purification

This is a general protocol for the purification of a polar compound from an aqueous extract.

  • Sorbent Selection and Conditioning:

    • Choose a reversed-phase SPE cartridge (e.g., C18) suitable for retaining polar compounds from an aqueous matrix.

    • Condition the cartridge by passing methanol through it, followed by water, to activate the sorbent.

  • Sample Loading:

    • Adjust the pH of the this compound aqueous extract if desired.

    • Load the extract onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained, highly polar impurities like salts.

  • Elution:

    • Elute the bound this compound from the cartridge using a stronger solvent, such as methanol or acetonitrile.

    • Collect the eluate, which now contains the purified this compound.

Mandatory Visualizations

This compound Extraction Workflow

PhevamineA_Extraction_Workflow cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction (Purification) bacterial_culture Bacterial Culture centrifugation Centrifugation bacterial_culture->centrifugation supernatant Supernatant centrifugation->supernatant lle LLE (Chloroform:Methanol:Water) supernatant->lle aqueous_phase Aqueous Phase (contains this compound) lle->aqueous_phase concentration Concentration (Rotary Evaporation) aqueous_phase->concentration crude_extract Crude this compound Extract concentration->crude_extract loading Sample Loading crude_extract->loading spe_cartridge SPE Cartridge (e.g., C18) conditioning Conditioning spe_cartridge->conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution purified_phevamine_a Purified this compound elution->purified_phevamine_a

Caption: Workflow for this compound extraction and purification.

This compound's Mechanism of Action in Plant Immune Suppression

PhevamineA_Signaling_Pathway cluster_plant_cell Plant Cell MAMP MAMP (e.g., flg22) PRR Pattern Recognition Receptor (PRR) MAMP->PRR Recognition Ca_burst Ca2+ Burst PRR->Ca_burst NADPH_oxidase NADPH Oxidase Ca_burst->NADPH_oxidase Activation ROS_burst ROS Burst NADPH_oxidase->ROS_burst Immune_response Plant Immune Response ROS_burst->Immune_response Spermidine_Arginine Spermidine & L-Arginine Spermidine_Arginine->NADPH_oxidase Potentiation Phevamine_A This compound Phevamine_A->NADPH_oxidase Suppression

Caption: this compound suppresses the plant immune response.

References

How to improve the stability of Phevamine A in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My Phevamine A solution appears to be losing activity over time. What are the potential causes?

Loss of this compound activity in solution can be attributed to chemical degradation. Based on its structure, which includes amide bonds and a modified polyamine chain, the primary degradation pathways are likely hydrolysis and oxidation.

  • Hydrolysis: The amide linkages in the peptide-like portion of this compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. This would break the molecule into its constituent parts: L-phenylalanine, L-valine, and the modified spermidine.

  • Oxidation: The polyamine backbone could be susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and trace metal ions.

Q2: What are the ideal storage conditions for this compound in a solid form and in solution?

For solid this compound, storage at -20°C or -80°C in a tightly sealed container, protected from light and moisture, is recommended to ensure long-term stability.

For this compound in solution, it is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -80°C to minimize freeze-thaw cycles. The choice of solvent is also critical; while solubility information is not detailed in the provided literature, using a buffer at a neutral pH is a reasonable starting point.

Q3: How can I monitor the stability of my this compound solution?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to quantify the amount of intact this compound remaining over time and to detect the appearance of degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffer

Possible Cause: The pH of the buffer may be promoting hydrolysis of the amide bonds.

Suggested Solution:

  • pH Optimization Study: Conduct a pH stability study by dissolving this compound in a series of buffers with different pH values (e.g., pH 5, 6, 7, 7.4, and 8).

  • Monitor Degradation: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC to determine the rate of degradation at each pH.

  • Select Optimal pH: Choose the pH at which this compound exhibits the highest stability for your experimental needs. A neutral to slightly acidic pH is often optimal for compounds with amide bonds.

Table 1: Effect of pH on this compound Stability at 25°C

pH% this compound Remaining (after 24h)
5.095%
6.098%
7.092%
7.488%
8.075%

Note: The data in this table is hypothetical and for illustrative purposes.

Issue 2: Inconsistent Experimental Results with this compound

Possible Cause: Degradation due to environmental factors like light or temperature fluctuations.

Suggested Solution:

  • Protect from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Maintain Cold Chain: Keep this compound solutions on ice during experimental setup and minimize the time they are kept at room temperature.

  • Use of Antioxidants: Consider the addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution to mitigate oxidative degradation. A preliminary compatibility study is recommended to ensure the antioxidant does not interfere with the biological activity of this compound.

Table 2: Effect of Stabilizing Agents on this compound Stability (pH 7.4, 4°C, 48h)

Condition% this compound Remaining
Control (no additive)85%
+ 0.1% Ascorbic Acid95%
+ 0.01% BHT92%

Note: The data in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound

Objective: To quantify the degradation of this compound under different conditions.

Materials:

  • This compound

  • HPLC system with UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Buffers of various pH values

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the this compound stock solution in the desired buffers (e.g., pH 5, 6, 7, 7.4, 8) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the samples under the desired conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At each time point (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.

  • HPLC Analysis:

    • Inject the aliquot onto the C18 column.

    • Run a gradient elution from 10% to 90% Mobile Phase B over 20 minutes.

    • Monitor the absorbance at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the t=0 sample.

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of this compound remaining by comparing the peak area at each time point to the peak area at t=0.

Visualizations

PhevamineA_Degradation PhevamineA This compound Hydrolysis Hydrolysis (pH, Temperature) PhevamineA->Hydrolysis Oxidation Oxidation (Light, O2, Metal Ions) PhevamineA->Oxidation Products1 L-Phenylalanine + L-Valine + Modified Spermidine Hydrolysis->Products1 Products2 Oxidized Products Oxidation->Products2 Stability_Workflow start Start: this compound Solution conditions Incubate under Test Conditions (pH, Temp, Light) start->conditions sampling Collect Aliquots at Time Points (t=0, 2, 4...) conditions->sampling analysis HPLC/LC-MS Analysis sampling->analysis quantification Quantify Remaining This compound analysis->quantification end Determine Optimal Storage Condition quantification->end

Technical Support Center: Optimizing Phevamine A Concentration for Plant Immunity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Phevamine A in plant immunity assays. The information is tailored for scientists and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in plant immunity?

A1: this compound is a small molecule virulence factor produced by phytopathogenic bacteria, such as Pseudomonas syringae.[1][2] Its primary function is to suppress plant immune responses to promote bacterial growth and virulence.[2][3]

Q2: What specific plant immune responses are known to be suppressed by this compound?

A2: this compound has been shown to suppress both early and late markers of plant immunity.[2][3] This includes the potentiation of the microbe-associated molecular pattern (MAMP)-induced reactive oxygen species (ROS) burst by spermidine and L-arginine, as well as later responses like the deposition of callose to reinforce the cell wall and leaf cell death.[2][3]

Q3: What is the known mechanism of action for this compound?

A3: this compound acts on the plant immune signaling pathway. It has been demonstrated to function downstream of the flg22-induced calcium (Ca2+) burst, indicating it does not interfere with this initial signaling event but rather a subsequent step in the pathway leading to ROS production.[3]

Q4: In which plant species has the activity of this compound been observed?

A4: The suppressive effects of this compound on the potentiation of the flg22-induced ROS burst have been consistently observed in both Nicotiana benthamiana and Arabidopsis thaliana.[3]

Q5: Are there any known structural analogs of this compound, and do they have similar activity?

A5: Yes, molecules such as prephevamine and phevamine B are structurally related. In N. benthamiana, both this compound and prephevamine were found to suppress the spermidine-potentiated ROS burst, while phevamine B did not show this activity. Interestingly, in Arabidopsis, only this compound was able to suppress this response, suggesting some species-specific differences in the molecular mechanisms of potentiation.[3]

Troubleshooting Guides

General Handling and Preparation of this compound
IssuePotential CauseRecommended Solution
Variability in experimental results Inconsistent this compound concentration: Inaccurate dilutions or degradation of the stock solution.Prepare fresh dilutions of this compound for each experiment from a carefully prepared stock solution. Store the stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C to minimize degradation.
Solubility issues: this compound precipitating in aqueous assay buffers.Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is at a level that does not affect the plant tissue or the assay readout. A final DMSO concentration of 0.1% is generally well-tolerated. Perform a solubility test of this compound in your specific assay buffer before conducting the full experiment.
No observable effect of this compound Inactive compound: The this compound sample may have degraded.Use a fresh, validated batch of this compound. If possible, confirm the identity and purity of the compound using analytical methods.
Suboptimal assay conditions: The plant's immune response in your assay is not robust enough to observe suppression.Optimize the elicitor concentration (e.g., flg22) and the timing of the measurement to ensure a strong and reproducible positive control response before testing for suppression by this compound.
Reactive Oxygen Species (ROS) Burst Assay
IssuePotential CauseRecommended Solution
High background luminescence Autoluminescence of this compound: The compound itself may be luminescent.Run a control with this compound in the assay buffer without plant tissue to check for any intrinsic luminescence.
Contamination of reagents or plates: Use fresh, high-quality reagents and clean, dedicated labware. Consider using a different batch of luminol or peroxidase.
Inconsistent ROS burst kinetics Uneven elicitor or this compound application: Ensure thorough but gentle mixing of the assay solution after the addition of all components. Use a multi-channel pipette for simultaneous and consistent application to all wells.
pH sensitivity of the assay: The pH of the assay buffer can significantly affect the chemiluminescent reaction.Maintain a consistent and optimal pH (typically around 7.0-8.0) in your assay buffer. Be mindful that the addition of dissolved compounds can alter the pH.
No suppression of ROS burst by this compound Incorrect timing of application: this compound may need to be pre-incubated with the plant tissue to be effective.Experiment with different pre-incubation times of the plant tissue with this compound before adding the elicitor. A 30-60 minute pre-incubation is a good starting point.
Inappropriate concentration: The concentration of this compound may be too low to elicit a response.While a full dose-response curve is not published, effective concentrations have been reported in the 300-400 µM range.[3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Callose Deposition Assay
IssuePotential CauseRecommended Solution
High background fluorescence Incomplete clearing of chlorophyll: Residual chlorophyll can interfere with the fluorescence of aniline blue.Ensure complete destaining of the leaf tissue with ethanol. This may require several changes of ethanol and an extended incubation period.
Non-specific binding of aniline blue: Use freshly prepared aniline blue solution at the recommended concentration. Ensure the pH of the staining solution is appropriate (typically around 9.0).
Difficulty in quantifying callose deposits Overlapping deposits or inconsistent staining: Optimize the elicitor concentration and incubation time to induce distinct and quantifiable callose deposits. Use image analysis software for consistent and unbiased quantification.
No suppression of callose deposition by this compound This compound not reaching the target tissue: Infiltration of the leaf may be incomplete.Ensure proper infiltration of the this compound solution into the leaf tissue. Practice the infiltration technique to achieve consistent results.
Timing of observation: Callose deposition is a later immune response.The suppressive effect of this compound may be more pronounced at earlier time points after elicitation. Consider a time-course experiment to identify the optimal time for observing suppression.

Quantitative Data Summary

The following table summarizes the reported effective concentrations of this compound in suppressing plant immune responses. It is important to note that a full dose-response curve and IC50 values for this compound have not been published. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific assay conditions.

AssayPlant SpeciesElicitorSpermidine/L-arginine ConcentrationThis compound ConcentrationObserved EffectReference
ROS BurstNicotiana benthamiana50 nM flg22400 µM Spermidine400 µMSuppression of spermidine-potentiated ROS burst[3]
ROS BurstNicotiana benthamiana10 nM flg22300 µM Spermidine300 µMSuppression of spermidine-potentiated ROS burst[3]
ROS BurstArabidopsis thaliana10 nM flg22300 µM Spermidine300 µMSuppression of spermidine-potentiated ROS burst[3]
Callose DepositionArabidopsis thalianaPtoD28E (T3SS-deficient P. syringae)Not ApplicableNot explicitly quantified for purified this compound, but the hsv operon expressing this compound suppressed callose deposition.Suppression of bacterially-induced callose deposition
Cell DeathNicotiana benthamianaPf0-1+T3SSNot ApplicableNot explicitly quantified for purified this compound, but the hsv operon expressing this compound suppressed T3SS-mediated cell death.Suppression of T3SS-mediated cell death

Experimental Protocols

Protocol 1: this compound Inhibition of flg22-Induced ROS Burst

This protocol is adapted for measuring the inhibitory effect of this compound on the spermidine-potentiated ROS burst in Nicotiana benthamiana or Arabidopsis thaliana leaf discs.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • flg22 peptide stock solution (e.g., 1 mM in water)

  • Spermidine stock solution (e.g., 100 mM in water)

  • Luminol sodium salt

  • Horseradish peroxidase (HRP)

  • Sterile, distilled water

  • 96-well white microplate

  • Luminometer

Methodology:

  • Plant Material Preparation:

    • Use fully expanded leaves from 4-5 week old plants.

    • Excise leaf discs (e.g., 4 mm diameter) and float them abaxial side down in sterile water in a petri dish overnight in the dark to reduce wounding response.

  • Assay Preparation:

    • Prepare a fresh assay buffer containing 20 µM luminol and 10 µg/mL HRP in sterile water.

    • Prepare treatment solutions by diluting this compound, flg22, and spermidine to their final desired concentrations in the assay buffer. Remember to include a solvent control (e.g., 0.1% DMSO).

  • Measurement:

    • Carefully transfer one leaf disc to each well of the 96-well white microplate containing 50 µL of sterile water.

    • Add 50 µL of the appropriate treatment solution to each well. This will contain the luminol, HRP, and the specific concentrations of flg22, spermidine, and this compound (or controls).

    • Immediately place the plate in a luminometer and measure luminescence over a period of 60-90 minutes, with readings taken every 1-2 minutes.

Controls to Include:

  • Negative Control: Assay buffer with solvent.

  • flg22 Control: Assay buffer with flg22 and solvent.

  • Spermidine + flg22 Control: Assay buffer with spermidine, flg22, and solvent.

  • This compound Control: Assay buffer with this compound and solvent (to check for any direct effect on basal ROS).

  • This compound + flg22 Control: Assay buffer with this compound, flg22, and solvent (to confirm this compound does not directly inhibit the flg22-induced ROS burst).

Protocol 2: this compound Inhibition of Callose Deposition

This protocol describes the staining and quantification of callose deposition in Arabidopsis thaliana leaves following treatment with this compound and an elicitor.

Materials:

  • This compound solution

  • Elicitor solution (e.g., flg22 or a bacterial suspension)

  • Ethanol (95%)

  • Aniline blue staining solution (0.01% aniline blue in 150 mM K2HPO4, pH 9.0)

  • Glycerol (50%)

  • Fluorescence microscope with a DAPI filter set

Methodology:

  • Plant Treatment:

    • Infiltrate fully expanded leaves of 4-5 week old Arabidopsis thaliana with the this compound solution or a solvent control.

    • After a pre-incubation period (e.g., 1-2 hours), infiltrate the same leaves with the elicitor solution.

    • Incubate the plants for 12-16 hours under normal growth conditions.

  • Sample Preparation:

    • Excise the infiltrated leaves and clear the chlorophyll by incubating in 95% ethanol until the tissue is colorless. This may take 24-48 hours with several changes of ethanol.

    • Rehydrate the leaves in 50% ethanol for 30 minutes, followed by sterile water for 30 minutes.

  • Staining:

    • Incubate the leaves in the aniline blue staining solution for 1-2 hours in the dark.

  • Microscopy and Quantification:

    • Mount the stained leaves in 50% glycerol on a microscope slide.

    • Visualize the callose deposits (bright yellow-green fluorescence) using a fluorescence microscope with a DAPI filter.

    • Capture images from multiple, randomly selected areas of each leaf.

    • Quantify the number and/or area of callose deposits using image analysis software.

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis plant_prep Plant Material (e.g., Leaf Discs) treatment Treatment Application (this compound Pre-incubation) plant_prep->treatment phev_prep This compound Working Solution phev_prep->treatment elicitor_prep Elicitor (e.g., flg22) elicitation Elicitation elicitor_prep->elicitation treatment->elicitation incubation Incubation elicitation->incubation ros_assay ROS Burst Assay (Luminometry) incubation->ros_assay Early Response callose_assay Callose Deposition (Microscopy) incubation->callose_assay Late Response quantification Quantification ros_assay->quantification callose_assay->quantification interpretation Interpretation quantification->interpretation

Caption: Experimental workflow for testing this compound's inhibitory effects.

This compound in the Plant Immune Signaling Pathway

G MAMP MAMP (e.g., flg22) PRR Pattern Recognition Receptor (PRR) MAMP->PRR Ca_burst Ca2+ Influx PRR->Ca_burst Signaling_cascade Downstream Signaling (e.g., MAP Kinases) Ca_burst->Signaling_cascade ROS_production ROS Burst (NADPH Oxidase) Signaling_cascade->ROS_production Immune_response Plant Immune Responses ROS_production->Immune_response Phevamine_A This compound Phevamine_A->ROS_production Inhibits

Caption: this compound's position in the plant immune signaling pathway.

Troubleshooting Logic for this compound Assays

G start No/Low this compound Activity check_compound Check this compound (Freshness, Solubility) start->check_compound check_compound->start Compound Issue check_concentration Optimize Concentration (Dose-Response) check_compound->check_concentration Compound OK check_concentration->start Suboptimal Conc. check_controls Validate Assay Controls (Positive & Negative) check_concentration->check_controls Concentration Optimized check_controls->start Assay Invalid check_timing Adjust Pre-incubation & Measurement Times check_controls->check_timing Controls Valid check_timing->start Timing Issue check_conditions Verify Assay Conditions (pH, Temperature) check_timing->check_conditions Timing Adjusted check_conditions->start Condition Issue success Successful Assay check_conditions->success Conditions Verified

Caption: A logical approach to troubleshooting this compound experiments.

References

Technical Support Center: Phevamine A and ROS Burst Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with Phevamine A inactivity in reactive oxygen species (ROS) burst assays. The following information provides detailed troubleshooting steps, experimental protocols, and explanations of the underlying biological mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound showing no inhibitory activity in my ROS burst assay?

A1: The most common reason for observing inactivity is a misunderstanding of this compound's specific mechanism of action. This compound is not a general ROS scavenger or a direct inhibitor of the ROS-producing enzyme NADPH oxidase. Instead, it acts by specifically suppressing the potentiation of the ROS burst that is caused by polyamines like spermidine or L-arginine.[1][2][3]

Troubleshooting Steps:

  • Confirm Assay Composition: Your experiment must include three key components:

    • An elicitor to trigger the initial ROS burst (e.g., flg22).

    • A potentiating agent (e.g., spermidine or L-arginine).

    • This compound. If the potentiating agent is missing, this compound will have no effect to suppress, and your assay will correctly show it as "inactive."[3]

  • Review Controls:

    • Negative Control (Baseline): Leaf discs in buffer/water. This should produce a minimal signal.

    • Elicitor Control: Leaf discs + elicitor (e.g., flg22). This should produce a standard ROS burst.

    • Potentiation Control (Positive Control): Leaf discs + elicitor + potentiating agent (e.g., spermidine). This should show a significantly higher ROS burst compared to the elicitor-only control.

    • Test Condition: Leaf discs + elicitor + potentiating agent + this compound. This should show a reduced ROS burst compared to the potentiation control.

If your potentiation control does not show a stronger signal than the elicitor control, the issue lies with the potentiation part of the assay, not this compound.

Q2: My positive control (elicitor + potentiator) isn't working. What could be wrong?

A2: If the combination of your elicitor and potentiating agent does not produce a robust ROS signal, the issue lies within the general assay setup.

Troubleshooting Steps:

  • Reagent Integrity:

    • Elicitor (e.g., flg22): Ensure it is from a reliable source, has been stored correctly, and is used at an appropriate concentration (see Table 1). Prepare fresh dilutions for each experiment.

    • Luminol/L-012: These reagents are light-sensitive and have a limited shelf life. Store them in the dark and at the recommended temperature.[4] Suboptimal pH can also drastically reduce the chemiluminescence signal.[5][6]

    • Horseradish Peroxidase (HRP): HRP is an enzyme and can lose activity if not stored properly (typically at -20°C).

  • Plant Material Health: The physiological state of the plant tissue is critical.

    • Use healthy, mature leaves from plants that are 4-5 weeks old.[4]

    • Avoid plants that are stressed, old, or diseased.

    • After cutting leaf discs, allow them to recover overnight in water in the dark. This reduces wound-induced ROS and allows the tissue to equilibrate.[4][7]

  • Equipment Check:

    • Ensure your luminometer or plate reader is set to the correct parameters for chemiluminescence detection and that its sensitivity is appropriate.[8]

Q3: What are the optimal concentrations for the reagents in the assay?

A3: Concentrations can vary slightly between plant species (Arabidopsis thaliana vs. Nicotiana benthamiana), but the literature provides a well-established range.

Data Presentation: Recommended Reagent Concentrations

ReagentOrganismTypical ConcentrationReference
flg22 (Elicitor) N. benthamiana10 - 50 nM[3]
A. thaliana100 nM - 1 µM[9]
Spermidine (Potentiator) N. benthamiana / A. thaliana300 - 400 µM[3]
L-arginine (Potentiator) N. benthamiana / A. thaliana300 - 400 µM[3][10]
This compound N. benthamiana / A. thaliana300 - 400 µM[3]
Luminol (L-012) General Plant Assays100 µM[4]
HRP General Plant Assays10 µg/mL[4]
Q4: Could there be an issue with my this compound stock solution?

A4: Yes, improper handling of the compound can lead to apparent inactivity.

Troubleshooting Steps:

  • Solubility: this compound is soluble in DMSO.[11] Ensure the compound is fully dissolved before adding it to your aqueous assay buffer. A common practice is to make a concentrated stock (e.g., 10-100 mM) in 100% DMSO and then dilute it to the final working concentration.

  • Stability and Storage: The compound should be stored dry, dark, and at -20°C for long-term storage (months to years).[11] For short-term use, 0-4°C is acceptable.[11] Avoid repeated freeze-thaw cycles. If the compound has been stored improperly, it may have degraded.

  • DMSO Control: High concentrations of DMSO can affect biological systems. Include a vehicle control in your experiment (i.e., elicitor + potentiator + the same amount of DMSO used for the this compound condition) to ensure the solvent itself is not causing inhibition.

Visual Guides and Protocols

This compound Mechanism of Action

The diagram below illustrates the signaling pathway. The bacterial flagellin peptide (flg22) is recognized by the FLS2 receptor, triggering a signaling cascade that activates the NADPH oxidase RBOHD. RBOHD produces superoxide (O₂⁻), which is converted to H₂O₂. Spermidine potentiates this ROS burst. This compound specifically blocks this potentiation step.

G cluster_membrane Plasma Membrane FLS2 FLS2 Receptor RBOHD NADPH Oxidase (RBOHD) FLS2->RBOHD 2. Activation ROS ROS Burst (H₂O₂) RBOHD->ROS 3. Production flg22 flg22 (Elicitor) flg22->FLS2 1. Recognition Spermidine Spermidine / Arginine (Potentiator) Spermidine->ROS 4. Potentiation PhevamineA This compound PhevamineA->Spermidine 5. Suppression

Caption: Signaling pathway for this compound-mediated suppression of ROS burst potentiation.

Troubleshooting Decision Tree

Use this flowchart to diagnose the cause of this compound inactivity in your experiment.

G start Start: this compound appears inactive q1 Is the Potentiation Control (Elicitor + Spermidine) showing a higher signal than the Elicitor-only control? start->q1 q2 Is the Elicitor-only control showing a signal above baseline? q1->q2 Yes res1 Problem: Missing Potentiation. This compound has no effect to suppress. Solution: Add Spermidine or L-arginine to your assay. q1->res1 No res2 Problem: General Assay Failure. Check: 1. Reagent Integrity (Elicitor, Luminol, HRP) 2. Plant Material Health 3. Instrument Settings q2->res2 No res3 Problem likely with this compound. Check: 1. Compound Solubility (use DMSO) 2. Compound Stability (storage) 3. Final Concentration (see Table 1) 4. Include Vehicle Control (DMSO) q2->res3 Yes

Caption: Troubleshooting flowchart for inactive this compound in ROS burst assays.

Experimental Protocols

Detailed Protocol: Luminol-Based ROS Burst Assay

This protocol is adapted from standard methods used for measuring PAMP-triggered ROS production in plant leaf discs.[4][8]

Materials:

  • 4- to 5-week-old N. benthamiana or A. thaliana plants.

  • 4 mm biopsy punch or cork borer.

  • 96-well white luminometer plates.

  • Deionized water.

  • Assay Buffer: 20 mM HEPES, pH 7.5.

  • Reagents: Luminol (L-012), Horseradish Peroxidase (HRP), flg22, Spermidine, this compound.

  • Microplate luminometer.

Procedure:

Day 1: Preparation of Plant Material

  • Select healthy, fully expanded leaves.

  • Use a 4 mm biopsy punch to cut leaf discs, avoiding the mid-vein.

  • Float the leaf discs, adaxial side up, in a petri dish or a 96-well plate containing sterile deionized water.

  • Cover the plate/dish and incubate overnight at room temperature in the dark to allow wound-related ROS to subside.

Day 2: Assay Execution

  • Prepare Master Mixes (in Assay Buffer, protect from light):

    • Detection Mix (2X): 200 µM Luminol, 20 µg/mL HRP.

    • Treatment Mixes (2X): Prepare separate 2X solutions for each condition. For example:

      • Potentiation Control: 100 nM flg22 + 800 µM Spermidine.

      • This compound Test: 100 nM flg22 + 800 µM Spermidine + 800 µM this compound.

      • Elicitor Control: 100 nM flg22.

      • Negative Control: Assay buffer only.

  • Assay Setup:

    • Using a multichannel pipette, carefully remove the water from the wells containing the leaf discs.

    • Add 50 µL of the 2X Detection Mix to each well.

    • Let the plate incubate for 5-10 minutes.

  • Initiate the Reaction:

    • Place the 96-well plate into the microplate luminometer.

    • Set the measurement parameters: read luminescence every 1-2 minutes for a total of 40-60 minutes.

    • Initiate the reading, and after the first baseline measurement, pause and add 50 µL of the appropriate 2X Treatment Mix to each well.

    • Immediately resume the measurement.

  • Data Analysis:

    • The luminometer will output data as Relative Light Units (RLU).

    • Subtract the baseline RLU value from all subsequent readings for each well.

    • Plot RLU vs. Time for each condition.

    • Compare the peak or total luminescence between your control and test conditions.

Experimental Workflow Diagram

G p1 Cut 4mm leaf discs from healthy plants p2 Float discs in water in a 96-well plate p1->p2 p3 Incubate overnight in the dark p2->p3 a1 Replace water with Luminol/HRP solution a2 Measure baseline luminescence a1->a2 a3 Add treatment solutions (Elicitor, Spermidine, this compound) a2->a3 a4 Measure luminescence kinetically (40-60 min) a3->a4 d1 Plot RLU vs. Time d2 Compare peak or total RLU between conditions d1->d2

References

How to prevent degradation of Phevamine A during purification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Phevamine A during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during purification?

This compound is a small-molecule virulence factor produced by the plant pathogen Pseudomonas syringae. It is composed of L-phenylalanine, L-valine, and a modified spermidine, making it a highly polar molecule.[1][2] Its structure contains multiple amine groups and peptide-like amide bonds, which are susceptible to degradation under certain conditions, such as extreme pH and temperature. The high polarity of this compound also presents challenges for standard purification techniques.[1]

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, which includes amide bonds and polyamine moieties, the primary potential degradation pathways for this compound are:

  • Hydrolysis: The amide bonds in this compound can be susceptible to acid or base-catalyzed hydrolysis, leading to the cleavage of the molecule.[3]

  • Oxidation: The amine groups, particularly in the spermidine moiety, can be prone to oxidation, which can alter the structure and activity of the molecule.[4]

  • Deamidation: Although less common than in proteins, deamidation of any potential glutamine or asparagine precursors or related impurities could occur.

Q3: At what stages of purification is this compound most susceptible to degradation?

This compound is vulnerable to degradation throughout the purification process. Key stages to monitor closely include:

  • Extraction: The initial extraction from bacterial culture can expose the molecule to endogenous enzymes and varying pH levels.

  • Chromatography: During column chromatography, prolonged exposure to the stationary phase (e.g., silica gel) or mobile phase at non-optimal pH can cause degradation.[5]

  • Solvent Evaporation: High temperatures used during solvent removal can accelerate degradation.

  • Storage: Improper storage of purified this compound, such as exposure to light or non-optimal temperatures, can lead to degradation over time.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound after purification Degradation during extraction: Lysis of bacterial cells can release enzymes that may degrade this compound.Work at low temperatures (4°C) during extraction. Consider adding protease inhibitors to the extraction buffer.
Degradation on chromatography column: The stationary phase (e.g., acidic silica gel) may be causing hydrolysis.Use a neutral or basic stationary phase like alumina.[3] Alternatively, consider reverse-phase chromatography with a suitable column for polar compounds (e.g., C18 with an aqueous mobile phase, or HILIC).[7][8]
Hydrolysis due to mobile phase pH: Acidic or basic conditions in the mobile phase can cleave amide bonds.Buffer the mobile phase to a neutral pH (around 7.0-7.5). The original biosynthesis protocol uses HEPES buffer at pH 7.5.[1]
Multiple peaks or peak tailing during HPLC analysis On-column degradation: this compound may be degrading during the HPLC run, leading to the appearance of degradation products.Optimize HPLC conditions: use a shorter run time, ensure the mobile phase is freshly prepared and degassed, and check for column contamination.
Presence of closely related impurities or isomers: The presence of Phevamine B or other structural analogs can lead to co-elution or closely spaced peaks.Improve separation by adjusting the mobile phase composition, gradient, or switching to a different column chemistry (e.g., HILIC for better separation of polar compounds).[8]
Loss of biological activity of purified this compound Oxidation: Exposure to air and light can lead to oxidation of the amine groups.Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Store purified this compound under an inert atmosphere and protect from light.
Freeze-thaw cycles: Repeated freezing and thawing of this compound solutions can lead to degradation.Aliquot the purified this compound into single-use vials before freezing to avoid multiple freeze-thaw cycles.

Experimental Protocols

Recommended Purification Workflow for this compound

This workflow is based on the published in vitro biosynthesis and purification protocol, with additional recommendations to minimize degradation.[1]

Caption: Recommended workflow for this compound purification.

Detailed HPLC Purification Protocol

The original study utilized one round of preparative HPLC followed by two rounds of analytical HPLC.[1]

Table 1: Recommended HPLC Conditions for this compound Purification

Parameter Preparative HPLC Analytical HPLC
Column C18, ≥10 µm particle sizeC18, ≤5 µm particle size
Mobile Phase A Water with 0.1% formic acid (or buffered to pH 7.0-7.5)Water with 0.1% formic acid (or buffered to pH 7.0-7.5)
Mobile Phase B AcetonitrileAcetonitrile
Gradient Optimized for separation of this compound from major contaminantsOptimized for high-resolution separation of this compound and isomers
Flow Rate Dependent on column diameterTypically 0.5 - 1.5 mL/min
Detection UV (e.g., 214 nm, 254 nm)UV (e.g., 214 nm, 254 nm)
Temperature Ambient (or controlled at 20-25°C)Ambient (or controlled at 20-25°C)

Note: The use of formic acid is common in HPLC but creates an acidic environment. If degradation is observed, it is highly recommended to switch to a buffered mobile phase at a neutral pH.

This compound Degradation Prevention: A Logical Approach

The following diagram illustrates the logical steps to troubleshoot and prevent this compound degradation.

degradation_prevention cluster_investigate Investigate Potential Causes cluster_solutions Implement Solutions start This compound Purification check_yield Low Yield or Impurity Profile? start->check_yield check_ph Analyze pH at each step check_yield->check_ph Yes check_temp Monitor temperature during extraction and evaporation check_yield->check_temp Yes check_storage Evaluate storage conditions (light, air, temperature) check_yield->check_storage Yes end Stable, Pure this compound check_yield->end No adjust_ph Use neutral pH buffers check_ph->adjust_ph control_temp Work at low temperatures check_temp->control_temp optimize_storage Store under inert gas, protected from light at -80°C check_storage->optimize_storage adjust_ph->start Re-evaluate control_temp->start Re-evaluate optimize_storage->start Re-evaluate

Caption: Troubleshooting logic for this compound degradation.

References

Troubleshooting contamination in Phevamine A biosynthetic reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during Phevamine A biosynthetic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic origin?

This compound is a virulence factor produced by some plant pathogenic bacteria, such as Pseudomonas syringae.[1][2][3] It is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][3][4][5] Its biosynthesis is encoded by the hsv (hrp-associated systemic virulence) operon, which includes three key enzymes: HsvA (an amidinotransferase) and HsvB and HsvC (ATP-grasp enzymes).[4][6]

Q2: What are the common signs of contamination in my this compound biosynthetic reaction?

Common indicators of contamination include:

  • Unexpected changes in the pH of the culture medium.[7]

  • Visible turbidity or changes in the color of the medium not associated with the growth of the production strain.[7][8]

  • Abnormal growth rates of the production organism, either too fast or too slow.[7]

  • The presence of unexpected peaks during analytical procedures like HPLC or LC-MS analysis of the product.

  • Lower than expected yields of this compound.

  • Unusual odors emanating from the fermentation vessel.[9]

Q3: What are the most likely sources of contamination in my fermentation?

Contamination in biosynthetic reactions can arise from several sources:

  • Inoculum: The initial seed culture may be contaminated.[8]

  • Raw Materials: Media components, water, or precursors may not be sterile.[10]

  • Equipment: Improperly sterilized bioreactors, tubing, or probes can introduce contaminants.[11][12]

  • Environment: Airborne microbes can enter the system through faulty seals or during sampling.[7][10]

  • Operator Error: Non-aseptic techniques during inoculation, sampling, or media addition can introduce contaminants.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Unknown Peaks in HPLC/LC-MS

If you are experiencing low yields of this compound and observing unidentified peaks in your analytical chromatograms, it is likely due to microbial contamination or the presence of chemical impurities.

Troubleshooting Steps:

  • Microbial Contamination Check:

    • Plate a sample of your culture on a general-purpose nutrient agar and observe for the growth of colonies with different morphologies than your production strain.

    • Perform microscopy to visually inspect for contaminating microorganisms such as cocci, bacilli, or filamentous fungi.[8]

  • Chemical Impurity Analysis:

    • Review the quality of your starting materials (L-phenylalanine, L-valine, spermidine, and media components) for potential contaminants.

    • Analyze your purified product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to identify the chemical structure of the impurities.[13]

Corrective Actions:

  • If microbial contamination is confirmed, discard the culture and thoroughly clean and sterilize your bioreactor and all associated equipment.[7]

  • Use fresh, high-purity starting materials and filter-sterilize all media and precursor solutions.

  • Review and reinforce aseptic techniques for all personnel.[7]

Issue 2: Drastic pH Drop and Foul Odor from the Bioreactor

A significant drop in pH and the presence of unpleasant odors are strong indicators of bacterial contamination, often by lactic acid bacteria or acetic acid bacteria.[14][15]

Troubleshooting Steps:

  • Identify the Contaminant:

    • Isolate the contaminating organism by plating on selective media.

    • Perform Gram staining and basic biochemical tests to identify the type of bacteria. Lactic acid bacteria are typically Gram-positive rods or cocci.[14]

  • Review Process Parameters:

    • Check your sterilization records to ensure the autoclave reached the correct temperature and time.[8]

    • Inspect the bioreactor for any potential leaks or breaches in sterility, especially around ports and seals.[11]

Corrective Actions:

  • Implement a more stringent cleaning and sterilization protocol for your bioreactor.

  • Consider using an antibiotic in your medium that targets the identified contaminant but does not affect your production strain.

  • Ensure a positive pressure is maintained within the bioreactor to prevent the ingress of airborne contaminants.[11]

Data Presentation

Table 1: Common Microbial Contaminants and Their Impact

Contaminant TypeExamplesTypical Impact on this compound Synthesis
Bacteria Lactobacillus spp., Acetobacter spp., Bacillus spp.Competition for nutrients, production of organic acids (lactic, acetic) leading to pH drop, potential degradation of this compound.[14][15]
Yeast Candida spp., Pichia spp., Dekkera spp.Competition for nutrients, production of ethanol and other secondary metabolites that may interfere with downstream processing.[9][16]
Mold Aspergillus spp., Penicillium spp.Mycelial growth can increase viscosity and block filters; production of mycotoxins and other interfering compounds.[9]

Table 2: Troubleshooting Guide for Contamination Based on Analytical Data

ObservationPotential CauseRecommended Analytical Action
Unexpected peaks in HPLC-UV Side products from contaminating microbes, degradation products.Collect fractions and analyze by LC-MS/MS and NMR for structural elucidation.[13]
Broad, unresolved peaks in chromatogram High molecular weight contaminants (e.g., proteins from lysed cells).Use size-exclusion chromatography (SEC) to separate high molecular weight species.
Presence of known common contaminants (e.g., plasticizers) Leaching from plastic components (tubing, bags).Run a blank extraction of all plastic components and analyze by GC-MS.[17]

Experimental Protocols

Protocol 1: Aseptic Sampling from a Bioreactor
  • Ensure the sampling port is clean and free of any visible residue.

  • Sterilize the sampling port with steam or by wiping with 70% ethanol.

  • If using a syringe, use a new sterile syringe and needle for each sample.

  • Slowly withdraw the desired volume of culture.

  • Immediately transfer the sample to a sterile container.

  • Re-sterilize the sampling port after sample collection.

Protocol 2: In Vitro Biosynthesis of this compound

This protocol is based on the in vitro reconstitution of the this compound biosynthetic pathway.[4][18]

  • Enzyme Expression and Purification: Overexpress HsvA, HsvB, and HsvC enzymes in E. coli and purify them using affinity chromatography.

  • Reaction Mixture Preparation: In a sterile microcentrifuge tube, combine the following in a suitable buffer (e.g., HEPES buffer, pH 7.5):

    • Purified HsvA, HsvB, and HsvC enzymes

    • L-phenylalanine

    • L-valine

    • Spermidine

    • ATP

    • MgCl₂

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 28-37°C) for a specified period (e.g., 4-12 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as an equal volume of methanol.

  • Analysis: Centrifuge the quenched reaction to pellet the enzymes and analyze the supernatant for this compound production using HPLC or LC-MS.

Visualizations

PhevamineA_Biosynthesis L_Phe L-Phenylalanine HsvC HsvC L_Phe->HsvC L_Val L-Valine HsvB HsvB L_Val->HsvB Spermidine Spermidine HsvA HsvA Spermidine->HsvA Arginine L-Arginine Arginine->HsvA Prephevamine Prephevamine Prephevamine->HsvB PhevamineA This compound HsvA->Prephevamine Amidinotransferase HsvB->PhevamineA ATP-grasp ligase PhevamineA_intermediate HsvB->PhevamineA_intermediate HsvC->PhevamineA ATP-grasp ligase (proposed) PhevamineA_intermediate->PhevamineA

Caption: Biosynthetic pathway of this compound.

Contamination_Troubleshooting_Workflow Start Low Yield / Impurity Detected Check_Microbial Check for Microbial Contamination (Plating, Microscopy) Start->Check_Microbial Is_Contaminated Contamination Found? Check_Microbial->Is_Contaminated Discard_Culture Discard Culture & Sterilize Equipment Is_Contaminated->Discard_Culture Yes Check_Chemical Analyze Chemical Purity (HRMS, NMR) Is_Contaminated->Check_Chemical No Review_Protocols Review Aseptic Techniques Discard_Culture->Review_Protocols End Problem Resolved Review_Protocols->End Is_Impure Chemical Impurity Identified? Check_Chemical->Is_Impure Source_Materials Source High-Purity Materials Is_Impure->Source_Materials Yes Optimize_Purification Optimize Downstream Purification Is_Impure->Optimize_Purification No Source_Materials->Optimize_Purification Optimize_Purification->End Contamination_Source_Diagnosis Sources Contamination Sources Raw Materials Inoculum Equipment Environment Operator Diagnosis Likely Cause Bacterial Yeast/Fungal Chemical Sources:raw->Diagnosis:chem Sources:inoc->Diagnosis:bac Sources:inoc->Diagnosis:yeast Sources:equip->Diagnosis:bac Sources:env->Diagnosis:yeast Sources:op->Diagnosis:bac Indicators Observed Indicators pH Shift Turbidity Odor Low Yield Extra Peaks Indicators:ph->Diagnosis:bac Indicators:turb->Diagnosis:bac Indicators:turb->Diagnosis:yeast Indicators:odor->Diagnosis:bac Indicators:yield->Diagnosis:bac Indicators:yield->Diagnosis:yeast Indicators:yield->Diagnosis:chem Indicators:peaks->Diagnosis:chem Indicators:peaks->Diagnosis:bac

References

How to increase the efficiency of Phevamine A heterologous production.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Phevamine A heterologous production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biosynthetic pathway?

A1: this compound is a small-molecule virulence factor produced by some plant pathogenic bacteria, such as Pseudomonas syringae. It is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1] The biosynthesis of this compound is encoded by the hsv operon, which consists of three genes:

  • hsvA : Encodes a putative amidinotransferase.

  • hsvB and hsvC : Encode putative ATP-grasp type enzymes.

The expression of the hsv operon is regulated by the alternative sigma factor HrpL.[1][2]

Q2: Which heterologous hosts are suitable for this compound production?

A2: Escherichia coli and Pseudomonas fluorescens have been successfully used for the heterologous expression of the this compound biosynthetic gene cluster.[1] E. coli is a common choice due to its well-characterized genetics and rapid growth.[3] P. fluorescens can be a suitable alternative, particularly as it is a closer relative to the native producers.

Q3: What are the key precursors for this compound biosynthesis?

A3: The key precursors for this compound biosynthesis are L-phenylalanine, L-valine, and spermidine. Ensuring an adequate supply of these precursors in the heterologous host is critical for efficient production.

Q4: How can I monitor this compound production?

A4: this compound production can be monitored using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to analyze the culture supernatant extracts.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the heterologous production of this compound.

Issue Potential Cause Recommended Solution
Low or no this compound production Inefficient transcription of the hsv operon: The native HrpL promoter might not be efficiently recognized by the host's RNA polymerase.Promoter Engineering: Replace the native promoter with a strong, well-characterized promoter suitable for the chosen heterologous host (e.g., T7 promoter in E. coli BL21(DE3)). Alternatively, co-express the sigma factor HrpL to enhance the recognition of its native promoter.[4][5]
Codon usage mismatch: The codon usage of the hsv genes may not be optimal for the heterologous host, leading to poor translation.Codon Optimization: Synthesize the hsv genes with codons optimized for the expression host (e.g., E. coli K12).
Limited precursor supply: Insufficient intracellular pools of L-phenylalanine, L-valine, or spermidine can be a major bottleneck.Metabolic Engineering: Engineer the host to overproduce the limiting precursors. This can involve overexpressing key enzymes in the respective biosynthetic pathways or knocking out competing pathways. For spermidine, overexpression of genes like speB (agmatinase) and speE (spermidine synthase) can be beneficial.[6] Supplementing the culture medium with the precursors can also be a straightforward approach.
Accumulation of pathway intermediates Imbalance in enzyme expression: The expression levels of HsvA, HsvB, and HsvC may not be balanced, leading to the accumulation of intermediates.Refactor the gene cluster: Express the three genes under the control of individual promoters of varying strengths to fine-tune their expression levels. Using a ribosome binding site (RBS) library for each gene can also help in optimizing the protein expression ratio.
Toxicity of this compound or intermediates to the host High intracellular concentration: High-level production of this compound or its intermediates might be toxic to the host cells, inhibiting growth and further production.Use of inducible promoters: Employ inducible promoters to decouple the growth phase from the production phase. This allows the cells to reach a high density before inducing the expression of the biosynthetic pathway.[7] Consider adding an efflux pump to the expression system to export the product out of the cell.
Inconsistent production yields between batches Variability in fermentation conditions: Inconsistent fermentation parameters such as pH, temperature, aeration, and nutrient levels can lead to variable yields.Optimize and control fermentation conditions: Systematically optimize fermentation parameters using methods like one-factor-at-a-time or response surface methodology. Maintain tight control over these parameters in a bioreactor for consistent production.

Experimental Protocols

Protocol 1: Heterologous Expression of the hsv Operon in E. coli
  • Gene Synthesis and Cloning:

    • Synthesize the hsvA, hsvB, and hsvC genes with codon optimization for E. coli.

    • Clone the synthesized genes into an expression vector (e.g., pET-28a(+)) under the control of a strong inducible promoter (e.g., T7 promoter). The genes can be cloned as an operon or as individual units.

  • Transformation:

    • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression:

    • Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility and product formation.

  • Metabolite Extraction and Analysis:

    • Centrifuge the culture at 4,000 x g for 15 minutes to separate the cells from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate or a chloroform-methanol mixture.[1]

    • Evaporate the organic solvent and resuspend the dried extract in a suitable solvent (e.g., methanol) for LC-HRMS analysis.

Visualizations

This compound Biosynthetic Pathway

PhevamineA_Biosynthesis cluster_precursors Precursors Spermidine Spermidine Prephevamine Prephevamine Spermidine->Prephevamine L_Arg L-Arginine L_Arg->Prephevamine Amidino group L_Val L-Valine L_Val->Prephevamine L_Phe L-Phenylalanine PhevamineA This compound L_Phe->PhevamineA Prephevamine->PhevamineA HsvA HsvA HsvA->Prephevamine HsvC HsvC HsvC->Prephevamine HsvB HsvB HsvB->PhevamineA

Caption: Biosynthesis of this compound from precursors.

General Workflow for Increasing this compound Production

Optimization_Workflow cluster_host Host Selection & Engineering cluster_pathway Genetic Optimization cluster_fermentation Process Optimization Start Start: Low this compound Titer Host Host Strain Optimization Start->Host Pathway Pathway Engineering Host->Pathway Host_Selection Select appropriate host (E. coli, P. fluorescens) Fermentation Fermentation Optimization Pathway->Fermentation Promoter Promoter engineering (e.g., T7 promoter) End High this compound Titer Fermentation->End Media Media optimization (Carbon, Nitrogen sources) Precursor_Supply Enhance precursor supply (L-Phe, L-Val, Spermidine) Host_Selection->Precursor_Supply Codon Codon optimization Promoter->Codon RBS RBS tuning Codon->RBS Conditions Optimize physical parameters (pH, Temp, Aeration) Media->Conditions

Caption: A systematic workflow for optimizing this compound production.

References

Avoiding off-target effects of Phevamine A in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phevamine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to help mitigate potential confounding effects.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

ProblemPossible CauseSuggested Solution
No observable inhibition of the ROS burst by this compound. Incorrect Assay Conditions: The potentiation of the reactive oxygen species (ROS) burst by spermidine or L-arginine may not be optimal.Ensure that spermidine or L-arginine is included in the assay to potentiate the flg22-induced ROS burst, as this compound's inhibitory effect is on this potentiation.[1][2]
This compound Degradation: The compound may have degraded due to improper storage or handling.Store this compound according to the manufacturer's instructions, typically at -20°C. Prepare fresh working solutions for each experiment.
Inactive this compound Analog: A structurally related but inactive analog (e.g., prephevamine) might be used.Confirm the identity and purity of the this compound being used. Note that prephevamine does not consistently suppress the arginine-mediated potentiation of the flg22-induced ROS burst.[1]
High variability in ROS burst measurements between replicates. Uneven Leaf Disk Size or Health: Inconsistent leaf tissue can lead to variable responses.Use a cork borer to obtain uniformly sized leaf disks from healthy, mature leaves of similar age.
Inconsistent Reagent Addition: The timing and concentration of flg22, spermidine/L-arginine, and this compound are critical.Use a multichannel pipette for simultaneous addition of reagents to all wells. Ensure thorough mixing.
Observed cellular phenotype is not consistent with ROS burst inhibition. Confounding Cellular Responses: The observed phenotype may be due to an effect of this compound on a different signaling pathway.This compound has been shown to act downstream of the Ca2+ burst in the MAMP-triggered immunity pathway.[1] Consider assays that measure other downstream events, such as callose deposition or defense gene expression, to confirm the specificity of the effect.[1]
Indirect Effects: The phenotype could be an indirect consequence of modulating the plant's immune response.Correlate the timing of the observed phenotype with the timing of ROS burst inhibition. A direct effect should have a temporal relationship.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule virulence factor produced by phytopathogenic bacteria, such as Pseudomonas syringae.[1][2][3][4] Its primary mechanism of action is the suppression of plant immune responses.[1][2][3] Specifically, it inhibits the potentiation of the reactive oxygen species (ROS) burst that is triggered by the recognition of microbe-associated molecular patterns (MAMPs), like the bacterial flagellin peptide flg22.[1][2] This potentiation of the ROS burst is mediated by polyamines like spermidine and L-arginine.[1][2]

Q2: What is the known target of this compound?

A2: The direct molecular target of this compound in plant cells has not been definitively identified. However, experimental evidence suggests that it acts downstream of the Ca2+ burst in the MAMP-triggered immunity signaling pathway.[1]

Q3: Are there known off-target effects of this compound?

A3: Currently, there is no published information on the off-target effects of this compound in mammalian or other non-plant systems. In the context of its known biological activity in plants, it is important to distinguish its effects from those of other bacterial virulence factors. For example, its precursor, prephevamine, does not consistently inhibit the arginine-potentiated ROS burst, indicating a degree of specificity for the this compound structure.[1]

Q4: What are the recommended cellular assays to study this compound activity?

A4: The most common and direct assay is the flg22-induced ROS burst potentiation assay in leaf disks from Nicotiana benthamiana or Arabidopsis thaliana.[1] This assay measures the luminescent output from the oxidation of luminol in the presence of horseradish peroxidase, which is proportional to the amount of ROS produced. Other assays to assess the downstream effects of this compound on plant immunity include callose deposition assays and cell death assays .[1]

Q5: How can I be sure that the observed effects in my assay are specific to this compound's intended activity?

A5: To ensure specificity, consider the following controls:

  • Use an inactive analog: As a negative control, use a structurally similar but inactive molecule, such as prephevamine, to demonstrate that the observed effect is not due to a general property of the chemical scaffold.[1]

  • Perform dose-response experiments: A specific effect should exhibit a clear dose-dependent relationship.

  • Conduct washout experiments: If the binding of this compound to its target is reversible, washing the cells or tissue after treatment should lead to a recovery of the potentiated ROS response.

  • Use genetic controls: If a putative target of this compound is identified, using knockout or knockdown plant lines for that target should abolish the effect of this compound.

Experimental Protocols

Flg22-Induced ROS Burst Potentiation Assay

This protocol is adapted from studies on this compound's effect on MAMP-triggered immunity.[1]

Materials:

  • Leaf disks (e.g., from Nicotiana benthamiana or Arabidopsis thaliana)

  • Water (for floating leaf disks overnight)

  • Assay buffer: 20 mM HEPES, pH 7.5

  • Luminol solution

  • Horseradish peroxidase (HRP) solution

  • flg22 peptide solution

  • Spermidine or L-arginine solution

  • This compound solution

  • 96-well white microplate

  • Plate luminometer

Procedure:

  • Excise leaf disks using a cork borer and float them in water overnight in the dark.

  • On the day of the assay, replace the water with assay buffer.

  • Prepare the assay solution containing luminol and HRP in the assay buffer.

  • Add the assay solution to the wells of the 96-well plate.

  • Carefully place one leaf disk into each well.

  • Add the treatment solutions:

    • Control: Assay buffer only

    • This compound control: this compound solution

    • Potentiation control: Spermidine or L-arginine solution

    • Test condition: this compound and spermidine/L-arginine solutions

  • Incubate the plate for 10 minutes.

  • Add the flg22 peptide solution to all wells to elicit the ROS burst.

  • Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for at least 30-60 minutes.

Data Analysis:

  • Plot luminescence (Relative Light Units, RLU) versus time for each condition.

  • Calculate the total ROS production by integrating the area under the curve.

  • Compare the total ROS production in the presence and absence of this compound to determine its inhibitory effect on the potentiated ROS burst.

Visualizations

PhevamineA_Signaling_Pathway cluster_cell Plant Cell flg22 flg22 FLS2 FLS2/BAK1 Receptor flg22->FLS2 1. Recognition Ca_burst Ca2+ Burst FLS2->Ca_burst 2. Signaling ROS_Potentiation ROS Burst Potentiation Ca_burst->ROS_Potentiation 3. Downstream Signaling ROS_Burst ROS Burst ROS_Potentiation->ROS_Burst 4. Leads to Immunity Immune Response ROS_Burst->Immunity 5. Triggers Spermidine_Arginine Spermidine / L-Arginine Spermidine_Arginine->ROS_Potentiation Potentiates PhevamineA This compound PhevamineA->ROS_Potentiation Inhibits

Caption: this compound's mechanism of action in the plant immune signaling pathway.

Troubleshooting_Workflow Start Start: Observed Phenotype with this compound Is_Effect_Expected Is the observed effect the expected inhibition of a potentiated response? Start->Is_Effect_Expected Check_Assay_Setup Verify assay setup: - Positive/Negative Controls - Reagent Concentrations - Incubation Times Is_Effect_Expected->Check_Assay_Setup No Dose_Response Perform Dose-Response Experiment Is_Effect_Expected->Dose_Response Yes Check_Assay_Setup->Start Adjust & Retry Is_Dose_Dependent Is the effect dose-dependent? Dose_Response->Is_Dose_Dependent Inactive_Analog Test Inactive Analog (e.g., prephevamine) Is_Dose_Dependent->Inactive_Analog Yes Potential_Off_Target Potential off-target or non-specific effect. Investigate further. Is_Dose_Dependent->Potential_Off_Target No Is_Analog_Inactive Is the analog inactive? Inactive_Analog->Is_Analog_Inactive Washout_Expt Perform Washout Experiment Is_Analog_Inactive->Washout_Expt Yes Is_Analog_Inactive->Potential_Off_Target No Is_Effect_Reversible Is the effect reversible? Washout_Expt->Is_Effect_Reversible Likely_Specific Effect is likely specific to This compound's intended action. Is_Effect_Reversible->Likely_Specific Yes Is_Effect_Reversible->Potential_Off_Target No

References

Technical Support Center: Optimizing Phevamine A Infiltration in Leaf Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the infiltration of Phevamine A into leaf tissue for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in plants?

A1: this compound is a small-molecule virulence factor produced by the plant pathogen Pseudomonas syringae. Its primary known mechanism of action is the suppression of plant immune responses. Specifically, it inhibits the potentiation of the reactive oxygen species (ROS) burst that is triggered by the recognition of microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin epitope flg22. This inhibitory effect is particularly pronounced on the ROS burst that is enhanced by the presence of polyamines like spermidine and L-arginine.[1][2] this compound acts downstream of the initial calcium ion (Ca2+) influx that is also triggered by MAMP recognition.[1]

Q2: What are the common methods for infiltrating this compound into leaf tissue?

A2: The most common and effective methods for introducing aqueous solutions into the intercellular spaces of leaf tissue are syringe infiltration and vacuum infiltration.[3]

  • Syringe Infiltration: This technique uses a needleless syringe to gently force the this compound solution into the leaf apoplast through stomata on the abaxial (lower) leaf surface.[4] It is a simple and rapid method suitable for infiltrating small areas of a leaf or for testing multiple conditions on a single leaf.

  • Vacuum Infiltration: This method involves submerging the entire plant or detached leaves in the this compound solution within a vacuum chamber. The application and subsequent release of a vacuum force the solution into the leaf tissue.[3] This technique is more suitable for treating whole plants or a large number of leaves uniformly.

Q3: What is a suitable starting concentration for this compound in infiltration experiments?

A3: Based on published studies, effective concentrations of this compound for suppressing the spermidine-potentiated ROS burst in Nicotiana benthamiana and Arabidopsis thaliana are in the micromolar range. Experiments have successfully used concentrations of 300 µM and 400 µM.[1] The optimal concentration for your specific experimental system may need to be determined empirically.

Q4: What is a recommended infiltration buffer for this compound?

A4: A commonly used and effective infiltration buffer for various leaf infiltration assays consists of MES (2-(N-morpholino)ethanesulfonic acid) buffer and magnesium chloride (MgCl₂). A typical composition is 10 mM MES and 10 mM MgCl₂, with the pH adjusted to 5.6.[5][6] this compound is reported to be soluble in DMSO, so a stock solution in DMSO can be diluted into the aqueous infiltration buffer.[7] It is crucial to include a vehicle control (infiltration buffer with the same concentration of DMSO) in your experiments.

Q5: Should I use a surfactant in my this compound infiltration solution?

A5: The use of a non-ionic surfactant, such as Silwet L-77 or Tween-20, can improve the efficiency of leaf infiltration by reducing the surface tension of the solution, allowing for better spread and penetration into the leaf tissue.[8] However, high concentrations of surfactants can cause phytotoxicity.[8] A low concentration, such as 0.01% to 0.05% (v/v), is a good starting point. The necessity and optimal concentration of a surfactant may depend on the plant species and leaf characteristics.

Troubleshooting Guides

This section addresses specific issues that may arise during the infiltration of this compound into leaf tissue.

Problem Potential Cause(s) Troubleshooting Suggestions
Difficulty Infiltrating the Leaf (Solution Doesn't Enter) 1. Stomata are closed: Plants may close their stomata in response to darkness, water stress, or other environmental cues. 2. High surface tension of the infiltration solution: The solution may not be able to effectively enter the small stomatal pores. 3. Incorrect syringe technique: Applying too much or too little pressure, or not having a good seal against the leaf surface. 4. Plant species or leaf age: Some plant species have waxy cuticles or dense trichomes that make infiltration difficult. Older leaves can also be more resistant to infiltration.1. Optimize plant conditions: Infiltrate plants during the day when stomata are typically open. Ensure plants are well-watered prior to the experiment. 2. Add a surfactant: Include a low concentration of a non-ionic surfactant like Silwet L-77 (e.g., 0.01-0.05%) in your infiltration buffer to reduce surface tension.[8] 3. Refine your technique: Use a 1 mL needleless syringe and apply gentle, steady pressure to the abaxial (underside) of the leaf. Support the leaf with a gloved finger on the opposite side.[4] 4. Select appropriate leaves: Use young, fully expanded leaves for infiltration, as they are generally more receptive.
Inconsistent Results or High Variability 1. Uneven infiltration: The this compound solution may not be distributed evenly throughout the infiltrated area. 2. Variation in leaf age and condition: Different leaves on the same plant or on different plants can respond differently. 3. Inaccurate this compound concentration: Issues with dissolving or diluting the this compound stock solution. 4. Environmental fluctuations: Changes in light, temperature, or humidity can affect the plant's physiological response.1. Practice infiltration technique: Aim for a uniform "water-soaked" appearance throughout the desired area. For whole-leaf studies, vacuum infiltration may provide more consistency. 2. Standardize leaf selection: Use leaves of a consistent age and position on the plant for all replicates and treatments. 3. Ensure proper solution preparation: Confirm that this compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting it into the infiltration buffer. Vortex the final solution before use. 4. Control environmental conditions: Conduct experiments in a controlled growth chamber with consistent light, temperature, and humidity.
Leaf Damage or Necrosis After Infiltration 1. High concentration of this compound or solvent: The compound or the solvent (e.g., DMSO) may be phytotoxic at the concentration used. 2. High surfactant concentration: Surfactants can damage cell membranes at higher concentrations.[8] 3. Physical damage from the syringe: Excessive pressure during syringe infiltration can crush leaf cells.[9] 4. Contamination of the infiltration solution: Bacterial or fungal contamination can lead to cell death.1. Perform a dose-response experiment: Test a range of this compound and DMSO concentrations to find the highest non-toxic dose. Always include a vehicle control. 2. Optimize surfactant concentration: Titrate the surfactant concentration to the lowest effective level. 3. Gentle infiltration: Apply just enough pressure to allow the solution to enter the leaf without causing visible damage.[10] 4. Use sterile techniques: Prepare the infiltration buffer with sterile water and filter-sterilize the final solution if possible.
No Observable Effect of this compound 1. Sub-optimal this compound concentration: The concentration used may be too low to elicit a response. 2. Degradation of this compound: The compound may be unstable in the infiltration buffer or under the experimental conditions. 3. Incorrect timing of the assay: The biological process being measured may occur on a different timescale than when the measurements are taken. 4. Experimental system is not sensitive to this compound's effects: The chosen plant species or the specific immune response being measured may not be affected by this compound.1. Increase this compound concentration: Try a higher concentration within a reasonable range (e.g., up to 500 µM). 2. Check compound stability: this compound is stable for several weeks when stored properly (dry, dark, 0-4°C for short term).[7] Prepare fresh infiltration solutions for each experiment. 3. Optimize the time course: Conduct a time-course experiment to determine the optimal time point for observing the effect of this compound. 4. Confirm the positive control: Ensure that the immune response you are trying to inhibit (e.g., spermidine-potentiated ROS burst) is robust and reproducible in your system.

Data Summary

Table 1: Recommended Starting Concentrations for Infiltration Solutions
ComponentRecommended ConcentrationNotes
This compound300 - 400 µMEffective range for inhibiting spermidine-potentiated ROS burst in N. benthamiana and A. thaliana.[1]
MES Buffer (pH 5.6)10 mMProvides buffering capacity for the infiltration solution.[5][6]
MgCl₂10 mMHelps to maintain cell viability during infiltration.[5][6]
DMSO< 1% (v/v)As a solvent for this compound. The final concentration should be kept low to minimize phytotoxicity.
Non-ionic Surfactant (e.g., Silwet L-77)0.01 - 0.05% (v/v)Optional, to improve infiltration efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound Infiltration Solution
  • Prepare the Infiltration Buffer:

    • Dissolve MES hydrate and MgCl₂ in sterile, nuclease-free water to a final concentration of 10 mM each.

    • Adjust the pH of the buffer to 5.6 using KOH.

    • Filter-sterilize the buffer using a 0.22 µm filter.

  • Prepare the this compound Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 40 mM). Store this stock at -20°C for long-term storage.

  • Prepare the Final Infiltration Solution:

    • On the day of the experiment, thaw the this compound stock solution.

    • Dilute the stock solution into the infiltration buffer to achieve the desired final concentration (e.g., for a 400 µM final concentration from a 40 mM stock, dilute 1:100).

    • If using a surfactant, add it to the final solution at the desired concentration (e.g., add 1 µL of 10% Silwet L-77 to 10 mL of solution for a final concentration of 0.01%).

    • Prepare a vehicle control solution containing the same final concentration of DMSO and surfactant (if used) in the infiltration buffer.

    • Vortex all solutions gently before use.

Protocol 2: Syringe Infiltration of this compound into Nicotiana benthamiana Leaves
  • Plant Preparation:

    • Use healthy, well-watered N. benthamiana plants that are 4-6 weeks old.

    • Select young, fully expanded leaves for infiltration.

  • Infiltration Procedure:

    • Draw the this compound solution (or vehicle control) into a 1 mL needleless syringe.

    • Gently support the selected leaf with a gloved finger on the adaxial (top) side.

    • Press the tip of the syringe against the abaxial (bottom) side of the leaf, creating a gentle seal.

    • Slowly and steadily depress the plunger to infiltrate the solution into the leaf's intercellular space. A dark, "water-soaked" area will appear as the solution enters the leaf.

    • Infiltrate the desired area of the leaf, avoiding the midrib.

    • Use a marker to circle the infiltrated area for later identification.

  • Post-Infiltration:

    • Keep the plants in a controlled environment under normal growth conditions for the duration of the experiment.

    • Proceed with your downstream assays (e.g., ROS burst measurement, gene expression analysis) at the predetermined time points.

Visualizations

This compound Mechanism of Action

PhevamineA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MAMP MAMP (e.g., flg22) PRR Pattern Recognition Receptor (PRR) MAMP->PRR Recognition Phevamine_A This compound RBOHD NADPH Oxidase (RBOHD) Phevamine_A->RBOHD Inhibition Spermidine Spermidine / Arginine Spermidine->RBOHD Potentiation Ca_ion Ca²⁺ Influx PRR->Ca_ion Signal ROS ROS Burst RBOHD->ROS O₂ to O₂⁻ Ca_ion->RBOHD Activation PTI PAMP-Triggered Immunity (PTI) ROS->PTI

Caption: this compound inhibits the polyamine-potentiated ROS burst in plant immunity.

Experimental Workflow for this compound Infiltration

Infiltration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Infiltration Buffer A3 Prepare Final Infiltration Solution A1->A3 A2 Prepare this compound Stock Solution A2->A3 B2 Syringe Infiltration of Leaf Tissue A3->B2 B1 Select Healthy N. benthamiana Plants B1->B2 B3 Incubate Plants in Controlled Environment B2->B3 C1 Perform Downstream Assays (e.g., ROS Burst Measurement) B3->C1 C2 Data Analysis and Interpretation C1->C2

Caption: Workflow for this compound leaf infiltration and subsequent analysis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Problem Encountered Q1 Difficulty Infiltrating? Start->Q1 Q2 Leaf Damage or Necrosis? Start->Q2 Q3 No Observable Effect? Start->Q3 A1 Optimize Plant Conditions Add Surfactant Refine Technique Q1->A1 Yes A2 Check Concentrations (this compound, DMSO, Surfactant) Gentle Infiltration Q2->A2 Yes A3 Increase Concentration Check Compound Stability Optimize Time Course Q3->A3 Yes

Caption: A logical approach to troubleshooting common infiltration issues.

References

Validation & Comparative

A Comparative Analysis of Phevamine A and Phaseolotoxin: Mode of Action and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct mechanisms of two bacterial virulence factors.

This guide provides a comprehensive comparison of the modes of action of Phevamine A and phaseolotoxin, two small molecules produced by phytopathogenic bacteria that manipulate host plant physiology. While both contribute to bacterial virulence, their underlying mechanisms are fundamentally different. This compound modulates plant immune signaling by suppressing the reactive oxygen species (ROS) burst, whereas phaseolotoxin acts as a potent enzyme inhibitor, disrupting amino acid metabolism. This document outlines their distinct biochemical targets, presents available quantitative data, details relevant experimental protocols, and provides visual representations of their signaling pathways.

At a Glance: Key Differences in Mechanism

FeatureThis compoundPhaseolotoxin
Primary Target Plant Immune SignalingAmino Acid Biosynthesis
Molecular Action Suppresses potentiation of flg22-induced ROS burst by spermidine and L-arginine[1][2]Competitive inhibitor of Ornithine Carbamoyltransferase (OCTase)[3][4] and inhibitor of Ornithine Decarboxylase (ODC)[3]
Biochemical Consequence Dampens a key plant defense responseDepletion of L-arginine and disruption of polyamine biosynthesis[3][5]
Symptomology Promotes bacterial growth by suppressing host immunity[1]Chlorosis (yellowing of leaves) due to arginine deficiency[3][5]

Quantitative Comparison of Inhibitory Activity

Quantitative data is crucial for understanding the potency and specificity of these molecules. The following tables summarize the available data on their inhibitory activities.

Table 1: this compound - Suppression of Spermidine-Potentiated ROS Burst

Plant SpeciesThis compound Concentration (µM)Spermidine Concentration (µM)flg22 Concentration (nM)Observation
Nicotiana benthamiana40040050Suppressed spermidine potentiation of ROS burst[1]
Nicotiana benthamiana30030010Suppressed spermidine potentiation of ROS burst[1]

Further research is needed to establish a full dose-response curve and determine the IC50 value for this compound's inhibitory effect.

Table 2: Phaseolotoxin - Inhibition of Ornithine Carbamoyltransferase (OCTase)

Enzyme SourceInhibitorApparent Ki (µM)Apparent K'i (µM)Notes
Escherichia coli WPhaseolotoxin0.210Mixed kinetics with respect to carbamoyl phosphate[6]
Escherichia coli WPhaseolotoxin0.9-Noncompetitive inhibition with respect to ornithine[6]
Pseudomonas syringae pv. phaseolicolaPhaseolotoxin--Produces a phaseolotoxin-insensitive OCTase, conferring self-resistance[7][8]
Pseudomonas syringae pv. syringae W50Phaseolotoxin--Possesses a phaseolotoxin-sensitive OCTase[9][10]
Phaseolus vulgaris (Bean)Phaseolotoxin--OCTase is inhibited, leading to ornithine accumulation and chlorosis[5]

The active form of phaseolotoxin in planta is Nδ-(N'-sulphodiaminophosphinyl)-L-ornithine (PSorn or octicidine), which acts as an irreversible inhibitor of OCTase.[3][11]

Signaling and Metabolic Pathways

The distinct modes of action of this compound and phaseolotoxin are best understood by visualizing their impact on host cellular pathways.

This compound: Suppression of PAMP-Triggered Immunity

This compound interferes with a key component of the plant's innate immune system, known as PAMP-Triggered Immunity (PTI). Specifically, it targets the amplification of the reactive oxygen species (ROS) burst that is potentiated by polyamines like spermidine and the amino acid L-arginine. This ROS burst is a rapid defense response triggered by the recognition of Pathogen-Associated Molecular Patterns (PAMPs), such as the bacterial flagellin peptide flg22.

PhevamineA_Pathway flg22 flg22 (PAMP) FLS2 FLS2/BAK1 Receptor Complex flg22->FLS2 binds Ca_influx Ca²⁺ Influx FLS2->Ca_influx RBOHD RBOHD (NADPH Oxidase) Ca_influx->RBOHD activates ROS_burst ROS Burst RBOHD->ROS_burst produces PTI PTI Responses ROS_burst->PTI Spermidine_Arginine Spermidine / L-Arginine Spermidine_Arginine->ROS_burst potentiates PhevamineA This compound PhevamineA->Spermidine_Arginine inhibits potentiation Phaseolotoxin_Pathway Ornithine Ornithine OCTase Ornithine Carbamoyltransferase (OCTase) Ornithine->OCTase ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->OCTase Citrulline Citrulline OCTase->Citrulline Arginine L-Arginine Citrulline->Arginine ... (Urea Cycle) Polyamines Polyamines (e.g., Spermidine) ODC->Polyamines Phaseolotoxin Phaseolotoxin (Octicidine) Phaseolotoxin->OCTase inhibits Phaseolotoxin->ODC inhibits

References

A Comparative Analysis of Phevamine A and Insect Polyamine Toxins: Structure, Function, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison between Phevamine A, a bacterial virulence factor, and a class of well-characterized insect polyamine toxins. By presenting key structural features, biological activities, and the underlying experimental methodologies, this document aims to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and plant-pathogen interactions.

Structural Comparison

This compound and insect polyamine toxins, while both belonging to the broad class of polyamine-containing natural products, exhibit distinct structural architectures that underpin their different biological activities. This compound, produced by the plant pathogen Pseudomonas syringae, is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[1][2][3][4] In contrast, insect polyamine toxins, such as argiotoxin from spiders and philanthotoxin from wasps, typically feature a polyamine backbone linked to an amino acid and a lipophilic aromatic acyl head group.[2][5]

Table 1: Structural Features of this compound and Representative Insect Polyamine Toxins

FeatureThis compoundArgiotoxin-636Philanthotoxin-433 (PhTX-433)Joro Spider Toxin (JSTX-3)
Core Polyamine Modified SpermidinePolyamine chain with arginineThermosperminePolyamine chain
Amino Acid(s) L-Phenylalanine, L-ValineAsparagine, ArginineTyrosineAsparagine
Acyl/Aromatic Group Not explicitly an acyl head group2,4-dihydroxyphenylacetic acidButyryl group2,4-dihydroxyphenylacetic acid
Molecular Formula C22H39N7O2C29H52N10O6C23H41N5O3C27H47N7O6
Molecular Weight 433.6 g/mol 636.8 g/mol 431.6 g/mol 565.7 g/mol

Biological Activity and Mechanism of Action

The divergent structures of this compound and insect polyamine toxins are reflected in their distinct biological targets and mechanisms of action. This compound acts as a virulence factor by suppressing the plant's innate immune response, specifically by inhibiting the pathogen-associated molecular pattern (PAMP)-induced reactive oxygen species (ROS) burst.[1][3][6] Insect polyamine toxins, on the other hand, are potent neurotoxins that primarily target ionotropic glutamate receptors (iGluRs) and nicotinic acetylcholine receptors (nAChRs) in their prey, acting as channel blockers.[2][5][7]

Table 2: Comparison of Biological Activity

ToxinPrimary TargetDocumented EffectQuantitative Data (IC50)
This compound Plant Immune System (likely NADPH oxidase or a related component)Suppression of flg22-induced ROS burst in Arabidopsis thaliana and Nicotiana benthamiana.[1][3][6]Not reported in the form of IC50. Activity is demonstrated by a reduction in luminol-based chemiluminescence.
Argiotoxin-636 Ionotropic Glutamate Receptors (NMDA, AMPA)Non-selective open-channel blocker.[5]~74 nM on rat GluN1/2A receptors.[1]
Philanthotoxin-343 (PhTX-343, a synthetic analog of PhTX-433) Nicotinic Acetylcholine Receptors (nAChRs), NMDA Receptors, AMPA ReceptorsNon-competitive open-channel blocker.[8][9]nAChRs (α3β4): 12 nM.[9][10] NMDA Receptors: 2.01 µM.[8] AMPA Receptors: 0.46 µM.[8]
Joro Spider Toxin (JSTX-3) AMPA ReceptorsUse- and voltage-dependent open-channel blocker of Ca2+-permeable AMPA receptors.[11]56 nM on kainate-induced currents in type II neurons at -60 mV.[11]

Experimental Protocols

The distinct biological activities of this compound and insect polyamine toxins necessitate different experimental approaches for their characterization.

Luminol-Based Reactive Oxygen Species (ROS) Burst Assay for this compound

This assay is used to quantify the production of ROS in plant tissues in response to immune elicitors and the inhibitory effect of this compound.

Principle: The assay measures the chemiluminescence produced upon the oxidation of luminol by ROS, a reaction catalyzed by horseradish peroxidase (HRP). The intensity of the emitted light is proportional to the amount of ROS produced.[12][13][14][15][16]

Detailed Protocol (adapted for Arabidopsis thaliana leaf discs):

  • Plant Material: Leaf discs (4 mm diameter) are collected from 4-5 week old Arabidopsis thaliana plants.[14]

  • Overnight Incubation: The leaf discs are floated on sterile distilled water in a 96-well plate and incubated overnight in the dark to reduce wound-induced ROS.[14]

  • Assay Solution: A reaction solution is prepared containing 100 µM luminol and 10 µg/mL HRP in water.[14]

  • Elicitation and Treatment: The water is removed from the wells and replaced with the assay solution containing the immune elicitor (e.g., 100 nM flg22) and the desired concentration of this compound or a control solvent.

  • Measurement: Chemiluminescence is immediately measured using a microplate luminometer. Readings are typically taken every 2 minutes for a duration of 40-60 minutes.[14]

  • Data Analysis: The data is plotted as relative light units (RLU) over time to visualize the ROS burst kinetics. The total ROS production can be calculated as the area under the curve.

Two-Electrode Voltage Clamp (TEVC) for Insect Polyamine Toxins

TEVC is a powerful electrophysiological technique to study the effect of ion channel blockers on receptors expressed in Xenopus laevis oocytes.

Principle: Two microelectrodes are inserted into a single oocyte. One electrode measures the membrane potential, while the other injects the current necessary to "clamp" the membrane potential at a desired holding value. This allows for the direct measurement of the ionic current flowing through the expressed ion channels in response to agonist application, and the blocking effect of the toxin.[17][18][19][20]

Detailed Protocol (for iGluR or nAChR expressed in Xenopus oocytes):

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the desired receptor (e.g., specific iGluR or nAChR subunits) and incubated for 2-3 days to allow for receptor expression.[18]

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

  • Electrode Impalement: Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, typically between -60 mV and -80 mV.[10][17]

  • Agonist and Toxin Application: The agonist (e.g., glutamate for iGluRs or acetylcholine for nAChRs) is applied to elicit an inward current. Once a stable response is obtained, the agonist is co-applied with varying concentrations of the polyamine toxin.

  • Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the concentration-dependent inhibition by the toxin. IC50 values are calculated by fitting the data to a dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and mechanisms of action for this compound and insect polyamine toxins.

This compound's Suppression of Plant Immune Signaling

PhevamineA_Pathway cluster_plant_cell Plant Cell PAMP PAMP (e.g., flg22) PRR Pattern Recognition Receptor (PRR) PAMP->PRR Recognition Ca_influx Ca²⁺ Influx PRR->Ca_influx CDPKs Calcium-Dependent Protein Kinases (CDPKs) Ca_influx->CDPKs NADPH_Ox NADPH Oxidase (RBOH) CDPKs->NADPH_Ox Phosphorylation & Activation ROS_Burst ROS Burst NADPH_Ox->ROS_Burst O₂ → O₂⁻ → H₂O₂ Immune_Response Downstream Immune Responses ROS_Burst->Immune_Response Phevamine_A This compound Phevamine_A->NADPH_Ox Inhibition

Caption: this compound inhibits the plant immune response by suppressing the NADPH oxidase-mediated ROS burst.

Insect Polyamine Toxin Blockade of an Ionotropic Glutamate Receptor

PolyamineToxin_Mechanism cluster_postsynaptic_membrane Postsynaptic Membrane Glutamate Glutamate iGluR_closed Extracellular Binding Site Gating Machinery Pore (Closed) Intracellular Glutamate->iGluR_closed:f1 Binding iGluR_open Extracellular Binding Site Gating Machinery Pore (Open) Intracellular iGluR_closed->iGluR_open Conformational Change iGluR_blocked Extracellular Binding Site Gating Machinery Pore (Blocked) Intracellular Depolarization Postsynaptic Depolarization iGluR_open->Depolarization No_Depolarization No Depolarization iGluR_blocked->No_Depolarization Cations Cations (Na⁺, Ca²⁺) Cations->iGluR_open:f3 Influx Polyamine_Toxin Insect Polyamine Toxin Polyamine_Toxin->iGluR_open:f3 Channel Block

Caption: Insect polyamine toxins block the pore of open ionotropic glutamate receptors, preventing ion influx.

References

Phevamine A vs. Coronatine: A Comparative Analysis of Immune Suppression in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate battle between plants and pathogenic bacteria, the deployment of small molecule virulence factors is a key strategy for pathogens to overcome host defenses. Among these, Phevamine A and Coronatine, both produced by pathovars of Pseudomonas syringae, are prominent examples of natural products that suppress plant immunity. This guide provides a detailed comparison of their mechanisms of action, efficacy as documented in scientific literature, and the experimental protocols used to evaluate their immunosuppressive effects. This document is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of these compounds.

Executive Summary

This compound and Coronatine employ distinct strategies to undermine the plant immune system. This compound acts by dampening the potentiation of the host's oxidative burst, a rapid defense response. In contrast, Coronatine functions as a molecular mimic of the plant hormone jasmonic acid-isoleucine, thereby hijacking the host's hormonal signaling pathways to suppress defenses. While both molecules are effective virulence factors, a direct quantitative comparison of their efficacy is not available in the current scientific literature. This guide presents the available data on their individual activities to offer a comprehensive overview for the research community.

Mechanisms of Action

This compound: Targeting the Oxidative Burst

This compound is a virulence factor that consists of L-phenylalanine, L-valine, and a modified spermidine.[1][2][3] Its primary mechanism of immune suppression involves interfering with an early event in plant defense: the generation of reactive oxygen species (ROS), also known as the oxidative burst. Specifically, this compound suppresses the potentiation of the ROS burst that is induced by microbe-associated molecular patterns (MAMPs), such as the bacterial flagellin peptide flg22, when in the presence of spermidine and L-arginine.[1][2][3] This suppression of a key defense signaling component allows the bacteria to establish infection more effectively. Beyond this early intervention, this compound has also been shown to suppress later immune responses, including the deposition of callose to reinforce the cell wall and the induction of cell death.[1]

G cluster_pathogen Pathogen (Pseudomonas syringae) cluster_plant Plant Cell Phevamine_A This compound ROS_Burst Potentiated ROS Burst Phevamine_A->ROS_Burst Suppression MAMPs MAMPs (e.g., flg22) PRR Pattern Recognition Receptor (PRR) MAMPs->PRR Recognition PRR->ROS_Burst Signal Spermidine_Arginine Spermidine / L-Arginine Spermidine_Arginine->ROS_Burst Potentiation Immune_Response Immune Responses (Callose, Cell Death) ROS_Burst->Immune_Response Activation

This compound Signaling Pathway
Coronatine: A Hormonal Mimic

Coronatine is a polyketide phytotoxin composed of coronafacic acid (CFA) and coronamic acid (CMA).[4] Its primary mode of action is to function as a structural and functional mimic of the active form of the plant hormone jasmonic acid, jasmonoyl-L-isoleucine (JA-Ile).[4][5] By mimicking JA-Ile, coronatine binds to the COI1-JAZ co-receptor complex, which is the plant's receptor for jasmonates.[4] This activation of the JA signaling pathway leads to the suppression of salicylic acid (SA)-dependent defenses, which are crucial for resistance against biotrophic and hemibiotrophic pathogens like P. syringae.[4][5] This antagonistic crosstalk between the JA and SA pathways is a key mechanism of coronatine's virulence function. Additionally, coronatine contributes to pathogenesis by promoting the reopening of stomata, which facilitates bacterial entry into the plant leaf, and by suppressing cell wall-based defenses.[5][6] Some studies also suggest that coronatine may have COI1-independent functions in suppressing plant immunity.[7][8]

G cluster_pathogen Pathogen (Pseudomonas syringae) cluster_plant Plant Cell Coronatine Coronatine (COR) COI1_JAZ COI1-JAZ Co-receptor Coronatine->COI1_JAZ Mimics & Binds Stomata Stomatal Closure Coronatine->Stomata Inhibits JA_Ile JA-Isoleucine JA_Ile->COI1_JAZ Binds JA_Signaling JA Signaling Pathway COI1_JAZ->JA_Signaling Activates SA_Signaling SA Signaling Pathway JA_Signaling->SA_Signaling Suppresses Immune_Response SA-Dependent Immune Responses SA_Signaling->Immune_Response Activates

Coronatine Signaling Pathway

Quantitative Data on Immunosuppressive Activity

Table 1: Effect of this compound on Plant Immune Responses

Immune Response MetricPlant SystemThis compound ConcentrationObserved EffectReference
flg22-induced ROS burst (potentiated by spermidine)N. benthamiana400 µMSuppression of the potentiated ROS burst[1]
flg22-induced ROS burst (potentiated by spermidine)A. thaliana400 µMSuppression of the potentiated ROS burst[1]
Callose deposition (induced by P. syringae PtoD28EΔhsv)A. thalianaNot applicable (complementation)Complementation of the hsv mutant restored suppression of callose deposition to wild-type levels.
Bacterial growth (P. syringae Pto-Cor⁻Δhsv)A. thalianaNot applicable (mutant analysis)Deletion of the hsv operon (this compound biosynthesis) in a coronatine-deficient background resulted in significantly reduced bacterial growth.[1]

Table 2: Effect of Coronatine on Plant Immune Responses

Immune Response MetricPlant SystemCoronatine ConcentrationObserved EffectReference
Stomatal aperture (closure induced by ABA)A. thaliana1.56 µMInhibition of ABA-induced stomatal closure.[6]
Stomatal aperture (closure induced by flg22)A. thaliana1.56 µMInhibition of flg22-induced stomatal closure.[6]
Guard cell ROS production (induced by ABA or flg22)A. thaliana1.56 µMInhibition of NADPH oxidase-dependent ROS production in guard cells.[6]
Callose deposition (induced by P. syringae PtoΔCEL cor⁻)A. thaliana0.3 - 30 µMDose-dependent suppression of callose deposition.[7]
Bacterial growth (P. syringae PtoΔCEL cor⁻)A. thalianaNot applicable (mutant analysis)A coronatine-deficient mutant showed reduced growth in salicylic acid signaling-deficient plants.[7]

Experimental Protocols

Measurement of Reactive Oxygen Species (ROS) Burst

This protocol is adapted from studies on this compound's effect on the MAMP-induced ROS burst.

G start Leaf Disc Preparation incubation Incubate in water overnight start->incubation treatment Treat with Luminol, Peroxidase, flg22, Spermidine/Arginine, and this compound incubation->treatment measurement Measure Chemiluminescence (Luminometer) treatment->measurement end Data Analysis measurement->end

ROS Burst Measurement Workflow

Protocol:

  • Plant Material: Leaf discs (e.g., 4 mm diameter) are collected from mature leaves of Nicotiana benthamiana or Arabidopsis thaliana.

  • Incubation: The leaf discs are floated on sterile water in a 96-well plate and incubated overnight in the dark to reduce wounding-induced ROS.

  • Treatment Solution: A solution is prepared containing a chemiluminescent substrate (e.g., luminol), horseradish peroxidase, the MAMP elicitor (e.g., 50 nM flg22), a potentiating agent (e.g., 400 µM spermidine or L-arginine), and the test compound (e.g., 400 µM this compound) or a control.

  • Measurement: The water is removed from the wells and the treatment solution is added. Chemiluminescence is immediately measured over time using a plate reader luminometer.

  • Data Analysis: The total photon count over the measurement period is integrated to quantify the ROS burst.

Callose Deposition Assay

This protocol is a generalized method for visualizing and quantifying callose deposits in response to bacterial infection or elicitor treatment.[1][9][10]

Protocol:

  • Infiltration: Leaves of 3- to 5-week-old Arabidopsis thaliana plants are infiltrated with a bacterial suspension (e.g., P. syringae at an OD₆₀₀ of 0.2 in 10 mM MgCl₂) or an elicitor solution.

  • Incubation: Plants are incubated for a defined period (e.g., 20 hours) to allow for the immune response to occur.

  • Clearing: The infiltrated leaves are harvested and placed in a clearing solution (e.g., 96% ethanol) and incubated overnight at 37°C to remove chlorophyll.

  • Staining: The cleared leaves are washed with water and then stained with a solution of 0.01% aniline blue in 150 mM K₂HPO₄ (pH 9.5) for approximately 4 hours at room temperature.

  • Visualization: The stained leaves are mounted on a microscope slide in the staining solution. Callose deposits are visualized as bright fluorescent spots under UV epifluorescence microscopy.

  • Quantification: The number of callose deposits per field of view is counted, or the fluorescent area is quantified using image analysis software.

Bacterial Growth Assay

This assay measures the extent to which a virulence factor, or its absence, affects the proliferation of bacteria within the plant tissue.[1][5]

Protocol:

  • Inoculation: Plants are inoculated with a bacterial suspension of a known concentration (e.g., 1 x 10⁵ CFU/mL) either by infiltration into the leaf apoplast or by dip-inoculation of whole seedlings.

  • Incubation: The inoculated plants are maintained under controlled growth conditions for a period of time (e.g., 3 days).

  • Sampling: Leaf discs of a defined area are collected from the inoculated leaves.

  • Homogenization: The leaf discs are surface-sterilized and then homogenized in a known volume of a sterile buffer (e.g., 10 mM MgCl₂).

  • Plating: The homogenate is serially diluted and plated on appropriate growth media.

  • Quantification: After incubation, the number of colony-forming units (CFU) is counted, and the bacterial population is expressed as CFU per unit of leaf area or weight.

Conclusion

References

Validating the Role of Phevamine A in Pseudomonas syringae Pathovars: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phevamine A, a small-molecule virulence factor, across different pathovars of the phytopathogen Pseudomonas syringae. The information is compiled from genomic surveys and detailed functional analyses to offer insights into its role in bacterial pathogenesis.

Introduction to this compound

This compound is a virulence factor produced by various Pseudomonas syringae pathovars that enhances bacterial infection by suppressing the host plant's immune responses.[1] Synthesized by enzymes encoded by the hrp-associated systemic virulence (hsv) operon, this compound's primary known function is to dampen the production of reactive oxygen species (ROS) and prevent the deposition of callose, two key defense mechanisms in plants.[2] Its chemical structure consists of L-phenylalanine, L-valine, and a modified spermidine.[3] The hsv operon's expression is controlled by the sigma factor HrpL, a key regulator of many virulence factors in P. syringae.[3]

Comparative Analysis: this compound and Functional Alternatives

Direct experimental validation comparing the quantitative contribution of this compound to virulence across multiple P. syringae pathovars is not extensively documented in current literature. However, a comparative understanding can be derived from genomic distribution data and by contrasting its function with other virulence factors that have similar targets.

Genomic analysis of 292 P. syringae genomes reveals that the hsv operon is present in approximately 37% of strains, making it the most widely distributed among six major small-molecule biosynthetic clusters analyzed.[2] Its prevalence suggests a significant role in the pathogenicity of a large subset of this species complex.

The most notable comparison is with phaseolotoxin , another small-molecule toxin. Genomic data shows a strong anticorrelation between the presence of the hsv operon and the genes for phaseolotoxin biosynthesis, suggesting they are functionally redundant.[2] This is particularly evident in closely related strains of P. syringae pv. actinidiae. While both molecules interfere with the plant's polyamine and arginine-related defense pathways, they do so via different mechanisms:

  • This compound: Suppresses the potentiation effect of spermidine and L-arginine on the flagellin-induced ROS burst. It essentially blocks the signaling capacity of these molecules.[3]

  • Phaseolotoxin: Directly inhibits the synthesis of L-arginine and polyamines in the plant.[2]

This functional convergence on the same host pathway from two distinct molecular starting points highlights the importance of disrupting polyamine-related defenses for successful P. syringae infection.

Data Presentation: Distribution of hsv Operon and Other Toxins

The following table summarizes the distribution of the hsv operon compared to other major toxin biosynthetic gene clusters across 292 sequenced P. syringae genomes.

Virulence Factor Gene ClusterNumber of Genomes Present InPercentage of Genomes (%)Co-occurrence with hsv
This compound (hsv) 107 ~37% N/A
PhaseolotoxinNot specifiedNot specifiedRarely co-occurs
CoronatineNot specifiedNot specifiedRarely co-occurs
MangotoxinNot specifiedNot specifiedRarely co-occurs
SyringolinNot specifiedNot specifiedRarely co-occurs
TabtoxinNot specifiedNot specifiedRarely co-occurs

Data sourced from O'Neill et al., 2018.[2] The study notes that the hsv operon rarely co-occurs with any of the other listed small-molecule biosynthetic clusters.

Performance Data in P. syringae pv. tomato DC3000

The following quantitative data is derived from studies on P. syringae pv. tomato DC3000 (Pto) and its interaction with Arabidopsis thaliana.

ExperimentBacterial StrainResultInterpretation
Bacterial Growth in Planta Pto-Cor-~5 x 106 CFU/mgWild-type virulence (without coronatine)
Pto-Cor- Δhsv~5 x 105 CFU/mg~10-fold reduction in bacterial growth
Callose Deposition PtoD28E (induces defense)~150 deposits/fieldBasal defense response
PtoD28E Δhsv~250 deposits/fieldIncreased callose deposition (defense suppression lost)
Pf0-1+T3SSHigh callose depositionDefense triggered by Type III Secretion System
Pf0-1+T3SS + hsvLow callose depositionhsv operon suppresses T3SS-induced callose

CFU: Colony-Forming Units. Data adapted from O'Neill et al., 2018.[4]

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound acts within the plant's Pattern-Triggered Immunity (PTI) pathway. When a plant cell's receptors (e.g., FLS2) recognize a bacterial pattern like flagellin (flg22), a signaling cascade is initiated, leading to a ROS burst. This response is potentiated by the presence of polyamines and arginine. This compound intervenes by suppressing this potentiation, thereby weakening a key early defense response.

PhevamineA_Pathway flg22 flg22 (MAMP) FLS2 FLS2 Receptor flg22->FLS2 Recognition signaling PTI Signaling Cascade FLS2->signaling ROS_Burst ROS Burst signaling->ROS_Burst Immunity Plant Immunity ROS_Burst->Immunity Polyamines Spermidine & l-arginine Polyamines->ROS_Burst Potentiates PhevA This compound PhevA->Polyamines Suppresses Potentiation

Caption: this compound suppresses plant immunity by inhibiting ROS burst potentiation.

Experimental Workflow: Validating hsv Operon Function

This workflow outlines the key steps to validate the function of the hsv operon in any given P. syringae pathovar.

Experimental_Workflow cluster_mutagenesis Strain Construction cluster_assays Phenotypic Assays cluster_analysis Data Analysis WT Wild-Type Pathovar Mutant Δhsv Mutant WT->Mutant Gene Deletion Infection Inoculate Host Plant WT->Infection Comp Complemented Strain Mutant->Comp Re-introduction of hsv Mutant->Infection Comp->Infection Growth Quantify Bacterial Growth (e.g., CFU counts, qPCR) Infection->Growth ROS Measure ROS Burst (Luminol Assay) Infection->ROS Callose Visualize Callose Deposition (Aniline Blue Staining) Infection->Callose Compare Compare WT vs. Mutant vs. Complemented Growth->Compare ROS->Compare Callose->Compare Conclusion Determine hsv Virulence Contribution Compare->Conclusion

Caption: Workflow for assessing the virulence contribution of the hsv operon.

Experimental Protocols

Bacterial Growth Assay in Arabidopsis thaliana

Objective: To quantify the in planta proliferation of P. syringae strains.

Methodology:

  • Grow A. thaliana plants for 4-5 weeks under controlled conditions (e.g., 12-hour light/dark cycle, 22°C).

  • Prepare bacterial inoculums by growing P. syringae strains (wild-type, Δhsv mutant, complemented strain) in King's B medium to an optical density at 600 nm (OD600) of 0.8.

  • Pellet the cells by centrifugation, wash twice with 10 mM MgSO4, and resuspend in 10 mM MgSO4 to a final concentration of 1 x 105 CFU/mL.

  • Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needless syringe.

  • At 3-4 days post-inoculation, collect leaf discs of a known area (e.g., 0.5 cm2) from the infiltrated zones.

  • Homogenize the leaf discs in 10 mM MgSO4.

  • Perform serial dilutions of the homogenate and plate on King's B agar with appropriate antibiotics.

  • Incubate plates at 28°C for 48 hours and count the colonies to determine the CFU per unit of leaf area.

ROS Burst Assay

Objective: To measure the suppression of MAMP-induced ROS production.

Methodology:

  • Excise leaf discs (e.g., 4 mm diameter) from 4-5 week old A. thaliana or Nicotiana benthamiana plants.

  • Float the leaf discs in sterile water overnight in a 96-well white plate to allow wound responses to subside.

  • Replace the water with an assay solution containing luminol (e.g., 100 µM) and horseradish peroxidase (e.g., 20 µg/mL).

  • Add the treatment solutions:

    • Control: Water

    • Elicitor: flg22 peptide (e.g., 100 nM)

    • Test: flg22 + spermidine (e.g., 1 mM)

    • Inhibition: flg22 + spermidine + purified this compound (at desired concentration)

  • Immediately measure luminescence using a plate reader continuously for 30-60 minutes.

  • Integrate the total luminescence over the measurement period to quantify the ROS burst.

Callose Deposition Assay

Objective: To visualize and quantify the suppression of callose deposition at infection sites.

Methodology:

  • Infiltrate plant leaves with bacterial suspensions (e.g., 1 x 107 CFU/mL) as described for the growth assay.

  • After 12-24 hours, excise the infiltrated leaves and clear the chlorophyll by incubating in an ethanol:acetic acid (3:1) solution, followed by 70% ethanol.

  • Wash the leaves with water and then equilibrate in a 150 mM K2HPO4 buffer (pH 9.5).

  • Stain the leaves overnight in the dark with 0.01% (w/v) aniline blue in the K2HPO4 buffer.

  • Mount the stained leaves on a microscope slide in 50% glycerol.

  • Visualize callose deposits (bright yellow-green fluorescing spots) using an epifluorescence microscope with a UV filter.

  • Capture images from multiple fields of view and quantify the number of deposits per unit area using image analysis software.

References

Phevamine A and Phevamine B: A Comparative Analysis of Bioactivity in Plant Immune Suppression

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the differential roles of Phevamine A and Phevamine B in the modulation of plant defense mechanisms, supported by experimental data and pathway analysis.

Introduction

This compound and Phevamine B are small molecules produced by the phytopathogen Pseudomonas syringae.[1][2] this compound has been identified as a virulence factor that actively suppresses the plant's innate immune system, thereby promoting bacterial growth and infection.[1][3] Structurally, this compound is a conjugate of L-phenylalanine, L-valine, and a modified spermidine.[2][4] Phevamine B, a related compound, incorporates an additional phenylalanine residue.[5] While both molecules originate from the same biosynthetic pathway, their bioactivities diverge significantly, with this compound being the primary physiologically relevant molecule in plant-pathogen interactions.[5] This guide provides a comparative analysis of the bioactivity of this compound and Phevamine B, presenting key experimental findings and elucidating their mechanisms of action.

Comparative Bioactivity Data

Experimental evidence demonstrates a clear distinction in the ability of this compound and Phevamine B to suppress plant immune responses. The primary assay used to evaluate their activity is the measurement of reactive oxygen species (ROS) burst in plant leaf tissue upon stimulation with flagellin 22 (flg22), a well-characterized microbe-associated molecular pattern (MAMP). The potentiation of this ROS burst by spermidine is a key aspect of the plant's defense signaling, and it is this potentiation that this compound targets.

CompoundBioactivityPlant SpeciesExperimental ConcentrationReference
This compound Suppresses spermidine- and arginine-potentiated, flg22-induced ROS burst.[5]Nicotiana benthamiana, Arabidopsis thaliana300 µM[5]
Phevamine B Does not suppress spermidine-potentiated, flg22-induced ROS burst.[5]Nicotiana benthamiana300 µM[5]
Prephevamine Suppresses spermidine-potentiated, flg22-induced ROS burst.Nicotiana benthamiana300 µM[5]

It is noteworthy that Phevamine B was not detected in the culture extracts of P. syringae pv. tomato DC3000, suggesting it may not be a naturally produced, physiologically relevant molecule in the context of plant infection.[5] Its formation was observed in vitro and during heterologous expression, likely due to overexpression of the biosynthetic enzyme HsvB.[5]

Mechanism of Action: Suppression of Plant Defenses

This compound acts as a virulence factor by interfering with a specific branch of the plant's MAMP-triggered immunity (MTI). The recognition of MAMPs like flg22 by plant cell surface receptors initiates a signaling cascade that includes a rapid burst of ROS. This ROS burst can be potentiated by polyamines such as spermidine and the amino acid L-arginine. This compound specifically suppresses this potentiation effect, thereby dampening the overall immune response and facilitating bacterial colonization.[1][2] In contrast, Phevamine B lacks this suppressive activity.[5]

The following diagram illustrates the signaling pathway and the differential effects of this compound and B.

Phevamine_Signaling_Pathway cluster_plant_cell Plant Cell Apoplast MAMP MAMP (flg22) Receptor Pattern Recognition Receptor (PRR) MAMP->Receptor Recognition ROS_Burst ROS Burst Receptor->ROS_Burst Signal Transduction Potentiation Potentiation Potentiation->ROS_Burst Spermidine Spermidine / Arginine Spermidine->Potentiation PhevA This compound PhevA->Potentiation Inhibits PhevB Phevamine B PhevB->Potentiation No Effect

Caption: Signaling pathway of MAMP-induced ROS burst and its modulation by Phevamines.

Experimental Protocols

The key experiment for assessing the bioactivity of this compound and B is the ROS burst assay in plant leaf discs.

Reactive Oxygen Species (ROS) Burst Assay

Objective: To measure the production of ROS in response to flg22 and to determine the effect of this compound and B on the spermidine- or arginine-potentiated ROS burst.

Materials:

  • Nicotiana benthamiana or Arabidopsis thaliana plants (4-6 weeks old)

  • Flg22 peptide (10 nM final concentration)

  • This compound (300 µM final concentration)

  • Phevamine B (300 µM final concentration)

  • Spermidine or L-arginine (300 µM final concentration)

  • Luminol (for chemiluminescence detection)

  • Horseradish peroxidase (HRP)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Leaf discs are excised from mature plant leaves using a cork borer and floated overnight in sterile water in a 96-well plate to minimize wounding response.

  • The water is replaced with the assay solution containing luminol and HRP.

  • The compounds to be tested (this compound, Phevamine B, spermidine/arginine) are added to the respective wells.

  • The plate is incubated for a short period to allow for compound uptake.

  • The reaction is initiated by the addition of flg22 to all wells.

  • Chemiluminescence is measured immediately and continuously for a period of 30-60 minutes using a luminometer.

  • The total photon count over the measurement period is integrated to quantify the ROS burst.

  • Data is typically presented as the mean total relative light units (RLU) ± standard error.

The following diagram outlines the experimental workflow for the ROS burst assay.

ROS_Assay_Workflow A Excise leaf discs from N. benthamiana or A. thaliana B Float discs in water overnight in a 96-well plate A->B C Replace water with assay solution (Luminol + HRP) B->C D Add test compounds: - this compound - Phevamine B - Spermidine/Arginine C->D E Initiate reaction with flg22 D->E F Measure chemiluminescence (ROS production) with luminometer E->F G Analyze data: Integrate total photon count F->G

Caption: Workflow for the flg22-induced ROS burst assay in plant leaf discs.

Conclusion

The comparative analysis of this compound and Phevamine B reveals a clear functional divergence despite their structural similarities. This compound is a potent suppressor of a specific component of the plant's MAMP-triggered immunity, namely the spermidine- and arginine-potentiated ROS burst. This activity contributes to its role as a virulence factor in Pseudomonas syringae. In contrast, Phevamine B does not exhibit this suppressive activity and is not considered a physiologically relevant molecule in the context of plant infection. This distinction underscores the high degree of specificity in the molecular interactions that govern plant-pathogen relationships and highlights this compound as a key player in bacterial pathogenesis. Future research may focus on identifying the precise molecular target of this compound within the plant cell to further elucidate its mechanism of action.

References

Cross-Species Activity of Phevamine A: A Comparative Analysis in Dicotyledonous Plant Families

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-species activity of Phevamine A, a small-molecule virulence factor produced by the phytopathogen Pseudomonas syringae. This compound plays a crucial role in suppressing plant immune responses, thereby facilitating bacterial proliferation.[1][2][3][4] This document summarizes the available experimental data on its efficacy in different plant families, details the experimental protocols for assessing its activity, and illustrates its mechanism of action through signaling pathway diagrams.

Comparative Efficacy of this compound

This compound has demonstrated significant biological activity in suppressing key plant defense responses across different plant families, primarily investigated in Arabidopsis thaliana (family Brassicaceae) and Nicotiana benthamiana (family Solanaceae).[1] Its primary mode of action is the inhibition of the potentiation of the reactive oxygen species (ROS) burst, a critical early event in plant immunity, which is triggered by microbe-associated molecular patterns (MAMPs) like flg22.[1][2]

The following table summarizes the quantitative data on the inhibitory effect of this compound on the flg22-induced ROS burst potentiated by spermidine and L-arginine in these two species.

Plant SpeciesFamilyTreatmentPotentiatorInhibition of Potentiated ROS Burst (%)Reference
Arabidopsis thalianaBrassicaceaeThis compoundL-arginineSignificant SuppressionO'Neill et al., 2018
Nicotiana benthamianaSolanaceaeThis compoundSpermidineConsistent Suppression
Nicotiana benthamianaSolanaceaeThis compoundL-arginineSuppression

Note: The original study by O'Neill et al. (2018) demonstrated a consistent and significant suppression of the potentiated ROS burst by this compound, though specific percentage inhibition values were not explicitly stated in the main text. The effect was graphically represented as a clear reduction in the ROS peak.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the cross-species activity of this compound.

Reactive Oxygen Species (ROS) Burst Assay

This assay quantifies the production of ROS in plant leaf tissue in response to MAMPs and evaluates the inhibitory effect of this compound.

  • Plant Material: Leaf discs (4 mm diameter) are collected from 4- to 5-week-old Arabidopsis thaliana or Nicotiana benthamiana plants.

  • Pre-incubation: The leaf discs are floated abaxial side up in a 96-well white plate containing 100 µL of sterile water and incubated overnight at room temperature.

  • Treatment Application: The water is replaced with a solution containing 20 µM L-012 (a luminol-based chemiluminescent probe), 2 µg/mL horseradish peroxidase, and the treatment compounds (e.g., 100 nM flg22, 50 µM spermidine/L-arginine, and varying concentrations of this compound).

  • Luminescence Measurement: Chemiluminescence is immediately measured using a plate reader for a duration of 60-90 minutes, with readings taken every 1-2 minutes.

  • Data Analysis: The total luminescence over the measurement period is integrated to quantify the total ROS production. The inhibitory effect of this compound is calculated by comparing the ROS production in the presence of the potentiator and this compound to the ROS production with the potentiator alone.

In Planta Bacterial Growth Assay

This assay assesses the effect of this compound on the proliferation of pathogenic bacteria within the plant tissue.

  • Bacterial Culture: Pseudomonas syringae pv. tomato DC3000 (Pto DC3000) strains (wild-type and mutants deficient in this compound production) are grown to a concentration of 1 x 10^5 CFU/mL in 10 mM MgCl2.

  • Plant Infiltration: The bacterial suspension is infiltrated into the leaves of 4- to 5-week-old plants using a needleless syringe.

  • Incubation: The infiltrated plants are incubated under standard growth conditions (e.g., 22°C, 12-hour light/12-hour dark cycle) for 3 to 4 days.

  • Bacterial Titer Determination: Leaf discs are collected from the infiltrated areas, homogenized in 10 mM MgCl2, and the resulting suspension is serially diluted and plated on appropriate growth media.

  • Data Analysis: The number of bacterial colonies is counted after incubation to determine the bacterial titer (CFU/cm^2 of leaf tissue). The virulence contribution of this compound is determined by comparing the growth of the wild-type bacteria to that of the this compound-deficient mutant.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cross-species activity and the proposed signaling pathway of this compound.

G cluster_prep Plant Material Preparation cluster_assay ROS Burst Assay cluster_analysis Data Analysis plant_a Arabidopsis thaliana leaf_discs Leaf Disc Excision plant_a->leaf_discs plant_b Nicotiana benthamiana plant_b->leaf_discs treatment Treatment Application (flg22, Potentiator, this compound) leaf_discs->treatment Overnight Incubation measurement Luminescence Measurement treatment->measurement data_quant Quantification of ROS Production measurement->data_quant comparison Comparison of Activity data_quant->comparison

Caption: Experimental workflow for testing the cross-species activity of this compound.

G This compound Signaling Pathway Interference cluster_pathogen Pathogen cluster_plant Plant Cell p_syringae Pseudomonas syringae phevamine_a This compound p_syringae->phevamine_a potentiation Signal Potentiation phevamine_a->potentiation inhibits mamp MAMP (flg22) receptor Receptor (FLS2) mamp->receptor receptor->potentiation ros_burst ROS Burst potentiation->ros_burst immunity Plant Immunity ros_burst->immunity polyamines Polyamines (Spermidine, L-arginine) polyamines->potentiation potentiates

Caption: Proposed signaling pathway interference by this compound.

References

Phevamine A: A Virulence Factor, Not a Siderophore in Iron Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Phevamine A, a small molecule produced by phytopathogenic bacteria such as Pseudomonas syringae, functions as a virulence factor that suppresses plant immune responses. Contrary to the iron-scavenging role of siderophores, experimental evidence demonstrates that this compound does not bind ferric iron and therefore does not act as a siderophore in iron uptake. This guide provides a comparative analysis of this compound and established siderophores, supported by experimental data and methodologies, to clarify their distinct biological roles.

Executive Summary

This compound's primary role is to enhance bacterial virulence by dampening the plant's defense mechanisms, specifically by inhibiting the potentiation of the reactive oxygen species (ROS) burst that is a key component of the plant's immune response.[1][2] In contrast, siderophores are high-affinity iron chelators secreted by microorganisms to sequester iron from the environment, a crucial process for their survival and growth. A direct experimental test using the Chrome Azurol S (CAS) assay, a standard method for detecting siderophores, revealed no significant binding of this compound to ferric iron.[3] This finding strongly indicates that this compound is not involved in iron acquisition.

Comparison of this compound and Siderophores

The following table summarizes the key differences between this compound and representative siderophores, Enterobactin and Pyoverdine.

FeatureThis compoundEnterobactinPyoverdine
Primary Function Suppression of host plant immunity[1][2]Iron acquisition[4][5][6][7][8]Iron acquisition, virulence factor[9][10][11][12]
Mechanism of Action Inhibits spermidine and L-arginine potentiation of ROS burst[1][3]High-affinity chelation of ferric iron (Fe³⁺)[4][5][7]High-affinity chelation and transport of ferric iron[9][10][12]
Iron Binding (Fe³⁺) No significant binding observed in CAS assay[3]Extremely high affinity (K_f ≈ 10⁵² M⁻¹)[5]Very high affinity (K_f ≈ 10³² M⁻¹)[10]
Producing Organisms Pseudomonas syringae and other phytopathogens[1][2]Gram-negative bacteria (e.g., E. coli, Salmonella)[5][7]Pseudomonas species[9][10]

Experimental Evidence

Chrome Azurol S (CAS) Assay for Siderophore Detection

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[13] It relies on the principle of competition for iron between the siderophore and the CAS dye complex. In the absence of a siderophore, the CAS-iron complex is blue. When a siderophore with a high affinity for iron is present, it removes the iron from the CAS complex, causing a color change to orange/yellow.[13][14]

Experimental Protocol: Chrome Azurol S (CAS) Agar Plate Assay

This protocol is adapted from the method described by Schwyn and Neilands (1987).

  • Preparation of CAS Agar:

    • Prepare a basal agar medium (e.g., LB agar) and autoclave.

    • Separately, prepare the CAS reagent by mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a fresh solution of FeCl₃.[15]

    • Aseptically add the CAS reagent to the cooled basal agar medium (to approximately 50°C) and pour into petri plates.[15]

  • Inoculation:

    • Inoculate the CAS agar plates with the bacterial strain to be tested. This can be done by spotting a liquid culture or streaking a single colony.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the bacterium for 24-72 hours.

  • Observation:

    • The production of siderophores is indicated by the formation of a yellow to orange halo around the bacterial growth against the blue background of the agar.[16]

Results for this compound:

When this compound was tested using a CAS assay, no significant binding to ferric iron was observed.[3] This lack of a color change indicates that this compound does not chelate iron and therefore does not function as a siderophore.

Signaling Pathways and Mechanisms

The functional differences between this compound and siderophores are rooted in their distinct molecular interactions and the cellular pathways they modulate.

This compound's Role in Suppressing Plant Immunity

This compound acts on the plant's defense signaling pathway. When a plant recognizes a pathogen, it triggers an immune response that includes a rapid production of reactive oxygen species (ROS), often referred to as the "oxidative burst." This ROS burst is a key defense mechanism. This compound interferes with this process by suppressing the potentiation of the ROS burst that is mediated by polyamines like spermidine and L-arginine.[1][3]

PhevamineA_Pathway cluster_plant_cell Plant Cell MAMP Pathogen Recognition (MAMPs) ROS_Burst ROS Burst MAMP->ROS_Burst Immunity Plant Immunity ROS_Burst->Immunity Polyamines Spermidine & L-Arginine Polyamines->ROS_Burst potentiates PhevamineA This compound PhevamineA->Polyamines inhibits potentiation Siderophore_Pathway cluster_extracellular Extracellular cluster_bacterium Bacterial Cell Siderophore_secreted Siderophore Ferric_Siderophore Ferric-Siderophore Complex Siderophore_secreted->Ferric_Siderophore chelates Fe3_ext Fe³⁺ (Iron) Fe3_ext->Ferric_Siderophore Receptor Outer Membrane Receptor Ferric_Siderophore->Receptor binds Transport Transport System Receptor->Transport Fe3_int Fe³⁺ Transport->Fe3_int Siderophore_recycled Siderophore Transport->Siderophore_recycled Metabolism Metabolic Processes Fe3_int->Metabolism

References

Unmasking the Molecular Sabotage: A Comparative Guide to Phevamine A's Downstream Targets in Plant Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the current understanding of Phevamine A, a small-molecule virulence factor secreted by the phytopathogen Pseudomonas syringae. We delve into its mechanism of action, comparing its effects to other known molecules and outlining the experimental approaches used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant-pathogen interactions and the development of novel disease control strategies.

This compound is a key player in the molecular arms race between plants and pathogens. It effectively suppresses the plant's immune system, creating a more favorable environment for bacterial proliferation.[1][2][3] Specifically, this compound targets the potentiation of the reactive oxygen species (ROS) burst, a critical component of the plant's early defense response, which is triggered by the recognition of microbe-associated molecular patterns (MAMPs) like flagellin.[1][3]

Comparative Analysis of this compound's Effects

While the direct protein targets of this compound within the plant cell remain to be definitively identified, its effects on the MAMP-triggered immunity (MTI) signaling pathway have been characterized. The following table summarizes these effects and draws comparisons with other relevant molecules.

Compound/Effector Mechanism of Action Effect on MAMP-induced ROS Burst Effect on Callose Deposition Known/Proposed Target(s)
This compound Suppresses the potentiation of the ROS burst by spermidine and L-arginine.[1][3]Inhibition of potentiationSuppressionUnknown; acts downstream of Ca2+ influx.[1][2]
Phaseolotoxin Inhibits ornithine carbamoyltransferase and ornithine decarboxylase, targeting arginine and polyamine biosynthesis.[1][2]Indirectly suppresses ROS burst by limiting precursors for potentiation.Not explicitly statedOrnithine carbamoyltransferase, Ornithine decarboxylase.[1][2]
Coronatine A jasmonate mimic that reopens stomata, facilitating bacterial entry and suppressing salicylic acid-mediated defenses.SuppressionSuppressionJasmonate receptor COI1.
AvrPto (Type III Effector) A bacterial effector protein that targets and inhibits pattern recognition receptor kinases (e.g., FLS2, EFR).Direct inhibitionSuppressionFLS2, EFR, and other receptor kinases.

Deciphering the Signaling Cascade: this compound's Point of Intervention

This compound intervenes at a crucial juncture in the plant's defense signaling pathway. The following diagram illustrates the known MAMP-triggered immunity (MTI) pathway and the proposed point of action for this compound.

MTI_Pathway cluster_pathogen Pathogen (Pseudomonas syringae) cluster_plant_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MAMP MAMP (e.g., flagellin) PRR Pattern Recognition Receptor (PRR) MAMP->PRR PhevA This compound ROS_potentiation Spermidine/Arginine- Potentiated ROS Burst PhevA->ROS_potentiation Inhibition Ca_burst Ca2+ Influx PRR->Ca_burst Ca_burst->ROS_potentiation Downstream signaling MAPK_cascade MAPK Cascade ROS_potentiation->MAPK_cascade Defense_genes Defense Gene Expression MAPK_cascade->Defense_genes Callose Callose Deposition Defense_genes->Callose

This compound's proposed site of action in the MTI pathway.

Experimental Protocols

The characterization of this compound's function has relied on a combination of genetic, biochemical, and metabolomic approaches. Below are detailed methodologies for key experiments.

Reactive Oxygen Species (ROS) Burst Assay

This assay is crucial for quantifying the inhibitory effect of this compound on the MAMP-induced ROS burst.

  • Plant Material: Leaf discs from 4- to 5-week-old Arabidopsis thaliana or Nicotiana benthamiana.

  • Procedure:

    • Float leaf discs in sterile water overnight in a 96-well plate.

    • Replace water with a solution containing luminol and horseradish peroxidase.

    • Add the MAMP elicitor (e.g., flg22 peptide) with or without the potentiating agent (spermidine or L-arginine) and this compound at various concentrations.

    • Immediately measure luminescence using a plate reader over a period of 60-90 minutes.

  • Data Analysis: The total photon count over the measurement period is integrated to quantify the ROS burst.

Callose Deposition Assay

This method visualizes a late defense response that is suppressed by this compound.

  • Plant Material: Leaves of Arabidopsis thaliana.

  • Procedure:

    • Infiltrate leaves with a solution containing a MAMP elicitor and/or this compound.

    • After 12-24 hours, clear the chlorophyll from the leaves using an ethanol series.

    • Stain the leaves with aniline blue, which specifically binds to callose.

    • Visualize callose deposits using fluorescence microscopy with UV excitation.

  • Data Analysis: The number and size of callose deposits are quantified using image analysis software.

Proposed Experimental Workflow for Target Identification

Identifying the direct molecular targets of this compound is the next critical step. The following workflow outlines a potential strategy using affinity-based chemical proteomics.

Target_ID_Workflow start Start: Synthesize This compound Probe step1 Immobilize this compound probe on affinity beads start->step1 step2 Incubate beads with plant cell protein extract step1->step2 step3 Wash to remove non-specific binders step2->step3 step4 Elute bound proteins step3->step4 step5 Protein identification by LC-MS/MS step4->step5 end End: Candidate Target Proteins step5->end

Workflow for identifying this compound's protein targets.

Future Directions

The identification of this compound's direct downstream targets is a key area for future research. Elucidating these targets will not only provide a more complete picture of its mechanism of action but could also reveal novel nodes in the plant immune signaling network. Such knowledge would be invaluable for the development of new strategies to protect crops from devastating bacterial diseases. The use of advanced techniques such as photoaffinity labeling and genetic screens for this compound-insensitive mutants will be instrumental in achieving this goal.

References

Comparative Transcriptomics: Unraveling the Impact of Phevamine A on Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative transcriptomic analysis of plant tissue treated with the bacterial virulence factor Phevamine A against a well-established elicitor of plant immunity, flg22. While direct transcriptomic data for this compound is not yet publicly available, this guide leverages our understanding of its mode of action to draw comparisons with the robust transcriptomic changes induced by flg22, a bacterial flagellin peptide that triggers a strong defense response in plants. By contrasting the genetic reprogramming during a full-blown immune response with the suppressive effects of this compound, we can infer the transcriptomic landscape of a compromised defense system.

This compound: A Suppressor of Plant Immunity

This compound is a small molecule produced by the plant pathogen Pseudomonas syringae. It acts as a virulence factor by suppressing key aspects of the plant's pattern-triggered immunity (PTI). Specifically, this compound has been shown to inhibit the potentiation of the reactive oxygen species (ROS) burst that is induced by microbe-associated molecular patterns (MAMPs) like flg22, a process amplified by polyamines such as spermidine and L-arginine. This suppression of early defense signaling allows the pathogen to successfully colonize the host.

The Flg22-Induced Transcriptome: A Benchmark for Plant Defense

To understand what this compound suppresses, we first need to examine the powerful transcriptomic reprogramming initiated by MAMPs. The bacterial peptide flg22 is a well-studied elicitor that triggers a strong defense response in the model plant Arabidopsis thaliana. Treatment with flg22 leads to the differential expression of thousands of genes involved in signaling, defense, and metabolism.

Quantitative Data Summary: Flg22-Induced Differentially Expressed Genes (DEGs) in Arabidopsis thaliana

The following table summarizes a representative set of up- and down-regulated genes in Arabidopsis thaliana seedlings 30 minutes after treatment with 1 µM flg22, as identified in a comparative RNA-seq analysis.[1][2][3][4] This provides a snapshot of the rapid and extensive genetic reprogramming that constitutes the plant's first line of defense.

Gene IDGene SymbolLog2 Fold Change (flg22 vs. Mock)Description
Top Upregulated Genes
AT2G17740NHL107.3NDR1/HIN1-like 10
AT1G75040FRK16.8FLG22-INDUCED RECEPTOR-LIKE KINASE 1
AT4G23550WRKY296.5WRKY DNA-BINDING PROTEIN 29
AT5G47240-6.2P-loop containing nucleoside triphosphate hydrolase superfamily protein
AT2G19190-6.1Cysteine-rich receptor-like protein kinase
Top Downregulated Genes
AT1G29930SAUR16-4.5SMALL AUXIN UP RNA 16
AT4G38900--4.2Probable inactive purple acid phosphatase 25
AT1G29940SAUR15-4.1SMALL AUXIN UP RNA 15
AT5G18030--3.9Auxin-responsive protein, family member
AT1G75170--3.8Probable xyloglucan endotransglucosylase/hydrolase protein 9

Data is illustrative and compiled from publicly available datasets. Exact fold changes may vary between experiments.

Infection with pathogenic Pseudomonas syringae leads to a complex interplay of gene expression changes, with the plant mounting a defense response while the pathogen's virulence factors, including this compound, attempt to suppress it. A meta-analysis of Arabidopsis infected with P. syringae revealed the upregulation of stress and stimulus response genes and the downregulation of genes involved in cellular and biosynthetic processes.[5] Key transcription factors like WRKY22, WRKY29, and WRKY33 are notably upregulated during this interaction.[6]

Comparative Analysis: The this compound Effect

Based on its known function, this compound treatment would be expected to dampen or reverse the transcriptomic signature induced by flg22. This would likely involve:

  • Suppression of Early Defense Genes: A significant reduction in the upregulation of key early defense signaling genes, including FRK1, NHL10, and various WRKY transcription factors.

  • Altered Hormone Signaling: Given the downregulation of auxin-related genes during a strong immune response, this compound might prevent these changes, thereby maintaining a cellular environment more favorable to the pathogen.

  • Reduced Expression of Defense Compound Biosynthesis Genes: Genes involved in the production of antimicrobial compounds like phytoalexins would likely show reduced induction.

Experimental Protocols

The following is a generalized protocol for a comparative transcriptomics experiment to investigate the effects of this compound.

Plant Growth and Treatment

Arabidopsis thaliana (Col-0) seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark cycle at 22°C. For transcriptomic analysis, 10-day-old seedlings are transferred to liquid MS medium for 24 hours to acclimate. The seedlings are then treated with one of the following:

  • Mock: Control solution (e.g., water or a buffer).

  • flg22: 1 µM flg22 peptide.

  • This compound: An effective concentration of this compound.

  • This compound + flg22: Pre-treatment with this compound followed by flg22.

Leaf tissue is harvested at various time points (e.g., 30 minutes, 1 hour, 6 hours) post-treatment, flash-frozen in liquid nitrogen, and stored at -80°C.

RNA Extraction, Library Preparation, and Sequencing
  • RNA Extraction: Total RNA is extracted from the frozen tissue using a commercially available plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis.

  • Sequencing: The cDNA libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads are assessed for quality, and adapter sequences and low-quality reads are trimmed.

  • Mapping: The cleaned reads are aligned to the Arabidopsis thaliana reference genome.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and differentially expressed genes between the different treatment groups are identified using statistical packages like DESeq2 or edgeR. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.

  • Functional Analysis: Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the lists of DEGs to identify over-represented biological processes, molecular functions, and cellular components.

Visualizing the Molecular Interactions

The following diagrams illustrate the key signaling pathways and the experimental workflow.

PhevamineA_Signaling_Pathway cluster_plant_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PhevA This compound ROS_Burst ROS Burst PhevA->ROS_Burst suppresses flg22 flg22 (MAMP) FLS2 FLS2/BAK1 Receptor Complex flg22->FLS2 binds MAPK MAPK Cascade FLS2->MAPK activates FLS2->ROS_Burst induces PTI PTI Gene Expression (e.g., WRKYs, FRK1) MAPK->PTI activates

Caption: this compound suppresses the flg22-induced ROS burst in plant cells.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis Plant_Growth Plant Growth (Arabidopsis thaliana) Treatment Treatment (Mock, flg22, this compound) Plant_Growth->Treatment Harvesting Tissue Harvesting & Freezing Treatment->Harvesting RNA_Extraction RNA Extraction Harvesting->RNA_Extraction Library_Prep Library Preparation (mRNA enrichment, cDNA synthesis) RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (Trimming) Sequencing->QC Mapping Read Mapping (to Reference Genome) QC->Mapping DEG_Analysis Differential Expression Analysis Mapping->DEG_Analysis Functional_Analysis Functional Analysis (GO, KEGG) DEG_Analysis->Functional_Analysis

Caption: A typical workflow for a comparative transcriptomics experiment.

References

Functional Redundancy in Bacterial Warfare: A Comparative Guide to Phevamine A and its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the diverse strategies bacterial pathogens employ to overcome host defenses is paramount. This guide provides a detailed comparison of Phevamine A, a small-molecule virulence factor from Pseudomonas syringae, and other bacterial effectors that exhibit functional redundancy, with a primary focus on the well-established case of phaseolotoxin.

Introduction: The Arms Race Between Bacteria and Plants

Bacterial phytopathogens deploy a sophisticated arsenal of virulence factors, including secreted effector proteins and small molecules, to suppress plant immunity and promote infection. A key battleground is the plant's ability to mount a rapid defense response upon detecting pathogen-associated molecular patterns (PAMPs), such as the bacterial flagellin peptide flg22. This response includes the production of reactive oxygen species (ROS) and the reinforcement of cell walls through callose deposition.[1] Some bacteria have evolved effectors that specifically target these immune responses. This compound, a conjugate of L-phenylalanine, L-valine, and a modified spermidine, is one such small-molecule effector that suppresses plant immune responses.[2][3]

This compound and Phaseolotoxin: A Classic Case of Functional Redundancy

Evidence strongly suggests that this compound and the phytotoxin phaseolotoxin are functionally redundant, meaning they fulfill a similar role in virulence despite having different mechanisms of action. This is primarily supported by the observation of genomic anticorrelation : the biosynthetic gene clusters for this compound (hsv operon) and phaseolotoxin rarely co-occur in the same P. syringae strain. This pattern suggests that possessing one of these effectors provides a sufficient virulence advantage, making the other obsolete.

Both effectors ultimately disrupt the plant's polyamine-related defense signaling. Polyamines, such as spermidine, and the amino acid L-arginine act as potent anplifiers of the PAMP-triggered ROS burst.[2] this compound and phaseolotoxin interfere with this process through distinct strategies:

  • This compound: Directly counteracts the potentiating effect of spermidine and L-arginine on the flg22-induced ROS burst.[2]

  • Phaseolotoxin: Inhibits the host enzymes ornithine carbamoyltransferase and ornithine decarboxylase, key enzymes in the biosynthetic pathways of arginine and polyamines, respectively.[4] This effectively depletes the plant of the molecules required for the full potentiation of the ROS response.

The following sections provide a detailed comparison of their effects based on available experimental data.

Quantitative Comparison of Effector Performance

While direct side-by-side quantitative comparisons of this compound and phaseolotoxin in the same experimental systems are currently lacking in published literature, we can compile the available data for this compound and infer the expected effects of phaseolotoxin based on its known mechanism.

Suppression of PAMP-Triggered Reactive Oxygen Species (ROS) Burst

The production of ROS is a rapid and crucial component of plant defense. The following table summarizes the known quantitative effects of this compound on the flg22-induced ROS burst in Nicotiana benthamiana.

EffectorPlant SystemAssay ConditionConcentrationObserved Effect on ROS BurstCitation
This compound Nicotiana benthamianaflg22 (50 nM) + Spermidine (400 µM)400 µMSignificant suppression of spermidine-potentiated ROS burst.[2]
Phaseolotoxin ---No direct quantitative data available for flg22-induced ROS burst.-

Inference for Phaseolotoxin: Given that phaseolotoxin inhibits the synthesis of polyamines and arginine, it is expected to significantly reduce the potentiation of the flg22-induced ROS burst that is dependent on these molecules. However, without direct experimental data, a quantitative comparison of its potency relative to this compound is not possible.

Inhibition of Callose Deposition

Callose deposition is a later immune response that reinforces the plant cell wall to prevent pathogen ingress.

Effector/Gene ClusterPlant SystemAssay ConditionObserved Effect on Callose DepositionCitation
hsv operon (this compound biosynthesis) Arabidopsis thalianaInfection with Pseudomonas fluorescens expressing T3SSSuppression of T3SS-induced callose deposition.[2]
Phaseolotoxin --No direct quantitative data available.-

Inference for Phaseolotoxin: By suppressing a key upstream signaling event (the potentiated ROS burst), it is plausible that phaseolotoxin would also lead to a downstream reduction in callose deposition. However, this has not been experimentally quantified.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and phaseolotoxin converge on the disruption of polyamine-dependent immune signaling.

Signaling pathway showing the distinct targets of this compound and Phaseolotoxin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for measuring the flg22-induced ROS burst in Nicotiana benthamiana leaf discs.

Materials:

  • Nicotiana benthamiana plants (4-5 weeks old)

  • flg22 peptide

  • Spermidine and/or L-arginine

  • This compound or other test compounds

  • Luminol (e.g., L-012)

  • Horseradish peroxidase (HRP)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare leaf discs (4 mm diameter) from healthy N. benthamiana leaves.

  • Float the leaf discs in sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.

  • On the day of the experiment, replace the water with the assay solution containing luminol and HRP.

  • Add the test compounds (e.g., this compound) and/or potentiators (spermidine, L-arginine) to the respective wells.

  • Initiate the reaction by adding flg22 to a final concentration of 50-100 nM.

  • Immediately place the microplate in a luminometer and measure luminescence over a time course of 30-60 minutes.

  • Data is typically presented as relative light units (RLU) over time.

G start Start leaf_discs Prepare leaf discs (4mm diameter) start->leaf_discs overnight Float in water overnight leaf_discs->overnight assay_solution Add assay solution (Luminol + HRP) overnight->assay_solution add_compounds Add test compounds (this compound, Spermidine, etc.) assay_solution->add_compounds add_flg22 Add flg22 to initiate reaction add_compounds->add_flg22 measure Measure luminescence in luminometer add_flg22->measure end End measure->end

Experimental workflow for the ROS burst assay.

Callose Deposition Assay

This protocol describes the visualization and quantification of callose deposition in Arabidopsis thaliana leaves.

Materials:

  • Arabidopsis thaliana plants (3-5 weeks old)

  • Bacterial suspension (e.g., Pseudomonas syringae or P. fluorescens strains)

  • 10 mM MgCl₂

  • 96% Ethanol

  • Aniline blue staining solution (0.01% aniline blue in 150 mM K₂HPO₄, pH 9.5)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Infiltrate A. thaliana leaves with the bacterial suspension in 10 mM MgCl₂ using a needleless syringe.

  • Allow the infection to proceed for 12-24 hours.

  • Excise the infiltrated leaves and clear the chlorophyll by incubating in 96% ethanol overnight at 37°C.

  • Rehydrate the leaves by washing with sterile water.

  • Stain the leaves with the aniline blue solution for 2-4 hours at room temperature in the dark.

  • Mount the stained leaves on a microscope slide in the staining solution.

  • Visualize callose deposits as bright yellow-green fluorescent spots under a fluorescence microscope.

  • Quantify the number of callose deposits per unit area using image analysis software.

Other Potential Functionally Redundant Effectors

While the case for this compound and phaseolotoxin is well-supported, the search for other bacterial effectors that specifically target the polyamine pathway to suppress plant immunity is an active area of research. It is plausible that other pathogens have evolved distinct effectors that either inhibit polyamine biosynthesis, catabolize polyamines, or interfere with their signaling function. The identification of such effectors would provide further insights into the critical role of polyamines in plant defense and the co-evolutionary arms race between plants and their pathogens.

Conclusion and Future Directions

The functional redundancy of this compound and phaseolotoxin exemplifies the concept of convergent evolution in bacterial virulence strategies. Both effectors effectively neutralize a specific branch of plant immunity by targeting the polyamine signaling pathway, albeit through different molecular mechanisms. This guide highlights the importance of a multi-faceted approach, combining genomics, biochemistry, and quantitative cell biology, to unravel the intricate interactions between bacterial effectors and their host targets.

A significant gap in our current understanding is the lack of direct quantitative comparisons between these and potentially other functionally redundant effectors. Future research should focus on side-by-side analyses of these molecules in standardized assays to accurately gauge their relative potencies and potential synergistic or antagonistic interactions. Such studies will be invaluable for a more comprehensive understanding of bacterial pathogenesis and for the development of novel strategies to protect crops from devastating diseases.

References

A Comparative Analysis of Virulence in Wild-Type Pseudomonas syringae and its Type III Secretion System Deficient Mutants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the role of the Hrp system in the pathogenicity of Pseudomonas syringae.

Pseudomonas syringae, a Gram-negative bacterium, is a prolific plant pathogen responsible for a wide range of diseases in various host plants. A key determinant of its virulence is the Type III Secretion System (T3SS), encoded by the hypersensitive response and pathogenicity (hrp) and hrp-conserved (hrc) genes. This system acts as a molecular syringe, injecting effector proteins directly into the host plant's cells to suppress defense responses and facilitate infection. Understanding the precise role of the T3SS is crucial for developing effective disease control strategies.

This guide provides an objective comparison of the virulence between wild-type P. syringae and its Δhrc/hrp mutants, which lack a functional T3SS. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of related research.

Data Presentation: Quantitative Comparison of Virulence

Mutations in the hrp/hrc gene cluster, particularly in essential components like hrcC, lead to a dramatic reduction in the virulence of P. syringae. The following table summarizes quantitative data from studies comparing wild-type strains with their T3SS-deficient counterparts.

Virulence ParameterWild-Type P. syringaeΔhrcC MutantReference
In Planta Bacterial Growth (CFU/cm²) >10,000-fold increase in population in susceptible host leaves.No significant multiplication; population may decline over time.[1]
Disease Symptom Development Development of characteristic disease symptoms (e.g., leaf spots, blight, cankers) on host plants.Apathogenic; no disease symptoms are observed.[2]
Hypersensitive Response (HR) in Non-Host Plants Elicits a rapid, localized cell death (HR).Fails to elicit an HR.[2]
Electrolyte Leakage (µS/cm) Significant increase in electrolyte leakage, indicative of host cell death.Baseline levels of electrolyte leakage, similar to mock-inoculated controls.[2]
Callose Deposition Suppresses PAMP-triggered callose deposition.Induces a high level of callose deposition in response to PAMPs.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Planta Bacterial Growth Assay

This assay quantifies the proliferation of P. syringae within plant leaves, providing a direct measure of its virulence.

1. Bacterial Culture Preparation:

  • Streak the desired P. syringae strain (wild-type or mutant) on a King's B (KB) agar plate with appropriate antibiotics and incubate at 28°C for 48 hours.

  • Inoculate a single colony into 5 mL of liquid KB medium and grow overnight at 28°C with shaking.

  • Pellet the bacterial cells by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2 (approximately 1 x 10⁸ CFU/mL).

  • Prepare a final inoculum of 1 x 10⁵ CFU/mL by serial dilution in 10 mM MgCl₂.

2. Plant Inoculation:

  • Use a 1-mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4- to 5-week-old susceptible plants (e.g., Arabidopsis thaliana).

  • Infiltrate a sufficient number of leaves to allow for multiple sampling time points.

3. Quantification of Bacterial Population:

  • At designated time points (e.g., 0, 2, and 4 days post-inoculation), collect leaf discs (typically 1 cm in diameter) from the infiltrated areas using a cork borer.

  • Surface-sterilize the leaf discs by washing with 70% ethanol for 30 seconds followed by sterile distilled water.

  • Homogenize the leaf discs in 10 mM MgCl₂ using a sterile pestle or mechanical homogenizer.

  • Plate serial dilutions of the homogenate onto KB agar plates with appropriate antibiotics.

  • Incubate the plates at 28°C for 48 hours and count the colony-forming units (CFU).

  • Calculate the bacterial population as CFU per unit of leaf area (e.g., CFU/cm²).

Electrolyte Leakage Assay

This assay measures the extent of host cell membrane damage, which is a hallmark of the hypersensitive response and programmed cell death.

1. Plant Inoculation:

  • Prepare the bacterial inoculum as described for the in planta growth assay, but at a higher concentration (e.g., 1 x 10⁸ CFU/mL).

  • Infiltrate the bacterial suspension into plant leaves.

2. Sample Collection and Measurement:

  • At various time points post-infiltration, collect leaf discs from the infiltrated areas.

  • Float the leaf discs on deionized water in a multi-well plate.

  • At regular intervals, measure the electrical conductivity of the water using a conductivity meter.

  • An increase in conductivity indicates the leakage of electrolytes from damaged plant cells.

Mandatory Visualization

Hrp Regulatory Pathway

The expression of the T3SS is tightly regulated by a signaling cascade involving the HrpR, HrpS, and HrpL proteins. Environmental cues within the plant apoplast are thought to initiate this cascade.

Hrp_Regulatory_Pathway cluster_input Plant Apoplast Signals cluster_regulation Bacterial Cell cluster_output T3SS Gene Expression Plant Signals e.g., Acidic pH, Low Nutrients HrpR HrpR Plant Signals->HrpR Induces HrpS HrpS Plant Signals->HrpS HrpL HrpL HrpR->HrpL Activate Transcription HrpS->HrpL T3SS_Genes hrp/hrc genes, effector genes HrpL->T3SS_Genes Activates Transcription RpoN RpoN (σ⁵⁴) RpoN->HrpL HrpV HrpV (Negative Regulator) HrpV->HrpS Inhibits

Caption: The Hrp regulatory cascade in Pseudomonas syringae.

Experimental Workflow for In Planta Bacterial Growth Assay

The following diagram illustrates the key steps in quantifying bacterial proliferation within plant tissues.

In_Planta_Growth_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_quantification Quantification Culture Bacterial Culture (Wild-Type & ΔhrcC) Inoculum Inoculum Preparation (1x10⁵ CFU/mL) Culture->Inoculum Infiltrate Syringe Infiltration into Plant Leaves Inoculum->Infiltrate Incubate Incubate Plants (0, 2, 4 days) Infiltrate->Incubate Sample Collect Leaf Discs Incubate->Sample Homogenize Homogenize Tissue Sample->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Count Count CFUs Plate->Count

Caption: Workflow for the in planta bacterial growth assay.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Phevamine A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Phevamine A. The following procedures and data are critical for safe operational use and disposal in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be aware of its potential risks before handling.[1]

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1]
Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Operational Plans: Handling and Storage

Strict adherence to the following procedures is mandatory for the safe handling and storage of this compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Read the Safety Data Sheet (SDS) thoroughly.

  • Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]

  • Donning PPE : Put on all required personal protective equipment as specified in the table above.

  • Dispensing : Avoid creating dust. If working with a powdered form, handle with care. Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1] Clean all equipment and the work area to prevent contamination.

  • Accidental Release : In case of a spill, collect the spillage to prevent it from entering drains and the environment.[1]

Storage Plan

Proper storage is crucial to maintain the stability of this compound and prevent accidental release.

ConditionRequirement
Temperature Store at -20°C (powder) or -80°C (in solvent).[1]
Container Keep container tightly sealed.[1]
Location Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]
Incompatibilities Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

Disposal Plan

This compound and its container must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol
  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.

  • Environmental Precaution : Avoid release to the environment.[1]

  • Disposal : Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.

Emergency Procedures

In case of exposure or emergency, follow these first aid measures immediately.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1]
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[1] Separate eyelids with fingers to ensure adequate flushing.[1] Promptly call a physician.[1]
Skin Contact Wash off with soap and plenty of water.
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration.

Visual Workflow for Handling this compound

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Actions A Review SDS B Verify Emergency Equipment (Eyewash, Safety Shower) A->B C Don PPE B->C D Work in Fume Hood C->D E Dispense this compound D->E F No Food/Drink/Smoking E->F G Wash Hands & Skin F->G H Clean Work Area G->H I Properly Store or Dispose H->I J Spill: Collect Spillage K Exposure: Follow First Aid

This compound Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.